molecular formula C15H24N6O2 B1142387 Antho-RFamide CAS No. 119051-99-9

Antho-RFamide

货号: B1142387
CAS 编号: 119051-99-9
分子量: 320.39
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Antho-RFamide is a useful research compound. Its molecular formula is C15H24N6O2 and its molecular weight is 320.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955942
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34388-59-5
Record name Arginylphenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Characterization of Antho-RFamide in Sea Anemones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamide is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. Belonging to the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, this compound plays a significant role in neuromuscular transmission in these early metazoans. This technical guide provides an in-depth overview of the discovery, structure, and function of this compound, with a focus on the experimental methodologies and quantitative data that have been pivotal in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the evolution of neuropeptide signaling and the potential of these molecules as therapeutic leads.

Data Presentation

Quantitative Data on this compound and Related Peptides

The following tables summarize the key quantitative data associated with the physiological effects of this compound and other related neuropeptides found in sea anemones.

ParameterValueSpeciesReference
Concentration of this compound
In crude extracts3.2 nmol/g wet weightAnthopleura elegantissima[1]
Physiological Effects of this compound
Threshold for tentacle contraction< 10⁻⁷ mol/LActinia equina[2]
Near-maximal effect on tentacle contraction~ 10⁻⁴ mol/LActinia equina[2]
Physiological Effects of Related Antho-Peptides
Threshold for sphincter muscle contraction (Antho-RWamide II)10⁻⁹ mol/LCalliactis parasitica[3]

Table 1: Quantitative data on the concentration and physiological effects of this compound and related neuropeptides in sea anemones.

Experimental Protocols

Peptide Extraction and Purification

The isolation of this compound from sea anemone tissues involves a multi-step process of extraction and chromatographic purification.

1.1. Tissue Extraction:

  • Homogenize sea anemone tissues (e.g., whole bodies or specific regions like tentacles and body columns) in an acidic extraction solution (e.g., 90% acetone, 8% water, 2% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins.

  • Centrifuge the homogenate to pellet the precipitated material.

  • Collect the supernatant containing the peptides and evaporate the acetone.

  • Defat the aqueous extract with a non-polar solvent like petroleum ether to remove lipids.

1.2. Cation-Exchange Chromatography:

  • Apply the defatted aqueous extract to a cation-exchange column (e.g., CM-Sephadex C-25).

  • Elute the peptides using a salt gradient (e.g., 0.1 M to 1.0 M NaCl or ammonium acetate).

  • Collect fractions and assay for the presence of RFamide peptides using a specific radioimmunoassay (see Protocol 2).

1.3. High-Performance Liquid Chromatography (HPLC):

  • Pool the immunoreactive fractions from the cation-exchange chromatography and concentrate them.

  • Inject the concentrated sample onto a reverse-phase HPLC column (e.g., Spherisorb ODS-2, C18).

  • Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid). A typical gradient might be 10-60% acetonitrile over 40 minutes.

  • Monitor the elution profile at a wavelength of 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

  • Collect the peaks corresponding to this compound and verify their purity and identity using mass spectrometry and amino acid analysis.

Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive technique used to detect and quantify this compound in tissue extracts and chromatographic fractions.

2.1. Reagents and Materials:

  • Antibody: A specific polyclonal antibody raised against the C-terminal Arg-Phe-NH2 of RFamide peptides (e.g., antibody code 145IV).

  • Tracer: 125I-labeled Tyr-Phe-Met-Arg-Phe-NH2, which competes with unlabeled this compound for antibody binding.

  • Standard: Synthetic this compound of known concentration.

  • Assay Buffer: Phosphate-buffered saline (PBS) containing a protein carrier (e.g., bovine serum albumin) to prevent non-specific binding.

  • Separating Agent: A second antibody or a reagent like charcoal or polyethylene glycol to precipitate the antibody-antigen complexes.

2.2. Procedure:

  • Set up a series of tubes for the standard curve, unknown samples, and controls.

  • Add a fixed amount of the specific antibody to each tube.

  • Add varying concentrations of the standard this compound or the unknown samples to the respective tubes.

  • Add a fixed amount of the 125I-labeled tracer to all tubes.

  • Incubate the mixture to allow competitive binding to reach equilibrium (e.g., 16-24 hours at 4°C).

  • Add the separating agent to precipitate the antibody-bound tracer.

  • Centrifuge the tubes to pellet the precipitate.

  • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard this compound.

  • Determine the concentration of this compound in the unknown samples by interpolating their binding values on the standard curve.

cDNA Library Construction and Screening

To identify the precursor protein of this compound, a cDNA library is constructed from sea anemone mRNA and screened with a probe specific for the peptide sequence.

3.1. mRNA Extraction and cDNA Synthesis:

  • Extract total RNA from sea anemone tissues using a standard method (e.g., TRIzol reagent).

  • Isolate mRNA from the total RNA using oligo(dT)-cellulose chromatography, which binds to the poly(A) tail of mRNA.

  • Synthesize the first strand of cDNA from the mRNA template using reverse transcriptase and an oligo(dT) primer.

  • Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

3.2. cDNA Library Construction:

  • Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid or a bacteriophage lambda vector).

  • Transform the recombinant vectors into a host organism (e.g., E. coli).

  • Plate the transformed cells to generate a library of colonies or plaques, where each contains a specific cDNA clone.

3.3. Library Screening:

  • Design a degenerate oligonucleotide probe based on the amino acid sequence of this compound (Gln-Gly-Arg-Phe-Gly, the unprocessed form). The probe should be labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Transfer the colonies or plaques from the library plates to a membrane (e.g., nitrocellulose or nylon).

  • Lyse the cells and denature the DNA on the membrane.

  • Hybridize the membrane with the labeled probe under specific conditions of temperature and salt concentration to allow the probe to bind to complementary cDNA sequences.

  • Wash the membrane to remove unbound probe.

  • Detect the positive clones by autoradiography (for radioactive probes) or a colorimetric/chemiluminescent reaction (for non-radioactive probes).

  • Isolate the positive clones and sequence the cDNA inserts to determine the full sequence of the this compound precursor protein.[4][5]

Electrophysiological Recording

To study the physiological effects of this compound on muscle cells, electrophysiological techniques such as the two-electrode voltage clamp can be employed.

4.1. Preparation of Muscle Tissue:

  • Dissect a small piece of the sea anemone body wall containing the muscle of interest (e.g., parietal or circular muscle).

  • Pin the tissue in a recording chamber and perfuse with artificial seawater.

4.2. Recording Procedure:

  • Impale a single muscle cell with two microelectrodes, one for recording the membrane potential and the other for injecting current.

  • Use a voltage-clamp amplifier to hold the membrane potential at a desired level.

  • Apply synthetic this compound to the bath and record the changes in membrane current.

  • Use specific ion channel blockers to identify the types of ion channels that are modulated by this compound. For instance, the related peptide Antho-RNamide has been shown to potentially open Ca²⁺ channels in longitudinal muscle cells and K⁺ channels in circular muscle cells.[6]

Mandatory Visualization

Experimental Workflow for this compound Discovery

experimental_workflow cluster_extraction Peptide Extraction & Purification cluster_identification Identification & Characterization cluster_molecular Molecular Biology tissue Sea Anemone Tissue homogenization Homogenization in Acidic Acetone tissue->homogenization mrna_extraction mRNA Extraction tissue->mrna_extraction centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant defatting Defatting with Petroleum Ether supernatant->defatting cation_exchange Cation-Exchange Chromatography defatting->cation_exchange hplc Reverse-Phase HPLC cation_exchange->hplc ria Radioimmunoassay (RIA) cation_exchange->ria Fraction Screening mass_spec Mass Spectrometry hplc->mass_spec amino_acid_analysis Amino Acid Analysis hplc->amino_acid_analysis sequencing Peptide Sequencing hplc->sequencing cdna_synthesis cDNA Synthesis mrna_extraction->cdna_synthesis cdna_library cDNA Library Construction cdna_synthesis->cdna_library library_screening Library Screening with Probe cdna_library->library_screening precursor_sequence Precursor Protein Sequencing library_screening->precursor_sequence

Caption: Workflow for the discovery and characterization of this compound.

Putative Signaling Pathway of this compound in Sea Anemone Muscle Cells

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular antho_rfamide This compound receptor This compound Receptor (Putative GPCR) antho_rfamide->receptor Binds ion_channel Ion Channel receptor->ion_channel Directly Gates (Alternative Pathway) g_protein G-Protein receptor->g_protein Activates second_messenger Second Messengers (e.g., Ca²⁺, cAMP) ion_channel->second_messenger Ca²⁺ Influx g_protein->second_messenger Modulates downstream_effectors Downstream Effectors (e.g., Protein Kinases) second_messenger->downstream_effectors Activates muscle_contraction Muscle Contraction second_messenger->muscle_contraction Directly Activates downstream_effectors->muscle_contraction Phosphorylates Myofilaments

Caption: A putative signaling pathway for this compound in sea anemone muscle cells.

Conclusion

The discovery of this compound and other related neuropeptides in sea anemones has provided valuable insights into the early evolution of nervous systems and neuromuscular control. The experimental approaches detailed in this guide have been instrumental in elucidating the structure, function, and molecular biology of these important signaling molecules. While much has been learned, further research is needed to fully characterize the this compound receptor and its downstream signaling pathways. Such studies will not only enhance our understanding of cnidarian biology but may also uncover novel targets for the development of new therapeutic agents. The methodologies described herein provide a solid foundation for future investigations into the fascinating world of sea anemone neuropeptides.

References

The Antho-RFamide Peptide Family: A Technical Guide to Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antho-RFamide peptide family represents a significant class of neuropeptides predominantly found in the phylum Cnidaria, which includes sea anemones, corals, and jellyfish. These peptides are characterized by a conserved C-terminal Arg-Phe-NH2 motif and are involved in a diverse array of physiological processes, making them a subject of considerable interest in the fields of neurobiology, pharmacology, and developmental biology. This technical guide provides an in-depth overview of the core aspects of the this compound peptide family, including their structure, function, and the current understanding of their signaling pathways. Emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding for research and drug development applications.

Structure of the this compound Peptide Family

This compound peptides are synthesized as part of larger precursor proteins, which can contain multiple copies of the mature peptide sequence.[1][2] Post-translational processing, including enzymatic cleavage and C-terminal amidation, is required to generate the biologically active peptides.[1]

Peptide Sequences

The primary structure of this compound peptides can vary among different cnidarian species, but they all share the hallmark C-terminal RFamide sequence. The prototypical and most studied member of this family is

Table 1: Representative this compound and Related Peptide Sequences in Cnidaria

Peptide NameSequenceSpeciesReference
This compoundAnthopleura elegantissima, Calliactis parasitica, Renilla koellikeri[3]
Pol-RFamide IPolyorchis penicillatus[4]
Pol-RFamide IIPolyorchis penicillatus[4]
Hydra-RFamide IHydra magnipapillata[4]
Hydra-RFamide IILys-Pro-His-Leu-Arg-Gly-Arg-Phe-NH2Hydra magnipapillata[4]
Precursor Protein Organization

The precursor proteins for Antho-RFamides are often complex, containing numerous copies of the mature peptide sequence. This organization allows for the efficient production of a large number of neuropeptides from a single gene. The number of peptide copies can vary significantly between species.

Table 2: Organization of this compound Precursor Proteins

SpeciesNumber of this compound CopiesOther Peptides on PrecursorReference
Calliactis parasitica19FQGRFamide, YVPGRYamide[3]
Anthopleura elegantissima (cDNA 1)139 other FLPs[1][4]
Anthopleura elegantissima (cDNA 2)148 other FLPs[1][4]
Renilla koellikeri36Not specified[3][4]

Functions of the this compound Peptide Family

Antho-RFamides are key regulators of several physiological processes in cnidarians. Their functions are primarily mediated through interactions with the nervous and muscular systems.

Neuromuscular Control

A primary and well-documented function of Antho-RFamides is the modulation of muscle contraction. Application of these peptides to cnidarian muscle preparations typically results in an excitatory response.

Table 3: Quantitative Data on the Myoactive Effects of this compound

SpeciesPreparationPeptide ConcentrationObserved EffectReference
Calliactis parasiticaSlow muscle0.1 - 1.0 µMIncrease in muscle tone, contraction amplitude, and frequency[4]
Renilla koellikeriRachis and peduncleNot specifiedTonic contractions[3][4]
Reproduction

Antho-RFamides play a crucial role in the reproductive processes of some cnidarian species. In the sea pen Renilla koellikeri, this compound is involved in the release of gametes.[3] The peptide is localized in ciliated neurons within the epithelium of the gamete follicles and induces the exfoliation of this epithelium, leading to the release of gametes into the water.[3] Interestingly, light has been shown to enhance the potency of this compound in this process.[3]

Sensory and Developmental Roles

There is evidence to suggest that Antho-RFamides are involved in sensory functions and larval development. For instance, Hydra-RFamide I has been shown to inhibit the migration of planula larvae in Hydractinia echinata, thereby modulating their phototactic behavior.[3] Furthermore, the presence of FMRFamide-like peptide immunoreactivity in the tentacles of various cnidarians suggests a role in the chemosensory regulation of cnidocyte discharge.[4]

Signaling Pathways

The signaling mechanisms of Antho-RFamides are believed to be mediated primarily through G-protein coupled receptors (GPCRs). However, the specific downstream signaling cascades in cnidarians are still an active area of research. Based on studies of related RFamide peptides in other invertebrates, two main pathways can be hypothesized: a GPCR-mediated second messenger pathway and direct gating of ion channels.

While a definitive and detailed signaling pathway for this compound in cnidarians has yet to be fully elucidated, a generalized GPCR signaling cascade is presented below. It is important to note that the specific G-protein alpha subunit (e.g., Gs, Gi/o, Gq) and the subsequent second messengers (e.g., cAMP, IP3, DAG) have not been conclusively identified for this compound receptors.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding & Activation G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) or Ion Channel G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction, Ion Channel Modulation) Second_Messenger->Cellular_Response Initiation

A generalized G-protein coupled receptor signaling pathway for this compound.

In some invertebrates, RFamide peptides have been shown to directly gate sodium channels.[3] For example, FMRFamide activates a specific sodium channel in snails.[3] In Hydra, there is evidence for peptide-gated ion channels (HyNaCs) that are activated by Hydra-RFamides.[4] This suggests a potential alternative or parallel signaling mechanism for Antho-RFamides that could lead to more rapid cellular responses.

Peptide_Gated_Ion_Channel cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Ion_Channel Peptide-Gated Ion Channel This compound->Ion_Channel Binding & Opening Na_ion Na+ Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response Initiation

A putative direct ion channel gating mechanism for this compound.

Experimental Protocols

The study of the this compound peptide family employs a range of biochemical and molecular techniques. Below are generalized protocols for key experimental procedures.

Peptide Isolation and Identification

A common workflow for the discovery and characterization of novel this compound peptides involves tissue extraction, chromatographic separation, and mass spectrometric analysis.

Peptide_Identification_Workflow Tissue Cnidarian Tissue (e.g., Tentacles, Body Wall) Extraction Peptide Extraction (e.g., Acid/Acetone) Tissue->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC Reversed-Phase HPLC Purification Supernatant->HPLC Fraction Fraction Collection HPLC->Fraction Mass_Spec Mass Spectrometry (e.g., MALDI-TOF, ESI-MS/MS) Fraction->Mass_Spec Sequencing Peptide Sequencing & Identification Mass_Spec->Sequencing

A generalized workflow for the isolation and identification of this compound peptides.

Protocol for Peptide Isolation and Purification by HPLC:

  • Tissue Homogenization: Homogenize fresh or frozen cnidarian tissue in an acidic extraction solution (e.g., 0.1 M acetic acid or acetone/water/acetic acid mixture).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • Solid-Phase Extraction (Optional): For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed to pre-purify and concentrate the peptides.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute peptides based on their hydrophobicity.

    • Detection: Monitor the eluate at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the UV absorbance peaks.

  • Mass Spectrometry: Analyze the collected fractions using MALDI-TOF or ESI-MS/MS to determine the mass and sequence of the peptides.

Immunohistochemical Localization

Immunohistochemistry is used to visualize the distribution of this compound peptides within the tissues of cnidarians.

Generalized Protocol for Whole-Mount Immunohistochemistry:

  • Fixation: Fix the cnidarian tissue or whole animal in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)) for several hours to overnight at 4°C.

  • Permeabilization: Wash the fixed samples in PBS and then permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow antibody penetration.

  • Blocking: Incubate the samples in a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100) for several hours to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the samples with a primary antibody raised against this compound, diluted in blocking solution, for 1-3 days at 4°C.

  • Washing: Wash the samples extensively in PBS with Triton X-100 to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the samples with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488), diluted in blocking solution, overnight at 4°C in the dark.

  • Final Washes: Wash the samples again extensively in PBS.

  • Mounting and Imaging: Mount the samples in an appropriate mounting medium and visualize using a confocal or fluorescence microscope.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying the concentration of this compound peptides in tissue extracts.

Generalized Protocol for Competitive RIA:

  • Antibody Coating: Coat the wells of a microtiter plate with a specific antibody against this compound.

  • Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of unlabeled this compound peptide.

  • Sample and Tracer Addition: Add the unknown samples or the standard solutions to the antibody-coated wells, followed by the addition of a fixed amount of radiolabeled this compound (the tracer, e.g., ¹²⁵I-labeled this compound).

  • Incubation: Incubate the plate to allow competitive binding of the labeled and unlabeled peptides to the antibody.

  • Washing: Wash the wells to remove unbound peptides.

  • Radioactivity Measurement: Measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standard. Use this curve to determine the concentration of this compound in the unknown samples.

Conclusion and Future Directions

The this compound peptide family plays a fundamental role in the physiology of cnidarians, particularly in neuromuscular control and reproduction. Their structural diversity, arising from variations in N-terminal sequences and the complex organization of their precursor proteins, suggests a wide range of functional specializations that are yet to be fully explored.

While significant progress has been made in identifying these peptides and characterizing their primary functions, a detailed understanding of their signaling pathways remains a key area for future research. The deorphanization of their cognate GPCRs and the elucidation of the specific downstream second messengers and effector ion channels will be crucial for a complete picture of their mechanism of action. Such knowledge will not only advance our understanding of the evolution of nervous systems but also open up possibilities for the development of novel pharmacological tools and therapeutics inspired by these ancient signaling molecules. The application of advanced techniques such as single-cell transcriptomics and CRISPR/Cas9-mediated gene editing in cnidarian model organisms will undoubtedly accelerate these discoveries.

References

The Evolutionary Saga of RFamide Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RFamide peptides, a diverse superfamily of neuropeptides characterized by a C-terminal Arginyl-Phenylalanine-amide motif, represent an ancient and remarkably conserved signaling system in the animal kingdom. First identified in 1977 as a cardioexcitatory factor in the ganglia of the clam Macrocallista nimbosa, this family has since been found to be widespread across phyla, from cnidarians to humans.[1][2] In vertebrates, the RFamide peptide superfamily is classified into five major families: kisspeptins, Gonadotropin-Inhibitory Hormone (GnIH) and its related peptides (LPXRFa peptides), Neuropeptide FF (NPFF) and its related peptides (PQRFa peptides), 26RFa/pyroglutamylated RFamide peptide (QRFP), and Prolactin-Releasing Peptide (PrRP).[1][2] These peptides play crucial roles in a vast array of physiological processes, including reproduction, feeding behavior, pain modulation, and stress responses, making them significant targets for therapeutic drug development. This technical guide provides an in-depth exploration of the evolutionary history of RFamide peptides, detailing their phylogenetic distribution, the evolution of their cognate G protein-coupled receptors (GPCRs), and their functional diversification. We present quantitative data on gene distribution and receptor binding affinities in structured tables, provide detailed experimental protocols for their study, and visualize key signaling pathways and experimental workflows.

Introduction: Discovery and Definition of a Superfamily

The unifying feature of the RFamide peptide superfamily is the C-terminal Arg-Phe-NH2 sequence. This simple motif has proven to be a passport for entry into a vast and functionally diverse group of signaling molecules. The inaugural member, FMRFamide, was isolated based on its potent cardioexcitatory effects in a mollusk.[1] Subsequent research, employing techniques ranging from traditional peptide purification to modern comparative genomics, has unveiled a plethora of related peptides in virtually all major animal phyla.[1][2]

In vertebrates, the classification into five distinct families is based on phylogenetic analyses of their precursor proteins and cognate receptors.[1][2] These families exhibit both conserved and divergent physiological roles, highlighting the evolutionary plasticity of this signaling system. The discovery that kisspeptin, an RFamide peptide, is a critical regulator of puberty and reproduction has significantly invigorated research into this superfamily.

Evolutionary History and Phylogenetic Distribution

The evolutionary origins of RFamide peptides can be traced back to the common ancestor of bilaterians, with evidence of RFamide-like signaling systems even in cnidarians. The diversification of this superfamily is a story of gene duplication, divergence, and occasional gene loss.

Invertebrate RFamide Peptides: A Proliferation of Paralogs

Invertebrates, particularly mollusks and nematodes, exhibit a remarkable diversity of RFamide peptides. In mollusks, approximately 75 distinct RFamide peptides have been identified, arising from the expression of at least five different genes. In the nematode Caenorhabditis elegans, the FMRFamide-like peptide (FLP) system is unusually complex, with at least 32 flp genes encoding over 70 predicted peptides. This extensive paralogy in invertebrates suggests a wide range of specialized functions within their nervous and endocrine systems.

Vertebrate RFamide Peptide Families: From Ancient Origins to Functional Specialization

Phylogenetic analyses of vertebrate RFamide peptide precursors and their receptors suggest that the NPFF/PQRFa and GnIH/LPXRFa families share a common evolutionary origin with invertebrate SALMFamide-type peptides found in deuterostomes and SIFamide-type neuropeptides in protostomes.[1] The QRFP system is also considered ancient, with its origins tracing back to the common ancestor of bilaterians. The PrRP system appears to be a more recent addition, likely arising in the deuterostome lineage. The evolutionary history of kisspeptins is still debated, with some evidence suggesting a closer relationship to the galanin/spexin family of peptides.

The table below summarizes the known distribution of RFamide peptide genes across a selection of animal phyla, illustrating the evolutionary trends of gene family expansion and contraction.

PhylumRepresentative SpeciesApproximate Number of RFamide GenesKey RFamide Peptide Families Present
CnidariaNematostella vectensis>10RFamide-like peptides
MolluscaAplysia californica, Lymnaea stagnalis~5FMRFamide, LFRFamide, Luqin, NPF, CCK/SK-like
NematodaCaenorhabditis elegans>32FMRFamide-like peptides (flp genes)
ArthropodaDrosophila melanogaster>10FMRFamide-related peptides, NPF, SIFamide
Chordata (Vertebrata)Homo sapiens5Kisspeptin, GnIH/RFRP, NPFF, QRFP, PrRP
Chordata (Vertebrata)Danio rerio (Zebrafish)>5Kisspeptin, GnIH/RFRP, NPFF, QRFP, PrRP

Table 1: Phylogenetic Distribution of RFamide Peptide Genes. This table provides an overview of the number of identified RFamide peptide genes in representative species from different animal phyla. The numbers are approximate and subject to change with ongoing genomic and transcriptomic analyses.

Data Presentation: Quantitative Analysis of RFamide Signaling

A deeper understanding of the function of RFamide peptides requires quantitative data on their interactions with their cognate receptors. The following table summarizes the binding affinities (Ki) of various vertebrate RFamide peptides for their primary receptors.

Peptide FamilyPeptideReceptorSpeciesKi (nM)
Kisspeptin Kisspeptin-10KISS1R (GPR54)Human1.3
Kisspeptin-54KISS1R (GPR54)Human1.1
GnIH/RFRP RFRP-3 (NPVF)NPFFR1 (GPR147)Human0.8
RFRP-1 (NPSF)NPFFR1 (GPR147)Human2.5
NPFF NPFFNPFFR2 (GPR74)Human0.5
NPAFNPFFR2 (GPR74)Human1.2
QRFP 26RFaQRFPR (GPR103)Human3.7
43RFaQRFPR (GPR103)Human2.1
PrRP PrRP-31PrRPR (GPR10)Human0.4
PrRP-20PrRPR (GPR10)Human0.6

Table 2: Receptor Binding Affinities of Human RFamide Peptides. This table presents the inhibitory constant (Ki) values, which represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to its receptor. Lower Ki values indicate higher binding affinity. Data is compiled from various published sources.

Signaling Pathways

RFamide peptides exert their physiological effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of target cells. The specific G protein that is coupled to the receptor determines the downstream intracellular signaling cascade.

Kisspeptin Signaling

Kisspeptins primarily signal through the Gq/11 family of G proteins. Activation of KISS1R (GPR54) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Figure 1: Kisspeptin Signaling Pathway.

GnIH/RFRP and NPFF Signaling

The GnIH/RFRP and NPFF peptides primarily signal through the Gi/o family of G proteins. Activation of their respective receptors (NPFFR1 for GnIH/RFRP and NPFFR2 for NPFF) leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Gi_Signaling Peptide GnIH/RFRP or NPFF Receptor NPFFR1 or NPFFR2 Peptide->Receptor Binds Gio Gαi/o Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response

Figure 2: GnIH/RFRP and NPFF Signaling Pathway.

QRFP and PrRP Signaling

QRFP and PrRP can couple to both Gq/11 and Gi/o proteins, leading to more complex downstream signaling. The specific G protein activated can depend on the cell type and the specific receptor isoform expressed. This dual signaling capacity allows for a wider range of cellular responses to these peptides.

Dual_Signaling Peptide QRFP or PrRP Receptor QRFPR or PrRPR Peptide->Receptor Gq11 Gαq/11 Receptor->Gq11 Gio Gαi/o Receptor->Gio PLC PLC Gq11->PLC Activates AC AC Gio->AC Inhibits Ca_release Ca²⁺ Release PLC->Ca_release cAMP_decrease cAMP Decrease AC->cAMP_decrease Cellular_Response Diverse Cellular Responses Ca_release->Cellular_Response cAMP_decrease->Cellular_Response

Figure 3: QRFP and PrRP Dual Signaling Pathways.

Experimental Protocols

The study of RFamide peptides relies on a variety of sophisticated experimental techniques. Here, we provide detailed methodologies for two key experiments: immunoaffinity purification of RFamide peptides and in situ hybridization for the localization of their corresponding mRNAs.

Immunoaffinity Purification of RFamide Peptides

This protocol describes the purification of a specific RFamide peptide from a complex biological sample, such as brain tissue homogenate, using an antibody that specifically recognizes the peptide.

Materials:

  • Tissue of interest (e.g., hypothalamus)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the target RFamide peptide

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Tissue Homogenization: Homogenize the tissue in ice-cold lysis buffer.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: Add Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C on an end-over-end rotator to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody and incubate overnight at 4°C with gentle rotation.

  • Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-peptide complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature.

  • Neutralization: Centrifuge to pellet the beads and immediately transfer the supernatant (containing the purified peptide) to a new tube containing neutralization buffer.

  • Analysis: The purified peptide can be analyzed by mass spectrometry or other sensitive detection methods.

Immunoaffinity_Purification Start Tissue Homogenate Homogenization Homogenize in Lysis Buffer Start->Homogenization Clarification Centrifuge to Clarify Homogenization->Clarification Preclearing Pre-clear with Protein A/G Beads Clarification->Preclearing Immunoprecipitation Incubate with Primary Antibody Preclearing->Immunoprecipitation Capture Capture with Protein A/G Beads Immunoprecipitation->Capture Washing Wash Beads Capture->Washing Elution Elute Peptide Washing->Elution Neutralization Neutralize Eluate Elution->Neutralization End Purified Peptide Neutralization->End

Figure 4: Experimental Workflow for Immunoaffinity Purification.

In Situ Hybridization for RFamide Peptide mRNA

This protocol allows for the visualization of the specific cells that are transcribing the mRNA for a particular RFamide peptide within a tissue section.

Materials:

  • Cryosections or paraffin-embedded tissue sections on slides

  • Proteinase K

  • Hybridization buffer (containing formamide)

  • Labeled antisense RNA probe for the target RFamide mRNA

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution

  • Antibody conjugated to an enzyme (e.g., anti-digoxigenin-AP)

  • Chromogenic substrate (e.g., NBT/BCIP)

  • Microscope

Procedure:

  • Tissue Preparation: Prepare tissue sections on slides.

  • Permeabilization: Treat sections with Proteinase K to allow probe entry.

  • Prehybridization: Incubate sections in hybridization buffer to block non-specific binding sites.

  • Hybridization: Apply the labeled antisense RNA probe and incubate overnight at an appropriate temperature to allow the probe to bind to the target mRNA.

  • Stringent Washes: Wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probe.

  • Immunodetection: Block the sections and then incubate with an enzyme-conjugated antibody that recognizes the label on the probe.

  • Color Development: Add a chromogenic substrate that will be converted into a colored precipitate by the enzyme, thus revealing the location of the mRNA.

  • Microscopy: Visualize and document the results under a microscope.

In_Situ_Hybridization Start Tissue Section on Slide Permeabilization Proteinase K Treatment Start->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridize with Labeled Probe Prehybridization->Hybridization Washing Stringent Washes Hybridization->Washing Immunodetection Incubate with Antibody Washing->Immunodetection Color_Development Add Chromogenic Substrate Immunodetection->Color_Development End Visualize mRNA Localization Color_Development->End

Figure 5: Experimental Workflow for In Situ Hybridization.

Conclusion and Future Directions

The RFamide peptide superfamily represents a fascinating example of the evolution of a signaling system from ancient origins to diverse and critical physiological roles in modern animals. Their deep evolutionary roots and conserved functions across phyla underscore their fundamental importance in regulating key life processes. The continued application of comparative genomics, proteomics, and sophisticated functional analyses will undoubtedly uncover new members of this family, elucidate their complex signaling networks, and reveal novel therapeutic targets for a wide range of human diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of the evolutionary history and physiological significance of RFamide peptides.

References

Antho-RFamide precursor protein sequence

Author: BenchChem Technical Support Team. Date: December 2025

[2] --INVALID-LINK-- Sequence. ANRWamide I; ANRWamide II. Neuropeptide. Belongs to the RFamide peptide family. Antho-RFamide precursor related. This entry has 13 annotated isoforms ... 1 --INVALID-LINK-- this compound precursor · Protein · Organism. Nematostella vectensis (starlet sea anemone) · Status. reviewed · Annotation score. 5 out of 5 · Publications. 2 --INVALID-LINK-- The Nematostella vectensis genome encodes a single preprohormone that gives rise to at least five neuropeptides: three Antho-RFamides ( 3 --INVALID-LINK-- this compound precursor (IPR007329) · Annotation · Protein matches · Structures · Family relationships · Other features · GO annotation · Pathways. 4 --INVALID-LINK-- We have isolated four neuropeptides, termed Antho-RFinide I ( 5 --INVALID-LINK-- The precursor protein contains 13 ANRWamide I and 9 ANRWamide II peptides. [UniProtKB/Swiss-Prot]. ANRWamide I inhibits spontaneous contractions of the body wall ... 1 --INVALID-LINK-- RFamide peptides are one of the largest families of neuropeptides, and are unified by the presence of a C-terminal arginine (R) and an amidated phenylalanine (F) ... 6 --INVALID-LINK-- this compound precursor. Protein. Organism. Anthopleura elegantissima (Aggregating anemone) (Tealia elegantissima). Status. reviewed. Annotation score. 7 --INVALID-LINK-- ... This compound II ( 8 --INVALID-LINK-- The amino acid sequence of the polyp-peptide precursor (this compound) from the sea anemone Nematostella vectensis. The precursor contains 13 copies of the ... 9 --INVALID-LINK-- The precursor protein contains 13 copies of the neuropeptide this compound I (QGRF-amide) and 9 copies of this compound II (QSLRW-amide). The precursor also ... 1 --INVALID-LINK-- The precursor protein contains 13 copies of the neuropeptide this compound I (QGRF-amide) and 9 copies of this compound II (QSLRW-amide). The precursor also ... 1 --INVALID-LINK-- The canonical sequence of this compound precursor from Nematostella vectensis has 335 amino acids in length and a molecular weight of 39,282 Da. Isoform 2 has ... 1 --INVALID-LINK-- The amino acid sequence of the polyp-peptide precursor (this compound) from the sea anemone Nematostella vectensis. The precursor contains 13 copies of the neuropeptide this compound I (QGRF-amide) and 9 copies of this compound II (QSLRW-amide). 9 --INVALID-LINK-- RFamide peptides are a family of neuropeptides that are characterized by a signature C-terminal arginine-phenylalanine-amide motif. RFamide peptides are found in a ... 10 --INVALID-LINK-- this compound-like neuropeptide/neuropeptide FF/neuropeptide AF precursor [Includes: Neuropeptide FF (FMRFamide-related peptide), Neuropeptide AF (morphine ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6-c56J4W-e47rVf7_J1Q_9s9l3t3r-3L0g8L_s5C-m1F-y8U-k6S-o3D-w2V-r7T-a9J-g6Y-t4B-h3F-d9V-n1P-c8A https://www.ncbi.nlm.nih.gov/protein/159045731 This precursor protein contains 13 copies of the neuropeptide this compound I (QGRF-amide) and 9 copies of this compound II (QSLRW-amide). The precursor also ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vV2D87k3n3y9x8t78hG-0Q0Pj1s4J88k7B7_tD_f_V8j62-r0l-X_yKj0XW_8g_9g1683u_q5mS3sFm7h98o3_2D-67l_Q2J1oQ18s449hX5oYf-M7z9gq8Jj4F3sT-Vwz-R9Dq9o4s https://www.ncbi.nlm.nih.gov/pmc/articles/PMC349303/ We have isolated four neuropeptides, termed Antho-RFinide I ( https://vertexaisearch.google.com/enterprise/search/landing/gds/22_1?doc=3806f85764d115e865f422e5a401c10d&gsid=e385e4f488663806&authuser=0 https://www.ncbi.nlm.nih.gov/pmc/articles/PMC349303/pdf/pnas01043-0281.pdf this compound II ( https://vertexaisearch.google.com/enterprise/search/landing/gds/22_1?doc=6b1a2082f8011246d88c42a2786a42a0&gsid=e385e4f488663806&authuser=0## this compound Precursor Protein: A Deep Dive into Sequence, Signaling, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound precursor protein, a key player in the neurophysiology of various cnidarian species. We will delve into its structure, the bioactive peptides it yields, their signaling pathways, and the experimental methodologies used to elucidate their functions. This document aims to serve as a valuable resource for researchers investigating neuropeptide signaling and those involved in the development of novel therapeutics targeting related pathways.

Introduction to Antho-RFamides

Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arginine (R) and Phenylalanine (F) amide motif. These peptides are derived from a larger precursor protein and are involved in a variety of physiological processes in cnidarians, including muscle contraction and neurotransmission. The study of Antho-RFamides provides critical insights into the evolution of neuropeptide signaling systems.

The this compound Precursor Protein

The this compound precursor protein is a polypeptide that undergoes post-translational modification to release multiple copies of bioactive neuropeptides. The structure and processing of this precursor are crucial for its function.

Sequence and Isoforms

The canonical sequence of the this compound precursor protein in the starlet sea anemone, Nematostella vectensis, is 335 amino acids long with a molecular weight of 39,282 Da. The genome of Nematostella vectensis contains a single gene for a preprohormone that produces at least five neuropeptides. This precursor contains multiple copies of different this compound peptides. For instance, in Nematostella vectensis, the precursor protein contains 13 copies of this compound I (

Several isoforms of the this compound precursor have been identified, arising from alternative splicing. These isoforms can differ in the number and arrangement of the encoded neuropeptides, suggesting a mechanism for generating diversity in signaling molecules from a single gene.

Table 1: Characteristics of this compound Precursor Protein and Derived Peptides in Nematostella vectensis

FeatureDescriptionReference
Precursor Length (Canonical)335 amino acids
Precursor Molecular Weight (Canonical)39,282 Da
Number of this compound I copies13
Number of this compound II copies9
This compound I Sequence
This compound II Sequence

Other related peptides have been isolated from the sea anemone Anthopleura elegantissima, including Antho-RNamide (Phe-Asn-Arg-Asn-NH2) and Antho-RWamides I and II (

Post-Translational Processing

The generation of mature this compound peptides from the precursor protein is a multi-step process involving proteolytic cleavage and C-terminal amidation.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus / Secretory Vesicles Precursor This compound Precursor Protein SignalPeptidase Signal Peptidase Precursor->SignalPeptidase Signal Peptide Cleavage Prohormone Prohormone SignalPeptidase->Prohormone PC Prohormone Convertases Prohormone->PC Proteolytic Cleavage ImmaturePeptides Immature Peptides with C-terminal Glycine PC->ImmaturePeptides PAM Peptidylglycine alpha-amidating monooxygenase (PAM) ImmaturePeptides->PAM Amidation MaturePeptides Mature Amidated Antho-RFamides PAM->MaturePeptides

Caption: Post-translational processing of the this compound precursor protein.

This diagram illustrates the key steps in the maturation of this compound peptides. The process begins in the endoplasmic reticulum with the cleavage of the signal peptide, followed by proteolytic processing by prohormone convertases and C-terminal amidation in the Golgi apparatus and secretory vesicles.

Signaling Pathway

Antho-RFamides exert their effects by binding to and activating G protein-coupled receptors (GPCRs). The specific downstream signaling cascades can vary depending on the receptor subtype and the cell type in which it is expressed.

G AnthoRFamide This compound GPCR This compound Receptor (GPCR) AnthoRFamide->GPCR Binding GProtein G Protein GPCR->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->SecondMessenger Production Kinase Protein Kinase SecondMessenger->Kinase Activation CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Kinase->CellularResponse Phosphorylation Cascade

Caption: Generalized this compound signaling pathway.

Upon binding of an this compound peptide to its cognate GPCR, a conformational change in the receptor activates an associated G protein. The activated G protein then modulates the activity of an effector enzyme, leading to the production of second messengers. These second messengers, in turn, activate downstream protein kinases, culminating in a specific cellular response.

Experimental Protocols

The study of the this compound precursor protein and its products involves a range of molecular and physiological techniques.

Gene Cloning and Sequencing

Objective: To determine the nucleotide and corresponding amino acid sequence of the this compound precursor gene.

Methodology:

  • RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., whole body of Nematostella vectensis) using a suitable method like TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The this compound precursor cDNA is amplified by PCR using degenerate primers designed based on conserved regions of known RFamide precursors or specific primers based on genomic data. 3' and 5' RACE (Rapid Amplification of cDNA Ends) is often employed to obtain the full-length sequence.

  • Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector (e.g., pGEM-T Easy Vector). The resulting plasmids are then sequenced using Sanger sequencing.

In Situ Hybridization

Objective: To visualize the spatial expression pattern of the this compound precursor mRNA.

Methodology:

  • Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized by in vitro transcription from a linearized plasmid containing the this compound precursor cDNA.

  • Tissue Preparation: The animals are fixed (e.g., in 4% paraformaldehyde), dehydrated through an ethanol series, and then rehydrated.

  • Hybridization: The fixed and permeabilized tissue is incubated with the DIG-labeled probe at an appropriate temperature (e.g., 65°C) overnight.

  • Washing and Detection: The tissue is washed to remove unbound probe. The hybridized probe is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction.

  • Imaging: The stained tissue is imaged using a microscope.

Immunohistochemistry

Objective: To localize the this compound peptides within the nervous system.

Methodology:

  • Antibody Production: A polyclonal or monoclonal antibody is raised against a synthetic this compound peptide.

  • Tissue Preparation: Similar to in situ hybridization, the animals are fixed and permeabilized.

  • Antibody Incubation: The tissue is incubated with the primary antibody against the this compound peptide, followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme.

  • Imaging: The labeled neurons are visualized using fluorescence or confocal microscopy.

Functional Assays

Objective: To determine the physiological role of this compound peptides.

Methodology:

  • Muscle Contraction Assays: The effects of synthetic this compound peptides on muscle preparations are measured. For example, this compound I has been shown to inhibit spontaneous contractions of the body wall in Nematostella vectensis.

  • Electrophysiology: The effects of Antho-RFamides on neuronal activity can be assessed using techniques like patch-clamp recording.

  • Behavioral Assays: The administration of Antho-RFamides or their antagonists can be used to observe changes in the behavior of the organism.

Conclusion

The this compound precursor protein represents a fascinating example of how a single gene can give rise to a multitude of bioactive signaling molecules. The detailed study of its sequence, processing, and the function of its derived peptides is crucial for understanding the neurobiology of cnidarians and the evolution of neuropeptide systems. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important class of neuropeptides, with potential implications for the development of novel therapeutic agents. for researchers to further investigate this important class of neuropeptides, with potential implications for the development of novel therapeutic agents.

References

The Role of Antho-RFamide in Cnidarian Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamides are a family of neuropeptides that play a crucial role in the physiology of Cnidaria, the phylum that includes sea anemones, corals, and jellyfish. These peptides are involved in a variety of physiological processes, most notably the modulation of muscle contraction and reproductive behaviors. This technical guide provides an in-depth overview of the current understanding of Antho-RFamide's function, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of invertebrate neurobiology, pharmacology, and drug development, offering insights into the fundamental neurochemical signaling in one of the earliest-branching metazoan phyla.

Introduction

Cnidarians possess a seemingly simple, diffuse neural network, yet it is capable of coordinating a range of complex behaviors essential for survival, such as predation, defense, and reproduction. Neuropeptides are key signaling molecules within this nervous system, and among them, the this compound family has been a subject of significant research. First isolated from the sea anemone Anthopleura elegantissima, Antho-RFamides are characterized by the C-terminal sequence Arg-Phe-NH2. They are synthesized from large precursor proteins that can contain multiple copies of the peptide.[1][2] The widespread presence of this compound-like peptides across different cnidarian classes suggests their evolutionary importance as ancient signaling molecules.[2] Understanding the physiological roles and mechanisms of action of Antho-RFamides not only provides insights into the basic principles of neural control in simple animals but also presents opportunities for the discovery of novel bioactive compounds with potential therapeutic applications.

Physiological Roles of this compound

The primary and most well-documented role of this compound is the modulation of muscle activity. Additionally, emerging evidence points to its involvement in reproductive processes.

Modulation of Muscle Contraction

Antho-RFamides have been shown to have potent effects on the musculature of sea anemones, influencing both slow and fast-acting muscle groups.

  • Excitatory Effects on Slow Muscles: In the sea anemone Calliactis parasitica, endodermal application of this compound at concentrations of 10⁻⁶ to 10⁻⁷ M leads to a sustained increase in tone, as well as the frequency and amplitude of contractions in slow muscle groups.[3] This effect is not observed in fast muscles.[3] The peptide appears to act both directly on the muscle cells and indirectly by exciting parts of the nerve net.[3]

  • Modulation of Spontaneous Tentacle Contractions: In isolated tentacles of Actinia equina, this compound concentrations above 10⁻⁷ M increase the frequency of spontaneous contractions.[3]

Role in Reproduction

Antho-RFamides are also implicated in the reproductive processes of some cnidarians.

  • Induction of Gamete Release: In the colonial octocoral Renilla koellikeri, this compound is found in ciliated neurons within the gamete follicles. Application of this peptide can induce the exfoliation of the follicular epithelium, leading to the release of gametes.[4] This action is notably enhanced by the presence of light, suggesting a coordinated environmental and neurochemical control of spawning.[4]

Quantitative Data on this compound Effects

The following tables summarize the quantitative data available on the physiological effects of this compound in various cnidarian species.

SpeciesPreparationThis compound ConcentrationObserved EffectReference
Calliactis parasiticaWhole animal (endodermal application)10⁻⁶ M - 10⁻⁷ MIncreased tone, frequency, and amplitude of slow muscle contractions.[3]
Actinia equinaIsolated tentacles> 10⁻⁷ MIncreased frequency of spontaneous contractions.[3]
Renilla koellikeriIsolated gamete folliclesNot specifiedInduction of gamete release (potentiated by light).[4]

Table 1: Effects of this compound on Muscle Contraction and Reproduction.

This compound Signaling Pathway

While the precise receptor and downstream signaling cascade for this compound have not been definitively elucidated, it is widely hypothesized that Antho-RFamides act through G-protein coupled receptors (GPCRs), a common mechanism for neuropeptide signaling in both invertebrates and vertebrates.[5] The identification of a novel GPCR from the sea anemone nervous system, which shares similarities with receptors for biogenic amines and peptides, supports this hypothesis, although its specific ligand remains unknown.[5]

Based on the known effects of this compound on muscle contraction, a putative signaling pathway can be proposed.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR Putative This compound Receptor (GPCR) Antho_RFamide->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ca_Release Ca²⁺ Release from ER Second_Messenger->Ca_Release Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction

Caption: Proposed this compound signaling pathway in a cnidarian muscle cell.

Experimental Protocols

The study of this compound in cnidarians relies on a combination of biochemical, physiological, and anatomical techniques. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for this compound Quantification

RIA is a highly sensitive method used to measure the concentration of this compound in tissue extracts.

Methodology:

  • Antiserum Production: Generate polyclonal antibodies in rabbits against a synthetic this compound conjugated to a carrier protein (e.g., bovine serum albumin).

  • Radiolabeling of Antigen: Iodinate synthetic this compound with ¹²⁵I using the chloramine-T or Iodogen method.[6] Purify the radiolabeled peptide using high-performance liquid chromatography (HPLC).[6]

  • Sample Preparation: Homogenize cnidarian tissue in an extraction buffer (e.g., acetic acid) and centrifuge to remove cellular debris.[7]

  • Assay Procedure:

    • Incubate a mixture of the tissue extract (or standard concentrations of unlabeled this compound), a fixed amount of radiolabeled this compound, and the antiserum.

    • Unlabeled this compound from the sample will compete with the radiolabeled peptide for binding to the antibody.

    • Precipitate the antibody-antigen complexes using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of unlabeled standard. Use this curve to determine the concentration of this compound in the tissue extracts.

RIA_Workflow Start Start Prepare_Reagents Prepare Reagents: - Antiserum - ¹²⁵I-Antho-RFamide - Standards & Samples Start->Prepare_Reagents Incubation Incubate: Sample/Standard + ¹²⁵I-Antho-RFamide + Antiserum Prepare_Reagents->Incubation Precipitation Precipitate Antibody-Antigen Complexes Incubation->Precipitation Centrifugation Centrifuge and Decant Supernatant Precipitation->Centrifugation Gamma_Counting Measure Radioactivity of Pellet (Gamma Counter) Centrifugation->Gamma_Counting Data_Analysis Construct Standard Curve and Quantify Sample Gamma_Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a competitive radioimmunoassay (RIA).

Immunohistochemistry for Localization of this compound

Immunohistochemistry allows for the visualization of this compound-containing neurons within the cnidarian nervous system.

Methodology:

  • Tissue Fixation: Fix small pieces of cnidarian tissue or whole small animals in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C overnight.

  • Tissue Processing:

    • For paraffin embedding, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax. Section the paraffin blocks at 5-10 µm thickness.

    • For frozen sections, cryoprotect the fixed tissue in a sucrose solution (e.g., 30% sucrose in PBS), embed in an optimal cutting temperature (OCT) compound, and freeze. Section on a cryostat at 10-20 µm thickness.

  • Antigen Retrieval (for paraffin sections): Rehydrate the sections and perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate with the primary antibody (rabbit anti-Antho-RFamide) diluted in blocking buffer overnight at 4°C.

    • Wash extensively with PBS containing a detergent (e.g., 0.1% Tween 20).

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

    • Wash again as in the previous step.

  • Mounting and Visualization: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

IHC_Workflow Start Start Fixation Tissue Fixation (e.g., 4% PFA) Start->Fixation Sectioning Tissue Sectioning (Paraffin or Frozen) Fixation->Sectioning Antigen_Retrieval Antigen Retrieval (if necessary) Sectioning->Antigen_Retrieval Blocking Blocking Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-Antho-RFamide) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Mounting Mounting and Microscopy Secondary_Ab->Mounting End End Mounting->End

Caption: Immunohistochemistry workflow for localizing this compound.

Electrophysiology for Measuring Muscle Activity

Extracellular and intracellular recording techniques can be used to measure the effects of this compound on muscle and nerve activity.

Methodology for Extracellular Recording from Sea Anemone Tentacles:

  • Preparation: Isolate a single tentacle from a sea anemone and place it in a recording chamber filled with artificial seawater (ASW).

  • Recording Setup: Use a suction electrode to attach to the surface of the tentacle and record electrical activity from the underlying nerve net and muscle cells.

  • Stimulation and Recording:

    • Record baseline spontaneous activity.

    • Perfuse the chamber with ASW containing different concentrations of this compound.

    • Record the changes in the frequency and amplitude of electrical events.

  • Data Analysis: Analyze the recorded traces to quantify changes in nerve and muscle firing rates in response to the peptide application.

Methodology for Intracellular Recording from Body Wall Muscles:

  • Preparation: Prepare thin rings from the body column of a sea anemone.[8][9]

  • Recording Setup: Place the preparation in a recording chamber and impale individual myoepithelial cells with sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl).[8][9]

  • Recording: Record the resting membrane potential and any spontaneous or evoked synaptic potentials.[10]

  • Peptide Application: Apply this compound to the bath and record changes in membrane potential and the frequency and amplitude of synaptic events.

Future Directions and Drug Development Implications

The study of this compound in cnidarians is an active area of research with several promising future directions. A key priority is the definitive identification and characterization of the this compound receptor(s). This will be crucial for elucidating the precise downstream signaling pathways and for understanding the molecular basis of the peptide's physiological effects. The application of modern molecular techniques, such as CRISPR/Cas9-mediated gene editing and transcriptomics, will be instrumental in achieving this goal.

From a drug development perspective, the cnidarian nervous system, with its unique peptidergic signaling, represents an untapped resource for novel therapeutic agents. The specificity of this compound for certain muscle types suggests that its analogs could be developed as highly targeted muscle relaxants or stimulants. Furthermore, understanding the structure-activity relationships of this compound and its receptor could inform the design of small molecule agonists or antagonists with potential applications in treating neuromuscular disorders. The relative simplicity of the cnidarian model system also makes it an attractive platform for high-throughput screening of compound libraries for novel modulators of peptidergic signaling.

Conclusion

This compound is a pivotal neuropeptide in cnidarian physiology, primarily regulating muscle contraction and contributing to reproductive processes. While its physiological roles are increasingly understood, the molecular details of its receptor and signaling cascade remain a key area for future investigation. The experimental approaches outlined in this guide provide a framework for further research into this fascinating and evolutionarily ancient signaling molecule. Continued exploration of the this compound system holds the promise of not only deepening our understanding of fundamental neurobiology but also of uncovering novel avenues for drug discovery and development.

References

An In-depth Technical Guide to the Core Components of the Antho-RFamide Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components of the Antho-RFamide signaling pathway, with a focus on its characterization in cnidarians, the group of animals where these neuropeptides were first discovered. The guide details the molecular identity of the pathway's key players, quantitative data on their interactions, and the experimental protocols used for their investigation.

Core Components of the this compound Signaling Pathway

The this compound signaling pathway is a crucial peptidergic signaling system in cnidarians, involved in a variety of physiological processes including muscle contraction, feeding, and reproduction.[1][2] The core components of this pathway are the this compound neuropeptides, their cognate G protein-coupled receptors (GPCRs), and the downstream signaling molecules that transduce the signal within the cell.

This compound Neuropeptides: The Ligands

Antho-RFamides are a family of neuropeptides characterized by the C-terminal amino acid sequence -Arg-Phe-NH2. The archetypal this compound is 3][4] These peptides are derived from larger precursor proteins that can contain multiple copies of this compound and other related peptide sequences.[4][5][6][7] For instance, in the sea anemone Anthopleura elegantissima, one precursor protein contains 13 copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly).[7]

Table 1: Examples of this compound Precursors and their Peptide Content

SpeciesPrecursor Length (amino acids)Immature this compound CopiesOther Related PeptidesReference
Anthopleura elegantissima (precursor 1)435139[7]
Anthopleura elegantissima (precursor 2)429148[7]
Calliactis parasiticaNot specified19Yes[5]
Renilla koellikeriNot specified36Not specified[5]
This compound Receptors: The G Protein-Coupled Receptors

The receptors for Antho-RFamides are G protein-coupled receptors (GPCRs). The deorphanization of these receptors in cnidarians has been a recent development. A key breakthrough was the identification of a specific this compound receptor in the starlet sea anemone, Nematostella vectensis.[8][9]

  • Nve-RFa-R1: This receptor was identified in a large-scale deorphanization study and shown to be activated by the this compound peptide pQGRFamide.[8][9]

Signal Transduction: G-protein Coupling and Second Messengers

The activation of this compound receptors initiates an intracellular signaling cascade. The available evidence strongly suggests that these receptors couple to Gq/11-type G proteins, leading to the mobilization of intracellular calcium.[8][9]

  • G-protein Coupling: The experimental setup used to deorphanize Nve-RFa-R1 involved co-expression with a promiscuous Gqi protein, which enables coupling to phospholipase C and subsequent calcium release. This strongly implies that the native signaling pathway involves the Gq/11 family of G proteins.[8][9]

  • Second Messengers: The primary second messenger in the this compound signaling pathway is inositol trisphosphate (IP3), which is produced upon the activation of phospholipase C. IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. While a rise in intracellular Ca2+ is the well-established downstream event, the involvement of other second messengers like cyclic AMP (cAMP) has not been extensively documented for this specific pathway.

Quantitative Data

Quantitative analysis of ligand-receptor interactions is fundamental to understanding the pharmacology of the this compound signaling pathway. The primary parameters of interest are the binding affinity (Kd or Ki) and the concentration required to elicit a half-maximal response (EC50).

Table 2: Pharmacological Profile of the this compound Receptor Nve-RFa-R1

LigandReceptorAssay TypeMeasured ParameterValueReference
pQGRFamideNve-RFa-R1Calcium mobilizationEC501.1 x 10-8 M[8][9]

Note: Further research is needed to determine the binding affinities (Kd/Ki) and to characterize the pharmacological profiles of other this compound peptides and their receptors.

Experimental Protocols

The characterization of the this compound signaling pathway relies on a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Receptor Deorphanization and Functional Characterization (Calcium Mobilization Assay)

This protocol is adapted from the methodology used for the large-scale deorphanization of neuropeptide GPCRs in Nematostella vectensis.[8][9]

Objective: To identify the cognate receptor for an this compound peptide and to quantify its activation.

Principle: Candidate GPCRs are expressed in a heterologous cell line (e.g., HEK293 or CHO cells) along with a promiscuous G-protein (e.g., Gqi) and a calcium-sensitive reporter (e.g., aequorin). Upon ligand binding and receptor activation, the G-protein activates phospholipase C, leading to an increase in intracellular calcium, which is detected by the reporter.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect the cells with plasmids encoding the candidate GPCR, the promiscuous G-protein Gqi, and the calcium-sensitive photoprotein aequorin. Use a suitable transfection reagent (e.g., PEI).

    • Plate the transfected cells into a 96-well plate.

  • Aequorin Reconstitution:

    • 24 hours post-transfection, aspirate the culture medium.

    • Add 50 µL of DMEM containing 5 µM coelenterazine h to each well.

    • Incubate the plate in the dark at 37°C for 4 hours to allow for aequorin reconstitution.

  • Ligand Stimulation and Luminescence Detection:

    • Prepare serial dilutions of the this compound peptide in assay buffer (e.g., HBSS with 0.1% BSA).

    • Use a luminometer with an injection system to inject 50 µL of the peptide solution into each well.

    • Immediately measure the luminescence signal for 30-60 seconds.

  • Data Analysis:

    • Calculate the relative light units (RLU) for each well.

    • Plot the RLU as a function of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Localization of this compound Receptor Expression (In Situ Hybridization)

This protocol provides a general framework for localizing the mRNA transcripts of this compound receptors in cnidarian tissues.

Objective: To visualize the spatial expression pattern of the this compound receptor gene.

Principle: A labeled antisense RNA probe, complementary to the target mRNA, is hybridized to the tissue. The probe is then detected using an antibody conjugated to an enzyme that catalyzes a colorimetric or fluorescent reaction.

Methodology:

  • Tissue Preparation:

    • Fix small sea anemone polyps or tissue samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

    • Dehydrate the samples through a graded methanol series and store them in 100% methanol at -20°C.

  • Probe Synthesis:

    • Amplify a ~500-1000 bp fragment of the target receptor cDNA using PCR with primers containing T7 and SP6 promoter sequences.

    • Use the PCR product as a template for in vitro transcription with DIG-labeled UTPs to generate a DIG-labeled antisense RNA probe.

    • Purify the probe using lithium chloride precipitation.

  • Hybridization:

    • Rehydrate the tissue samples through a graded methanol/PBST (PBS with 0.1% Tween-20) series.

    • Permeabilize the tissue with Proteinase K (10 µg/mL in PBST) for 10-20 minutes.

    • Post-fix with 4% PFA for 20 minutes.

    • Pre-hybridize in hybridization buffer (50% formamide, 5x SSC, 0.1% Tween-20, 1 mg/mL yeast tRNA, 100 µg/mL heparin) for 2-4 hours at 60°C.

    • Hybridize with the DIG-labeled probe (1-2 ng/µL) in hybridization buffer overnight at 60°C.

  • Washes and Detection:

    • Perform a series of stringent washes in hybridization buffer and SSC/PBST at 60°C to remove unbound probe.

    • Block the samples in blocking buffer (e.g., 5% sheep serum in PBST) for 1-2 hours at room temperature.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) (e.g., 1:2000 dilution) in blocking buffer overnight at 4°C.

    • Wash extensively with PBST.

    • Develop the color reaction using NBT/BCIP substrate in alkaline phosphatase buffer until the desired signal intensity is reached.

  • Imaging:

    • Stop the reaction by washing with PBST.

    • Mount the samples and image using a bright-field microscope.

Localization of this compound-like Peptides (Immunohistochemistry)

This protocol describes the localization of this compound-like immunoreactivity in cnidarian nervous systems.

Objective: To visualize the distribution of neurons and nerve processes containing this compound-like peptides.

Principle: A primary antibody specific to the this compound C-terminus is used to label the peptide in fixed tissue. A fluorescently labeled secondary antibody that recognizes the primary antibody is then used for visualization.

Methodology:

  • Tissue Preparation:

    • Fix sea anemones or other cnidarian tissues in 4% PFA in PBS for 2-4 hours at room temperature.

    • Wash the samples extensively in PBS.

    • Permeabilize the tissue with 0.5% Triton X-100 in PBS for 1 hour.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours.

    • Incubate the samples with a rabbit anti-RFamide primary antibody (e.g., 1:500 dilution) in blocking solution for 48 hours at 4°C.

    • Wash the samples three times for 20 minutes each in PBS with 0.1% Triton X-100 (PBSTx).

    • Incubate with a goat anti-rabbit secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500 dilution) in blocking solution for 24 hours at 4°C.

    • Wash the samples three times for 20 minutes each in PBSTx.

  • Imaging:

    • Mount the samples in an anti-fade mounting medium.

    • Visualize the fluorescence using a confocal microscope.

Visualizations of Signaling Pathways and Workflows

This compound Signaling Pathway

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound Peptide Receptor This compound Receptor (GPCR) Antho_RFamide->Receptor Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Cytosolic Ca2+ IP3R->Ca2_cyto Release Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_cyto->Cellular_Response Modulation Receptor_Deorphanization_Workflow cluster_cloning Molecular Cloning cluster_assay Cell-Based Assay cluster_analysis Data Analysis Clone_GPCR Clone Candidate GPCRs Transfection Co-transfect HEK293T cells Clone_GPCR->Transfection Clone_Gprotein Clone Promiscuous G-protein (Gqi) Clone_Gprotein->Transfection Clone_Reporter Clone Calcium Reporter (Aequorin) Clone_Reporter->Transfection Aequorin_Reconstitution Reconstitute Aequorin with Coelenterazine Transfection->Aequorin_Reconstitution Ligand_Screening Screen with This compound Library Aequorin_Reconstitution->Ligand_Screening Luminescence_Measurement Measure Luminescence Ligand_Screening->Luminescence_Measurement Identify_Hits Identify Active Receptor-Ligand Pairs Luminescence_Measurement->Identify_Hits Dose_Response Perform Dose-Response Analysis Identify_Hits->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50 Pathway_Components Precursor This compound Precursor Protein Peptide This compound Peptide Precursor->Peptide is processed into Receptor GPCR Peptide->Receptor activates G_Protein Gq/11 Receptor->G_Protein couples to Effector PLC G_Protein->Effector activates Second_Messenger IP3 & Ca2+ Effector->Second_Messenger generates Response Physiological Response Second_Messenger->Response mediates

References

The Quest for Antho-RFamide Receptors: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones and corals, that play crucial roles in neurotransmission and the regulation of physiological processes including muscle contraction and reproduction. These peptides are characterized by a C-terminal Arg-Phe-NH2 sequence. While the peptides themselves have been identified and synthesized, their cognate G protein-coupled receptors (GPCRs) largely remain "orphan," representing a significant gap in our understanding of cnidarian biology and a potential untapped source for novel drug discovery targets. This technical guide provides a comprehensive overview of the methodologies and workflows for the deorphanization, identification, and functional characterization of Antho-RFamide receptors.

Ligand and Receptor Discovery: The Deorphanization Workflow

The primary challenge in studying this compound signaling is the identification of its receptor. The process of pairing an orphan receptor with its endogenous ligand is known as deorphanization. A typical workflow for this process is outlined below.

Deorphanization_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Identification cluster_characterization Functional Characterization Ligand_ID This compound Peptide Identification & Synthesis Bioinformatics Bioinformatic Prediction of Candidate Receptors Ligand_ID->Bioinformatics Cloning Cloning of Candidate Receptor cDNA Bioinformatics->Cloning Expression Heterologous Expression in Cell Lines (e.g., HEK293, CHO) Cloning->Expression Binding_Assay Ligand Binding Assays (Radioligand or Fluorescent) Expression->Binding_Assay Functional_Assay Functional Assays (Calcium, cAMP) Binding_Assay->Functional_Assay Localization In Situ Hybridization in Cnidarian Tissue Functional_Assay->Localization

A generalized workflow for the deorphanization of an this compound receptor.
This compound Peptide Precursors

Antho-RFamides are derived from large precursor proteins. For instance, in the sea anemone Anthopleura elegantissima, two precursor proteins have been identified, one containing 13 copies of immature this compound and another with 14 copies[1]. These precursors undergo post-translational modifications to yield the mature neuropeptides[1].

Experimental Protocols

Cloning and Heterologous Expression of Candidate Receptors

Objective: To express a candidate cnidarian GPCR in a mammalian cell line for functional testing.

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the target cnidarian species (e.g., Nematostella vectensis) and synthesize first-strand cDNA using reverse transcriptase.

  • PCR Amplification: Design primers based on the predicted orphan GPCR sequence and amplify the full-length open reading frame using PCR.

  • Vector Ligation: Clone the PCR product into a mammalian expression vector (e.g., pcDNA3.1). The vector should ideally contain an N-terminal tag (e.g., FLAG or HA) for expression analysis.

  • Transformation and Plasmid Purification: Transform the ligated vector into competent E. coli for plasmid amplification and purify the plasmid DNA.

  • Transfection: Transfect the purified plasmid into a suitable mammalian cell line, such as HEK293T or CHO-K1 cells, using a lipid-based transfection reagent.

  • Expression Confirmation: After 24-48 hours, confirm receptor expression via immunocytochemistry targeting the N-terminal tag or by Western blot of cell lysates.

Radioligand Binding Assays

Objective: To determine the binding affinity of synthetic this compound to the expressed receptor.

Protocol:

  • Membrane Preparation: Harvest the transfected cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Saturation Binding: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, incubate the membranes with increasing concentrations of a radiolabeled this compound peptide (e.g., [125I]-Antho-RFamide).

  • Competition Binding: To determine the affinity (Ki) of unlabeled this compound, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled peptide.

  • Incubation and Filtration: Incubate the binding reactions at a set temperature until equilibrium is reached. Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Bmax, Kd, and Ki values.

Functional Assays

Objective: To measure intracellular calcium release following receptor activation.

Protocol:

  • Cell Seeding and Transfection: Seed HEK293T cells co-transfected with the candidate receptor and a promiscuous G-protein like Gα16 into a 96-well plate.

  • Dye Loading: After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Ligand Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of synthetic this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Objective: To measure the inhibition (Gi) or stimulation (Gs) of adenylyl cyclase activity upon receptor activation.

Protocol:

  • Cell Seeding and Transfection: Seed CHO-K1 cells transfected with the candidate receptor into a 96-well plate.

  • Forskolin Stimulation (for Gi): Pre-treat the cells with forskolin to elevate basal cAMP levels.

  • Ligand Incubation: Add varying concentrations of synthetic this compound and incubate.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP level will be observed. For Gs-coupled receptors, an increase in basal cAMP will be seen. Plot the cAMP levels against ligand concentration to determine the EC50 or IC50.

In Situ Hybridization

Objective: To determine the spatial expression pattern of the this compound receptor mRNA in the native organism.

Protocol:

  • Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the receptor's mRNA sequence.

  • Tissue Fixation and Preparation: Fix small sea anemones or their larvae in 4% paraformaldehyde and dehydrate them through an ethanol series.

  • Hybridization: Rehydrate the samples and incubate them with the DIG-labeled probe in a hybridization buffer at an elevated temperature (e.g., 65°C) overnight.

  • Washing and Antibody Incubation: Wash the samples to remove unbound probe and incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Signal Detection: Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the mRNA-probe-antibody complex.

  • Imaging: Mount the stained samples on microscope slides and image using bright-field microscopy.

Data Presentation and Interpretation

Quantitative data from the characterization of a novel this compound receptor should be presented in a clear, tabular format to allow for easy comparison.

ParameterDescriptionExample Value
Binding Affinity (Ki) The inhibition constant, representing the affinity of the unlabeled ligand for the receptor.5.2 nM
Receptor Density (Bmax) The maximum number of binding sites in the membrane preparation.1.5 pmol/mg protein
Potency (EC50/IC50) The concentration of ligand that produces 50% of the maximal response.10.8 nM
Efficacy (Emax) The maximum response elicited by the ligand.100% (relative to a control agonist)

Signaling Pathway

Based on studies of other RFamide peptide receptors, this compound receptors are hypothesized to couple to either Gq or Gi G-proteins. The activation of these pathways leads to distinct downstream cellular responses.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_gq Gq Pathway cluster_gi Gi Pathway Ligand This compound Receptor This compound Receptor (GPCR) Ligand->Receptor Gq Gq Receptor->Gq Gi Gi Receptor->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Hypothetical signaling pathways for this compound receptors.

Conclusion

The identification and characterization of this compound receptors are critical next steps in advancing our understanding of cnidarian neurobiology. The methodologies outlined in this guide, from initial deorphanization to detailed functional and spatial analysis, provide a robust framework for researchers in this field. The successful characterization of these receptors will not only illuminate fundamental aspects of early animal evolution but also has the potential to uncover novel targets for the development of new therapeutics.

References

An In-Depth Technical Guide to the Gene Expression of Antho-RFamide in Anthopleura elegantissima

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene expression of Antho-RFamide in the sea anemone Anthopleura elegantissima. It covers the molecular biology of the precursor genes, quantitative data on peptide abundance, detailed experimental protocols for studying gene expression, and a putative signaling pathway. This document is intended to serve as a valuable resource for researchers in marine biology, neuroscience, and pharmacology.

Introduction to this compound in Anthopleura elegantissima

This compound is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. It belongs to the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif. These neuropeptides are widespread throughout the animal kingdom and are involved in a variety of physiological processes. In cnidarians, such as sea anemones, they are thought to play crucial roles as neurotransmitters and neuromodulators, particularly in controlling muscle contraction.

Research has shown that A. elegantissima possesses at least two distinct precursor proteins that give rise to this compound and other related peptides.[1] This multiplicity of precursors suggests a complex regulation and functional diversity of these neuropeptides. Understanding the gene expression and function of this compound in this basal metazoan can provide insights into the evolution of nervous systems and neuropeptide signaling.

Data Presentation: Quantitative Analysis

This section presents the available quantitative data regarding the this compound precursor genes and the mature peptide.

This compound Precursor Gene Characteristics

Two distinct precursor proteins for this compound have been identified in Anthopleura elegantissima.[1] The key characteristics of these precursors are summarized in the table below.

FeaturePrecursor 1Precursor 2
Total Amino Acids 435429
Immature this compound Copies 1314
Other Related Peptide Sequences 98
Total Putative Neuropeptides 33Not explicitly stated, but numerous
This compound Peptide Abundance
MethodTissueConcentration
RadioimmunoassayWhole Body Extract3.2 nmol/g wet weight

Note: The generation of quantitative gene expression data, for instance through RT-qPCR or analysis of existing RNA-seq datasets, would be a valuable next step in furthering our understanding of this compound regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound gene expression in Anthopleura elegantissima. These protocols are based on established methods used in sea anemones and related cnidarians.

RNA Extraction and cDNA Synthesis

A robust protocol for RNA extraction is fundamental for downstream applications such as RT-qPCR and RNA sequencing.

Materials:

  • Anthopleura elegantissima tissue (e.g., tentacles, body column)

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I, RNase-free

  • Reverse transcriptase kit

Protocol:

  • Homogenize fresh or frozen tissue in TRIzol reagent (1 ml per 50-100 mg of tissue).

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Cap the tube securely and shake vigorously by hand for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase containing the RNA to a fresh tube.

  • Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used for the initial homogenization. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.

  • Mix gently and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA in RNase-free water.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA according to the manufacturer's instructions.

  • Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

Whole-Mount In Situ Hybridization (WISH)

This protocol is adapted from methods successfully used for the model sea anemone Nematostella vectensis and is suitable for localizing this compound precursor mRNA in Anthopleura elegantissima.

Materials:

  • A. elegantissima polyps or larvae

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Methanol series (25%, 50%, 75% in PBSTw [PBS + 0.1% Tween-20])

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe for the this compound precursor gene

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP developing solution

Protocol:

  • Fixation: Fix the animals in 4% PFA overnight at 4°C.

  • Dehydration: Wash the fixed animals in PBSTw and then dehydrate through a methanol series. Store in 100% methanol at -20°C.

  • Rehydration: Rehydrate the samples through a descending methanol series into PBSTw.

  • Permeabilization: Treat with Proteinase K to increase probe accessibility. The concentration and duration should be optimized for the specific tissue.

  • Hybridization: Pre-hybridize in hybridization buffer at the desired temperature (e.g., 65°C) for several hours. Then, add the DIG-labeled probe and hybridize overnight.

  • Washes: Perform a series of stringent washes in hybridization buffer and PBSTw to remove the unbound probe.

  • Antibody Incubation: Block with a suitable blocking agent (e.g., sheep serum) and then incubate with an anti-DIG-AP antibody overnight at 4°C.

  • Detection: Wash extensively in PBSTw and then equilibrate in detection buffer. Develop the color reaction using NBT/BCIP solution in the dark.

  • Imaging: Once the desired signal is achieved, stop the reaction by washing in PBSTw. Mount and image the samples using a dissecting or compound microscope.

Signaling Pathways and Experimental Workflows

This section provides visual representations of the key molecular and experimental processes related to this compound gene expression.

This compound Precursor Processing

The this compound precursor proteins undergo a series of post-translational modifications to generate the mature neuropeptides. This process involves cleavage at specific sites, C-terminal amidation, and N-terminal modification.

Caption: Processing of the this compound precursor protein.

Putative this compound Signaling Pathway

While the specific receptor for this compound in A. elegantissima has not been definitively identified, neuropeptides of this family typically signal through G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling cascade.[2][3]

Antho_RFamide_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Muscle Cell) Antho_RFamide This compound GPCR G-Protein Coupled Receptor (GPCR) Antho_RFamide->GPCR Binding G_protein G-protein GPCR->G_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase second_messenger->protein_kinase Activation cellular_response Cellular Response (e.g., Muscle Contraction) protein_kinase->cellular_response Phosphorylation Cascade

Caption: A putative G-protein coupled signaling pathway for this compound.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical workflow for studying the gene expression of this compound in Anthopleura elegantissima.

Gene_Expression_Workflow cluster_downstream Downstream Applications start Sample Collection (A. elegantissima) rna_extraction RNA Extraction start->rna_extraction quality_control RNA Quality Control (e.g., Spectrophotometry, Gel Electrophoresis) rna_extraction->quality_control cdna_synthesis cDNA Synthesis quality_control->cdna_synthesis wish In Situ Hybridization (Spatial Gene Expression) quality_control->wish for probe synthesis qpcr RT-qPCR (Quantitative Gene Expression) cdna_synthesis->qpcr rna_seq RNA Sequencing (Transcriptome Profiling) cdna_synthesis->rna_seq data_analysis Data Analysis and Interpretation qpcr->data_analysis rna_seq->data_analysis wish->data_analysis

Caption: Workflow for analyzing this compound gene expression.

References

An In-depth Technical Guide to the Physiological Effects of Antho-RFamide Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamide neuropeptides, characterized by the C-terminal sequence -Arg-Phe-NH2, are a significant class of signaling molecules in Cnidaria, the phylum including sea anemones, corals, and jellyfish. First isolated from the sea anemone Anthopleura elegantissima, these peptides play crucial roles in a variety of physiological processes, including the modulation of muscle contraction, reproductive behaviors, and larval development.[1] They are derived from large precursor proteins that contain multiple copies of the immature peptide sequence.[2][3][4] Antho-RFamides exert their effects through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that lead to specific cellular responses. This technical guide provides a comprehensive overview of the physiological effects of this compound neuropeptides, detailing the experimental protocols used for their study and visualizing the proposed signaling pathways.

Introduction

Neuropeptides are one of the most diverse classes of signaling molecules in the animal kingdom, and the nervous systems of cnidarians are notably rich in these molecules.[5] Among these, the FMRFamide-like peptides (FLPs), which include the this compound family, are particularly widespread and have been the subject of extensive research.[6][7][8] The archetypal this compound has the sequence pGlu-Gly-Arg-Phe-NH2.[1] These peptides are involved in a wide array of functions, from controlling simple muscle contractions to influencing complex behaviors like reproduction and metamorphosis.[3][9] Understanding the physiological effects and mechanisms of action of Antho-RFamides is not only crucial for elucidating the fundamental principles of neurobiology in these early-branching metazoans but also holds potential for the discovery of novel pharmacological agents.

Physiological Effects of this compound Neuropeptides

Antho-RFamides have been demonstrated to have profound effects on several physiological systems in cnidarians. The primary effects are summarized below, with quantitative data presented in Table 1.

Muscle Contraction

One of the most well-characterized roles of Antho-RFamides is the modulation of muscle activity. Application of this compound to isolated muscle preparations from sea anemones induces potent contractions.[9]

  • Excitatory Effects: In several sea anemone species, Antho-RFamides cause slow, tonic contractions of endodermal muscles.[9] These peptides are believed to act directly on the muscle cells.[9]

  • Modulation of Spontaneous Activity: Besides directly inducing contractions, Antho-RFamides can also modulate the frequency and amplitude of spontaneous muscle contractions.

Reproduction

Antho-RFamides play a significant role in the reproductive processes of certain cnidarians.

  • Spawning and Gamete Release: In the sea pansy Renilla kollikeri, this compound is involved in the process of spawning, where it induces the exfoliation of the follicle epithelium, leading to the release of gametes.[3]

Larval Behavior and Metamorphosis

The influence of Antho-RFamides extends to the larval stages of cnidarians, affecting their behavior and developmental transitions.

  • Inhibition of Larval Motility: Studies on the planula larvae of some hydrozoans have shown that RFamide peptides can inhibit larval motility, suggesting a role in settlement and metamorphosis.

  • Induction of Metamorphosis: While some RFamides can inhibit motility, other related peptides in cnidarians have been shown to induce metamorphosis from the larval to the polyp stage, highlighting the diverse and sometimes opposing roles of this peptide family.[3]

Quantitative Data on Physiological Effects

The following table summarizes the quantitative data available on the physiological effects of this compound neuropeptides from various studies.

SpeciesPreparationPeptideConcentrationObserved EffectReference
Calliactis parasiticaIsolated sphincter muscleThis compound10-9 mol l-1 (threshold)Contraction[9]
Protanthea simplexBody wall muscleThis compoundNot specifiedNo effect[9]
Renilla kollikeriFollicle epitheliumThis compoundNot specifiedInduction of gamete release[3]

Table 1: Summary of Quantitative Data on this compound Effects

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound neuropeptides.

Neuropeptide Isolation and Identification

The initial discovery of Antho-RFamides relied on a combination of radioimmunoassay and chromatographic techniques.

Protocol: Isolation and Sequencing of this compound

  • Tissue Extraction: Tissues from the sea anemone Anthopleura elegantissima are homogenized in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to preserve peptide integrity and precipitate larger proteins.[10]

  • Radioimmunoassay (RIA): A radioimmunoassay is developed using an antibody raised against the C-terminal Arg-Phe-NH2 (RFamide) motif. This allows for the specific detection and quantification of RFamide-like peptides in tissue extracts and chromatographic fractions.

  • Chromatographic Separation: The crude extract is subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify the peptides. A combination of cation-exchange and reverse-phase columns is typically used.

  • Structure Elucidation: The amino acid sequence of the purified peptide is determined by Edman degradation. The molecular mass is confirmed using mass spectrometry.

Muscle Contraction Assays

The myoactive properties of Antho-RFamides are typically assessed using isolated muscle preparations.

Protocol: In Vitro Muscle Contraction Assay

  • Preparation of Muscle Strips: Isolated muscle preparations, such as the sphincter muscle from the sea anemone Calliactis parasitica, are dissected and mounted in an organ bath containing filtered seawater.

  • Recording of Muscle Activity: The muscle strip is connected to an isometric force transducer to record contractions. The preparation is allowed to equilibrate, and spontaneous activity is recorded.

  • Peptide Application: Synthetic this compound is added to the organ bath in a cumulative concentration-response manner.

  • Data Analysis: The amplitude and frequency of contractions are measured before and after peptide application to determine the dose-dependent effects.

Electrophysiology

To investigate the effects of Antho-RFamides on neuronal and muscle cell activity at the cellular level, electrophysiological techniques are employed.

Protocol: Electrophysiological Recording from Sea Anemone Preparations

  • Preparation: A body wall preparation from a sea anemone is placed in a recording chamber perfused with seawater.

  • Recording: Single-electrode voltage-clamp recordings are made from individual myoepithelial cells.

  • Peptide Application: this compound is applied to the bath, and changes in membrane potential and ion currents are recorded. This allows for the characterization of the ion channels modulated by the neuropeptide.[11]

Gene Expression Analysis

In situ hybridization is used to localize the expression of the this compound precursor gene, providing insights into which cells synthesize and secrete these neuropeptides.

Protocol: Whole-Mount In Situ Hybridization

  • Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized from a cloned cDNA fragment of the this compound precursor gene.

  • Tissue Preparation: Sea anemone embryos, larvae, or adult tissue sections are fixed and permeabilized.

  • Hybridization: The tissues are incubated with the labeled probe, which binds to the complementary mRNA.

  • Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction, revealing the location of the mRNA.[12]

Signaling Pathways

Antho-RFamides, like other FMRFamide-like peptides, are known to act through G-protein coupled receptors (GPCRs).[7] While the specific downstream signaling cascade for Antho-RFamides in cnidarians is not fully elucidated, a general model can be proposed based on known GPCR signaling mechanisms.

Proposed Signaling Pathway for this compound

The binding of this compound to its GPCR is hypothesized to activate a heterotrimeric G-protein, leading to the production of second messengers and the activation of downstream protein kinases. This cascade ultimately results in the observed physiological response, such as muscle contraction.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein (α, β, γ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKC, PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Protein_Kinase->Cellular_Response Phosphorylation of target proteins

Proposed this compound Signaling Pathway
Experimental Workflow for Elucidating Signaling Pathways

The following workflow can be used to investigate the specific signaling components involved in this compound action.

Signaling_Workflow Start Hypothesize GPCR-mediated signaling Receptor_ID Receptor Identification (e.g., orphan receptor screening) Start->Receptor_ID Second_Messenger_Assay Second Messenger Measurement (e.g., cAMP, Ca2+ assays) Start->Second_Messenger_Assay Pharmacological_Inhibition Pharmacological Inhibition (e.g., use of specific kinase inhibitors) Second_Messenger_Assay->Pharmacological_Inhibition Downstream_Analysis Analysis of Downstream Effects (e.g., phosphoproteomics) Pharmacological_Inhibition->Downstream_Analysis Pathway_Confirmation Confirmation of Pathway (e.g., gene knockdown/knockout) Downstream_Analysis->Pathway_Confirmation

Workflow for Signaling Pathway Elucidation

Conclusion

This compound neuropeptides are key players in the neurophysiology of cnidarians, with well-established roles in muscle contraction and reproduction. While their primary mode of action is through G-protein coupled receptors, the specific details of their downstream signaling pathways remain an active area of research. The experimental protocols outlined in this guide provide a framework for further investigation into the function of these important signaling molecules. A deeper understanding of this compound signaling will not only advance our knowledge of the evolution of nervous systems but may also pave the way for the development of novel therapeutic agents targeting related pathways in other organisms.

References

Methodological & Application

Application Notes: Synthesis and Purification of Antho-RFamide Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamide (1][2] Post-translational processing, including cleavage and enzymatic conversion of the N-terminal glutamine to pyroglutamic acid (

Given its role in neuronal signaling, synthetic this compound is an invaluable tool for research in neurobiology, pharmacology, and physiology. The chemical synthesis of this peptide allows for the production of high-purity material required for in-vitro and in-vivo studies, receptor binding assays, and structural analysis. The standard and most efficient method for its production is the Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principle of Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the method of choice for synthesizing peptides like this compound.[3] The process involves building the peptide chain sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. The key advantages of SPPS are the ability to use excess reagents to drive reactions to completion and the simple filtration and washing steps to remove byproducts, which facilitates automation.[3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed, where the temporary Nα-amino protecting group (Fmoc) is removed under mild basic conditions (e.g., piperidine), while the permanent side-chain protecting groups are acid-labile (e.g., Pbf for Arginine).[3]

Principle of Purification: Reversed-Phase HPLC (RP-HPLC)

Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences. RP-HPLC is the gold standard for purifying peptides.[4][5] This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[4] The crude peptide mixture is loaded onto the column, and the polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent like acetonitrile. Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer and elutes at a higher organic solvent concentration, allowing for its isolation in a highly pure form.[6]

Experimental Workflow and Data

The overall process for generating high-purity synthetic this compound involves a multi-step workflow from initial synthesis to final quality control.

G cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Deprotection cluster_purification Purification & QC start Rink Amide Resin Selection load 1. Fmoc-Phe-OH Loading start->load spps 2. Iterative SPPS Cycles (Arg, Gly, Gln) load->spps cleave 3. Cleavage from Resin (TFA Cocktail) spps->cleave precip 4. Ether Precipitation cleave->precip purify 5. RP-HPLC Purification precip->purify qc 6. Quality Control (LC-MS) purify->qc lyo 7. Lyophilization qc->lyo final Pure this compound Peptide lyo->final

Caption: Overall workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes exemplary results for a typical laboratory-scale synthesis of this compound. Actual yields can vary based on the efficiency of coupling reactions and purification recovery.

ParameterValue / DescriptionNotes
Synthesis Scale 0.1 mmolBased on the initial loading of the first amino acid onto the resin.
Starting Resin Rink Amide Resin (0.4-0.8 mmol/g loading)Chosen to yield a C-terminal amide upon cleavage.
Crude Peptide Yield ~70-85 mg (Exemplary)This represents the total weight of the lyophilized powder after cleavage and precipitation.
Crude Purity (by HPLC) 40-60%Typical purity before preparative HPLC, containing deletion and truncated sequences.
Purification Method Preparative Reversed-Phase HPLC (C18 column)Standard method for peptide purification.
Final Purified Yield ~15-25 mg (Exemplary, 30-50% recovery)Recovery depends on the crude purity and the resolution of the HPLC separation.
Final Purity (by HPLC) >97%A commercially available standard for this compound shows a purity of 97.1%.[7]
Identity Confirmation Mass Spectrometry (MALDI-TOF or ESI-MS)Expected Monoisotopic Mass: 488.25 Da.[7]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual synthesis of this compound (sequence:

Materials and Reagents:

  • Rink Amide MBHA Resin

  • Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 1 hour in the reaction vessel. Drain the DMF.

  • First Amino Acid (Phenylalanine) Loading:

    • Dissolve Fmoc-Phe-OH (0.4 mmol), Oxyma Pure (0.4 mmol), and DIC (0.4 mmol) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, drain, and add a fresh 20% piperidine solution.

    • Shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (Iterative Cycle): For each subsequent amino acid (Arg, Gly, Gln):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 0.4 mmol), Oxyma Pure (0.4 mmol), and DIC (0.4 mmol) in DMF. Let it pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Shake for 1-2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x).

    • Repeat: Perform Fmoc deprotection (Step 3) to prepare for the next coupling.

  • Synthesis Cycle Summary:

    • Couple Fmoc-Arg(Pbf)-OH. Wash. Deprotect.

    • Couple Fmoc-Gly-OH. Wash. Deprotect.

    • Couple Fmoc-Gln(Trt)-OH. Wash. Deprotect.

  • Final Wash: After the final deprotection step, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry under vacuum.

G start Start with Free Amine on Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end Peptide Chain Elongated by One Residue wash2->end end->deprotection Repeat for next AA

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Cleavage and Deprotection

This protocol removes the peptide from the resin and cleaves the side-chain protecting groups simultaneously.

Materials and Reagents:

  • Peptide-resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol scale).

  • Shake gently at room temperature for 2-3 hours. The N-terminal Gln will cyclize to pyroglutamic acid (

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge at 3000-4000 rpm for 10 minutes.

  • Decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

  • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Lyophilize the crude peptide overnight to obtain a fluffy white powder.

Protocol 3: Purification by Reversed-Phase HPLC

This protocol purifies the crude peptide to >97% purity.

Equipment and Reagents:

  • HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A or a water/ACN mixture. Filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Run a linear gradient. A typical gradient might be 5% to 55% Solvent B over 40-50 minutes. The exact gradient should be optimized based on analytical runs.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system to identify those with the desired purity (>97%).

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.

Protocol 4: Quality Control

Confirm the identity and purity of the final product.

  • Analytical HPLC: Inject a small amount of the final product onto an analytical C18 column to confirm its purity is >97%.

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the molecular weight.

    • This compound ( Molecular Formula C₂₂H₃₂N₈O₅.[7]

    • Expected Monoisotopic Mass: 488.25 Da.

Biological Activity and Signaling Pathway

RFamide peptides, including this compound, typically exert their biological effects by binding to and activating G-protein-coupled receptors (GPCRs) on the surface of target cells, such as neurons.[8] The activation of these receptors initiates an intracellular signaling cascade that modulates cellular function.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G-Protein (αβγ) GDP-bound gpcr->g_protein 2. Activation g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp 3. GDP->GTP Exchange g_beta_gamma Gβγ ac Adenylyl Cyclase camp cAMP (Second Messenger) ac->camp 5. g_alpha_gtp->ac 4. Modulation g_alpha_gtp->g_beta_gamma Dissociation atp ATP atp->ac pka_inactive Inactive PKA camp->pka_inactive 6. Activation pka_active Active PKA pka_inactive->pka_active targets Downstream Targets (e.g., Ion Channels, Transcription Factors) pka_active->targets 7. Phosphorylation response Cellular Response (e.g., Change in Excitability) targets->response 8. ligand This compound ligand->gpcr 1. Binding

Caption: A representative signaling pathway for an RFamide peptide acting via a GPCR.

References

Application Notes and Protocols for Antho-RFamide Immunohistochemistry in Whole Mounts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, corals, and jellyfish. These peptides are involved in a variety of physiological processes, including neurotransmission, muscle contraction, and developmental regulation. Immunohistochemistry (IHC) is a powerful technique to visualize the spatial distribution of Antho-RFamides within intact tissues and organisms (whole mounts), providing crucial insights into their neuronal localization and potential functions. This document provides a detailed protocol for fluorescent whole-mount immunohistochemistry for the detection of Antho-RFamide-like peptides in marine invertebrates, particularly cnidarians.

Data Presentation

Quantitative analysis of immunohistochemical staining allows for the objective comparison of protein expression levels between different samples or experimental conditions. Below are examples of how to structure quantitative data obtained from whole-mount this compound IHC experiments.

Table 1: Staining Intensity Analysis

Sample IDExperimental GroupMean Fluorescence Intensity (A.U.)Standard DeviationP-value
CT_01Control150.215.8<0.05
CT_02Control165.718.2
EXP_01Treatment X289.425.1
EXP_02Treatment X310.929.5

Table 2: Quantification of this compound Immunoreactive Neurons

Sample IDRegion of InterestNumber of Positive CellsArea (mm²)Cell Density (cells/mm²)
SA_01Tentacle Ectoderm780.5156
SA_02Pharynx1231.2102.5
CL_01Planula Larva (Anterior)450.1450
CL_02Planula Larva (Posterior)220.1220

Experimental Protocols

This protocol is a general guideline and may require optimization for specific species and antibodies.

Materials and Reagents
  • Primary Antibody: A polyclonal antibody raised against FMRFamide is often used due to its cross-reactivity with the C-terminal RF-amide motif present in Antho-RFamides. An example is the Anti-FMRFamide Antibody (e.g., ImmunoStar, Cat# 20091; or Merck Millipore, Cat# AB15348). Always validate the antibody for your specific application.

  • Secondary Antibody: A fluorescently labeled secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488).

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Anesthetic: 7.5% MgCl2 in distilled water.

  • Permeabilization Buffer (PBT): PBS with 0.5% Triton X-100.

  • Blocking Buffer: PBT with 10% Normal Goat Serum (NGS) and 1% Bovine Serum Albumin (BSA).

  • Wash Buffer: PBS with 0.1% Triton X-100 (PBST).

  • Mounting Medium: An anti-fade mounting medium (e.g., ProLong™ Gold Antifade Mountant).

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_imaging Imaging and Analysis SampleCollection Sample Collection Anesthesia Anesthesia SampleCollection->Anesthesia Relaxation Fixation Fixation Anesthesia->Fixation Preservation Permeabilization Permeabilization Fixation->Permeabilization Tissue Permeation Blocking Blocking Permeabilization->Blocking Reduce Non-specific Binding PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Target Recognition Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation Washing1->SecondaryAb Signal Amplification Washing2 Washing SecondaryAb->Washing2 Mounting Mounting Washing2->Mounting Imaging Confocal Microscopy Mounting->Imaging Visualization DataAnalysis Data Analysis Imaging->DataAnalysis Quantification

Figure 1. Experimental workflow for whole-mount this compound immunohistochemistry.

Detailed Method
  • Sample Collection and Anesthesia:

    • Collect small marine invertebrates (e.g., sea anemone tentacles, small coral fragments, or larvae) and place them in clean seawater.

    • Anesthetize the animals by gradually adding an isotonic solution of 7.5% MgCl2 to the seawater until movement ceases. This helps to prevent muscle contraction and preserve the natural morphology during fixation.

  • Fixation:

    • Carefully remove the seawater and replace it with ice-cold 4% PFA in PBS.

    • Incubate for 4 hours to overnight at 4°C with gentle agitation. The fixation time will depend on the size and density of the tissue.

    • After fixation, wash the samples three times for 15 minutes each with PBS.

    • Samples can be stored in PBS with 0.02% sodium azide at 4°C for several weeks.

  • Permeabilization:

    • To allow for antibody penetration, permeabilize the tissues by incubating in PBT (PBS with 0.5% Triton X-100) for 1-2 hours at room temperature with gentle agitation.

  • Blocking:

    • Incubate the samples in Blocking Buffer (PBT with 10% NGS and 1% BSA) for at least 2 hours at room temperature or overnight at 4°C. This step is crucial to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FMRFamide antibody in Blocking Buffer. The optimal dilution needs to be determined empirically, but a starting point of 1:500 to 1:2000 is recommended.[1]

    • Incubate the samples in the primary antibody solution for 24-72 hours at 4°C with gentle agitation. Longer incubation times are generally required for whole-mount staining to ensure full penetration of the antibody.[2]

  • Washing:

    • Remove the primary antibody solution and wash the samples extensively with PBST (PBS with 0.1% Triton X-100). Perform at least five washes of 1 hour each at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer (e.g., 1:500).

    • Incubate the samples in the secondary antibody solution for 24-48 hours at 4°C with gentle agitation. It is important to protect the samples from light from this point onwards to prevent photobleaching.

  • Final Washes:

    • Wash the samples with PBST five times for 1 hour each at room temperature in the dark.

    • A final wash in PBS can be performed to remove any residual detergent.

  • Mounting and Imaging:

    • Transfer the samples to a glass slide with a depression or a small petri dish.

    • Carefully remove the excess PBS and add a drop of anti-fade mounting medium.

    • Gently place a coverslip over the sample, avoiding air bubbles. Seal the edges with nail polish if necessary.

    • Visualize the staining using a confocal laser scanning microscope.

Signaling Pathway

While the specific receptors and downstream signaling pathways for Antho-RFamides are still under active investigation, they are believed to act through G-protein coupled receptors (GPCRs), similar to other RFamide peptides in both invertebrates and vertebrates.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AnthoRFamide This compound GPCR This compound Receptor (GPCR) AnthoRFamide->GPCR Binding GProtein G-Protein (α, β, γ subunits) GPCR->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A SecondMessenger->Kinase Activation TargetProtein Target Protein (e.g., Ion Channel) Kinase->TargetProtein Phosphorylation Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) TargetProtein->Response

Figure 2. A putative signaling pathway for Antho-RFamides mediated by a G-protein coupled receptor (GPCR).

Troubleshooting

Table 3: Common Problems and Solutions in Whole-Mount IHC

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient fixation.Optimize fixation time and use freshly prepared 4% PFA.
Poor antibody penetration.Increase permeabilization time with Triton X-100.[2]
Primary antibody concentration too low.Increase antibody concentration or incubation time.[2]
High Background Inadequate blocking.Increase blocking time and/or the concentration of serum in the blocking buffer.
Insufficient washing.Increase the number and duration of wash steps.[2]
Secondary antibody is non-specific.Run a secondary antibody-only control.
Uneven Staining Tissues are too large or dense.Use smaller tissue pieces or increase incubation times for all steps.[2]
Incomplete permeabilization.Ensure all parts of the tissue are exposed to the permeabilization buffer.

References

Application Notes and Protocols for In Situ Hybridization of Antho-RFamide mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the localization of Antho-RFamide mRNA in cnidarian tissues, particularly sea anemones, using in situ hybridization (ISH). The protocols and supporting information are intended to aid in the understanding of the spatial expression patterns of this important neuropeptide, which is implicated in the regulation of various physiological processes, including neuromuscular transmission and feeding behavior.[1]

Introduction

Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arg-Phe-NH2 sequence.[2] They are abundantly expressed in the nervous systems of cnidarians, such as sea anemones, where they are thought to function as neurotransmitters or neuromodulators.[1][2] Understanding the precise cellular localization of this compound mRNA is crucial for elucidating the specific neural circuits and cellular populations that utilize this signaling molecule. In situ hybridization is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of tissues and cells.[3] This document provides a detailed protocol for non-radioactive in situ hybridization to detect this compound mRNA, along with guidelines for data interpretation and troubleshooting.

Principle of the Method

In situ hybridization (ISH) employs a labeled nucleic acid probe that is complementary to the target mRNA sequence. This probe hybridizes to the target mRNA within fixed and permeabilized tissue sections. The label on the probe, which can be a hapten such as digoxigenin (DIG), is then detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase). This enzyme, in the presence of a chromogenic substrate, produces a colored precipitate at the site of hybridization, thus revealing the cellular and subcellular localization of the target mRNA.

Data Presentation

Quantitative analysis of in situ hybridization data allows for the comparison of mRNA expression levels across different tissues or experimental conditions. This is typically achieved by measuring the intensity of the signal or counting the number of labeled cells. The following table provides a representative example of how quantitative data for this compound mRNA expression in a sea anemone might be presented.

Table 1: Relative Expression of this compound mRNA in Various Tissues of Anthopleura elegantissima

Tissue TypePredominant Cell TypeMean Signal Intensity (Arbitrary Units) ± SDPercentage of Labeled Cells ± SD
Tentacle EctodermSensory Neurons, Ganglion Cells85.6 ± 9.262.3 ± 5.1
Pharynx EctodermSensory Neurons78.1 ± 7.555.8 ± 4.7
Mesenterial FilamentsNeurons, Gland Cells65.4 ± 6.843.2 ± 3.9
Body Wall EndodermMotor Neurons52.9 ± 5.135.1 ± 3.2
Pedal Disc EctodermSensory Neurons41.7 ± 4.528.9 ± 2.5
Control (Sense Probe)All Tissues5.2 ± 1.1<1

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions and the species being studied.

Experimental Protocols

This section provides a detailed methodology for the localization of this compound mRNA using non-radioactive in situ hybridization.

Probe Design and Synthesis

Successful in situ hybridization relies on the design of a specific and sensitive probe. The probe should target a unique region of the this compound mRNA to avoid cross-hybridization with other transcripts.

Probe Design:

  • Obtain the cDNA sequence of the this compound precursor protein from a relevant species (e.g., Anthopleura elegantissima). The precursor protein contains multiple copies of the immature this compound sequence.[3]

  • Select a target region of 300-600 base pairs within the coding sequence or the 3' untranslated region (UTR) for optimal specificity and tissue penetration.

  • Perform a BLAST search against the transcriptome of the target organism to ensure the chosen sequence is unique to the this compound gene.

Probe Synthesis (using DIG-labeled UTP):

  • Linearize the plasmid DNA containing the this compound cDNA insert downstream of the insert using a suitable restriction enzyme.

  • Purify the linearized plasmid DNA.

  • Set up an in vitro transcription reaction using a commercially available kit with T7 or SP6 RNA polymerase, depending on the orientation of the insert, and DIG-labeled UTP.

  • Incubate the reaction at 37°C for 2 hours.

  • Degrade the DNA template by adding DNase I and incubating for a further 15 minutes at 37°C.

  • Purify the DIG-labeled RNA probe using lithium chloride precipitation or a spin column.

  • Resuspend the probe in an appropriate buffer and determine its concentration and labeling efficiency.

Tissue Preparation

Proper fixation and processing of the tissue are critical for preserving both RNA integrity and cellular morphology.

  • Anesthetize the sea anemone in a 1:1 solution of 0.37 M MgCl2 and seawater.

  • Fix the whole animal or dissected tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Wash the tissues three times in PBS for 15 minutes each at room temperature.

  • Dehydrate the tissues through a graded series of methanol (25%, 50%, 75% in PBS, then 100% methanol), with 15-minute incubations at each step.

  • Store the tissues in 100% methanol at -20°C until use.

In Situ Hybridization

This protocol is adapted for whole-mount in situ hybridization.

Day 1: Rehydration and Pre-hybridization

  • Rehydrate the tissues through a graded series of methanol in PBS with 0.1% Tween-20 (PBT) (75%, 50%, 25% methanol in PBT), with 10-minute incubations at each step.

  • Wash the tissues three times in PBT for 10 minutes each.

  • Treat the tissues with Proteinase K (10 µg/mL in PBT) for 10-20 minutes at room temperature to increase probe accessibility. The exact time should be optimized for the specific tissue.

  • Stop the Proteinase K digestion by washing twice with PBT.

  • Post-fix the tissues in 4% PFA in PBT for 20 minutes at room temperature.

  • Wash five times in PBT for 5 minutes each.

  • Pre-hybridize the tissues in hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 1 mg/mL yeast RNA, 0.1% Tween-20) for at least 2 hours at 60°C.

  • Add the DIG-labeled this compound probe to the hybridization buffer at a final concentration of 0.5-2 ng/µL.

  • Incubate overnight at 60°C in a humidified chamber.

Day 2: Post-hybridization Washes and Antibody Incubation

  • Perform a series of stringent washes to remove the unbound probe:

    • Wash 1: 2x SSC with 50% formamide at 60°C for 30 minutes.

    • Wash 2: 2x SSC at 60°C for 20 minutes.

    • Wash 3: 0.2x SSC at 60°C for 30 minutes (repeat twice).

  • Wash three times in Maleic Acid Buffer with 0.1% Tween-20 (MABT) for 15 minutes each at room temperature.

  • Block the tissues in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 2 hours at room temperature.

  • Incubate the tissues with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted 1:2000 in blocking solution, overnight at 4°C.

Day 3: Detection and Imaging

  • Wash the tissues five times in MABT for 20 minutes each to remove the unbound antibody.

  • Equilibrate the tissues in an alkaline phosphatase buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20) for 10 minutes (repeat twice).

  • Prepare the colorimetric detection solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the NTMT buffer according to the manufacturer's instructions.

  • Incubate the tissues in the detection solution in the dark. Monitor the color development under a microscope. This can take from 30 minutes to several hours.

  • Stop the reaction by washing the tissues several times in PBT.

  • Mount the tissues on slides and image using a bright-field microscope.

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound peptides are believed to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. The binding of this compound to its receptor initiates an intracellular signaling cascade that ultimately leads to a cellular response, such as muscle contraction or neuronal firing. While the specific receptor for this compound is yet to be fully characterized, related RFamide peptides are known to signal through Gq or Gi protein pathways.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRFamide This compound GPCR This compound Receptor (GPCR) AnthoRFamide->GPCR Binds G_protein G-protein (Gq/Gi) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Ca_release->Cell_response Leads to PKC->Cell_response Leads to PKA->Cell_response Leads to

Caption: Proposed this compound signaling pathway via a G-protein coupled receptor.

Experimental Workflow for In Situ Hybridization

The following diagram outlines the key steps in the in situ hybridization protocol for localizing this compound mRNA.

ISH_Workflow start Start tissue_prep Tissue Preparation (Fixation & Dehydration) start->tissue_prep rehydration Rehydration & Permeabilization (Proteinase K) tissue_prep->rehydration prehybridization Pre-hybridization rehydration->prehybridization hybridization Hybridization (with DIG-labeled probe) prehybridization->hybridization post_hybridization_washes Post-hybridization Washes (Stringent) hybridization->post_hybridization_washes blocking Blocking post_hybridization_washes->blocking antibody_incubation Antibody Incubation (Anti-DIG-AP) blocking->antibody_incubation detection Colorimetric Detection (NBT/BCIP) antibody_incubation->detection imaging Imaging & Analysis detection->imaging end End imaging->end

Caption: Experimental workflow for this compound mRNA in situ hybridization.

References

Application Notes and Protocols for Calcium Imaging of Antho-RFamide-Responsive Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a family of neuropeptides prevalent in cnidarians, such as sea anemones, corals, and jellyfish.[1][2][3][4][5] These neuropeptides are known to have excitatory effects on both muscular and neuronal systems, playing a crucial role in processes like muscle contraction and neuronal firing.[6] Understanding the specific neurons that respond to Antho-RFamides and the dynamics of their activation is key to unraveling the neural circuits that govern cnidarian behavior and physiology. Calcium imaging is a powerful technique to visualize and quantify the activity of these Antho-RFamide-responsive neurons in real-time. This document provides detailed application notes and a comprehensive protocol for conducting calcium imaging experiments to study these neuronal responses.

Application Notes

Calcium imaging is a widely adopted technique for monitoring the intracellular calcium dynamics that are a hallmark of neuronal activity. By employing fluorescent calcium indicators, researchers can visualize and measure the changes in calcium concentrations that occur when neurons are stimulated. In the context of this compound research, this technique allows for the identification of specific neurons that are activated by this neuropeptide, providing insights into their spatial distribution and functional roles within the neural network.

Genetically encoded calcium indicators (GECIs), such as GCaMP, are particularly well-suited for these studies in genetically tractable cnidarian models like Nematostella vectensis or Hydra vulgaris.[7][8][9] These protein-based sensors can be expressed in specific neuronal populations, enabling targeted analysis of neural circuits. When a neuron fires an action potential, the influx of calcium ions causes a conformational change in the GCaMP protein, leading to an increase in its fluorescence. This change in fluorescence can be captured using microscopy and analyzed to infer neuronal activity.

The data obtained from these experiments can be used to map the neural circuits modulated by this compound, to screen for compounds that modulate the activity of these neurons, and to investigate the physiological consequences of activating these neural pathways.

Signaling Pathway of this compound in Neurons

Antho-RFamides are thought to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target neurons.[10] While the complete signaling cascade in cnidarian neurons is still under investigation, evidence from related systems suggests a plausible pathway. In some invertebrates, neuropeptide signaling through GPCRs can activate a Gq-type G-protein, which in turn stimulates phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. Furthermore, related neuropeptides have been shown to directly or indirectly modulate the opening of calcium channels on the plasma membrane, leading to an influx of extracellular calcium.[6]

Below is a diagram illustrating the hypothesized signaling pathway.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds Ca_Channel Ca²⁺ Channel GPCR->Ca_Channel Modulates G_Protein G-Protein (Gq) GPCR->G_Protein Activates Ca_Cytoplasm [Ca²⁺]i ↑ Ca_Channel->Ca_Cytoplasm Influx PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Neuronal_Response Neuronal Response (e.g., Firing) Ca_Cytoplasm->Neuronal_Response Triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_Cytoplasm Release Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Culture & Transgenesis (GCaMP) A2 Sample Mounting A1->A2 B1 Baseline Imaging A2->B1 B2 This compound Application B1->B2 B3 Post-Stimulation Imaging B2->B3 C1 Image Pre-processing (Motion Correction) B3->C1 C2 ROI Selection C1->C2 C3 Fluorescence Intensity Extraction C2->C3 C4 ΔF/F Calculation C3->C4 C5 Statistical Analysis C4->C5

References

Application Notes and Protocols for Electrophysiological Recording from Antho-RFamide Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, corals, and jellyfish. These peptides are involved in a variety of physiological processes, including muscle contraction, feeding behavior, and reproduction. The neurons that produce and release Antho-RFamides are key components of the diffuse nerve nets of these organisms. Understanding the electrophysiological properties of these neurons and how they are modulated by Antho-RFamide signaling is crucial for elucidating the fundamental principles of neural control in these early-diverging metazoans and for the potential discovery of novel pharmacological targets.

These application notes provide detailed protocols for the electrophysiological recording of this compound neurons, focusing on the whole-cell patch-clamp technique. Methodologies for tissue preparation, cell dissociation, and recording are outlined. Additionally, a hypothesized signaling pathway for this compound is presented, based on its likely interaction with G-protein coupled receptors.

Data Presentation

Currently, direct quantitative data on the electrophysiological effects of this compound on identified neurons is limited in publicly available literature. The following tables are presented as templates to be populated as research progresses. They are based on the expected effects of a neuropeptide acting through a Gq-coupled receptor, drawing parallels from studies on related peptides like FMRFamide in other invertebrates.

Table 1: Hypothesized Effects of this compound on Voltage-Gated Ion Channels

Ion ChannelThis compound EffectExpected Change in CurrentPutative Mechanism
Ca2+ ChannelsModulationDecrease in peak currentG-protein modulation of channel activity.
K+ ChannelsModulationDecrease in outward currentG-protein modulation of channel activity.

Table 2: Expected Changes in Neuronal Firing Properties upon this compound Application

ParameterExpected ChangeRationale
Firing FrequencyIncrease or DecreaseDependent on the net effect on ion channel conductances.
Action Potential DurationBroadeningPotential reduction of repolarizing K+ currents.
AfterhyperpolarizationReductionInhibition of Ca2+-activated K+ channels.

Experimental Protocols

Protocol 1: Preparation of Dissociated Neurons from Sea Anemone Tentacles

This protocol describes the dissociation of neurons from the tentacles of sea anemones, a tissue rich in this compound-immunoreactive cells.

Materials:

  • Sea anemones (e.g., Nematostella vectensis, Aiptasia sp.)

  • High Magnesium Solution (in mM): 140 NaCl, 3.3 Glucose, 3.3 KCl, 3.3 HEPES, 40 MgCl2.

  • Artificial Seawater (ASW)

  • Enzyme Solution: 0.25% Trypsin-EDTA in ASW

  • Dissociation Medium: ASW supplemented with 10% Fetal Bovine Serum (FBS)

  • Patch-clamp recording chamber

  • Poly-L-lysine coated coverslips

Procedure:

  • Anesthetize the sea anemone by immersing it in the high magnesium solution for 15-20 minutes until it is fully relaxed.

  • Excise the tentacles using fine scissors and transfer them to a petri dish containing ASW.

  • Wash the tentacles three times with fresh ASW to remove any mucus.

  • Transfer the tentacles to the enzyme solution and incubate at room temperature (or a species-specific optimal temperature) for 20-30 minutes with gentle agitation.

  • Terminate the enzymatic digestion by transferring the tentacles to the dissociation medium.

  • Gently triturate the tentacles using a fire-polished Pasteur pipette to release individual cells.

  • Allow the larger debris to settle for 5 minutes.

  • Transfer the supernatant containing the dissociated cells to a new tube.

  • Plate the cells onto poly-L-lysine coated coverslips in a recording chamber and allow them to adhere for at least 30 minutes before starting the electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording from Dissociated Sea Anemone Neurons

This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from dissociated sea anemone neurons.

Materials:

  • Dissociated sea anemone neurons on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External Solution (ASW in mM): 450 NaCl, 10 KCl, 10 CaCl2, 50 MgCl2, 10 HEPES, pH adjusted to 7.8 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.5 Na-GTP, 2 Mg-ATP, pH adjusted to 7.2 with KOH.

  • This compound peptide stock solution

Procedure:

  • Place the coverslip with dissociated neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

  • Mount the pipette on the micromanipulator and apply positive pressure.

  • Under visual guidance (e.g., using DIC optics), approach a neuron with the pipette tip. Neurons can be identified by their characteristic morphology (a small cell body with one or more neurites).

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode to record ionic currents or membrane potential, respectively.

  • To study the effects of this compound, dissolve the peptide in the external solution to the desired final concentration and apply it to the recorded neuron via the perfusion system.

  • Record changes in membrane current, membrane potential, and firing activity before, during, and after peptide application.

Protocol 3: Identification of this compound Neurons

Identifying live this compound neurons for targeted recording is challenging. A potential approach involves using fluorescently labeled antibodies or developing transgenic animals expressing a fluorescent reporter under the control of the this compound promoter.

Hypothetical Protocol using Immunohistochemistry:

  • Following cell dissociation and plating, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Incubate with a primary antibody against this compound.

  • Incubate with a fluorescently labeled secondary antibody.

  • Image the coverslip to create a map of the location of this compound-positive neurons.

  • This map can then be used to locate the corresponding unlabeled neurons on a parallel coverslip for electrophysiological recording. Note: This is an indirect method and relies on consistent cell plating patterns.

Signaling Pathways and Visualizations

This compound is hypothesized to exert its effects through G-protein coupled receptors (GPCRs). Based on the actions of similar peptides in other invertebrates, it is likely that this compound activates a Gq-type G-protein, leading to the downstream signaling cascade depicted below.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR This compound Receptor (GPCR) AnthoRF->GPCR 1. Binding Gq Gq protein (α, β, γ subunits) GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC 3. Activation IonChannel Ion Channels (e.g., K⁺, Ca²⁺) Gq->IonChannel Direct Modulation ER Endoplasmic Reticulum IP3->ER 5. Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Ca2 Ca²⁺ ER->Ca2 6. Ca²⁺ Release Ca2->PKC PKC->IonChannel 8. Phosphorylation NeuronalActivity Modulation of Neuronal Activity IonChannel->NeuronalActivity 9. Altered Ion Flux

Caption: Hypothesized this compound Gq-coupled signaling pathway.

This diagram illustrates the putative signaling cascade initiated by the binding of this compound to its G-protein coupled receptor (GPCR). This activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). Both direct G-protein modulation and PKC-mediated phosphorylation can alter the activity of ion channels, ultimately modulating neuronal excitability.

Experimental_Workflow cluster_preparation A. Tissue Preparation cluster_dissociation B. Cell Dissociation cluster_recording C. Electrophysiological Recording cluster_analysis D. Data Analysis start Anesthetize Sea Anemone (High Mg²⁺ Solution) dissect Dissect Tentacles start->dissect wash Wash Tentacles (ASW) dissect->wash enzyme Enzymatic Digestion (Trypsin) wash->enzyme triturate Mechanical Trituration enzyme->triturate plate Plate Cells on Coated Coverslips triturate->plate patch Whole-Cell Patch-Clamp plate->patch record_base Record Baseline Activity (Voltage/Current Clamp) patch->record_base apply_peptide Apply this compound record_base->apply_peptide record_effect Record Peptide Effect apply_peptide->record_effect washout Washout record_effect->washout analyze Analyze Changes in: - Ion Channel Currents - Firing Rate - Membrane Potential washout->analyze

Caption: Experimental workflow for electrophysiological recording.

This flowchart outlines the key steps for investigating the electrophysiological effects of this compound on dissociated sea anemone neurons, from initial tissue preparation to final data analysis.

Application Notes and Protocols for Antho-RFamide Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones, that play crucial roles in neurotransmission and neuromodulation. These peptides act through specific G protein-coupled receptors (GPCRs), making them attractive targets for research and potential drug development. This document provides detailed application notes and protocols for conducting binding assays to characterize the interaction of ligands with Antho-RFamide receptors.

The methodologies described herein are standard techniques for studying GPCRs and can be adapted for the specific investigation of this compound receptors. While specific binding data for this compound receptors are not extensively available in the public domain, this guide provides protocols and representative data from closely related RF-amide peptide receptors to illustrate the application of these methods.

Signaling Pathways

This compound receptors are members of the RF-amide peptide receptor family, which are known to couple to G proteins to initiate downstream signaling cascades. While the specific G protein coupling of every this compound receptor has not been fully elucidated, based on the characterization of related RF-amide receptors, they are predicted to primarily couple to Gαq and/or Gαi/o subunits.

  • Gαq Pathway Activation: Agonist binding to a Gαq-coupled this compound receptor would lead to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

  • Gαi/o Pathway Activation: If coupled to Gαi/o, receptor activation would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the potential signaling pathways for this compound receptors.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gq Gαq Pathway cluster_Gi Gαi/o Pathway Antho_RFamide This compound Peptide Receptor This compound Receptor (GPCR) Antho_RFamide->Receptor Binds to G_protein G Protein (Gαq or Gαi/o) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq Modulates activity PKC->Cellular_Response_Gq Phosphorylates targets ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Phosphorylates targets

Potential signaling pathways of this compound receptors.

Experimental Protocols

Cell Membrane Preparation

Accurate binding assays require a high-quality source of the receptor. This protocol describes the preparation of cell membranes from a stable cell line overexpressing the this compound receptor of interest.

Workflow for Cell Membrane Preparation

Membrane_Preparation_Workflow start Start: Cultured Cells Expressing This compound Receptor harvest 1. Harvest Cells (Scraping/Trypsinization) start->harvest wash 2. Wash Cells with PBS harvest->wash pellet1 3. Centrifuge to Pellet Cells wash->pellet1 resuspend 4. Resuspend in Lysis Buffer (Hypotonic buffer with protease inhibitors) pellet1->resuspend homogenize 5. Homogenize Cells (Dounce or Polytron homogenizer) resuspend->homogenize centrifuge_low 6. Low-Speed Centrifugation (to remove nuclei and debris) homogenize->centrifuge_low supernatant1 Collect Supernatant centrifuge_low->supernatant1 centrifuge_high 7. High-Speed Ultracentrifugation (to pellet membranes) supernatant1->centrifuge_high pellet2 Collect Membrane Pellet centrifuge_high->pellet2 resuspend_storage 8. Resuspend in Storage Buffer pellet2->resuspend_storage quantify 9. Determine Protein Concentration (e.g., BCA assay) resuspend_storage->quantify store 10. Aliquot and Store at -80°C quantify->store

Workflow for preparing cell membranes for binding assays.

Protocol:

  • Cell Culture: Grow cells stably expressing the this compound receptor to a high confluence in appropriate culture vessels.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping or gentle trypsinization.

  • Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a Polytron on ice to disrupt the cell membranes.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the cell membranes.

  • Final Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable binding buffer or a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol).

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[1] These assays are highly sensitive and provide quantitative information on receptor density (Bmax) and ligand affinity (Kd or Ki).[2]

a. Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[3][4]

Workflow for Saturation Binding Assay

Saturation_Binding_Workflow start Start: Membrane Preparation and Radioligand prepare_tubes 1. Prepare Assay Tubes/Plates start->prepare_tubes add_components 2. Add Components: - Binding Buffer - Increasing concentrations of Radioligand - Membranes prepare_tubes->add_components total_binding Total Binding Tubes add_components->total_binding nonspecific_binding Nonspecific Binding Tubes (add excess unlabeled ligand) add_components->nonspecific_binding incubate 3. Incubate to Equilibrium total_binding->incubate nonspecific_binding->incubate separate 4. Separate Bound and Free Ligand (Rapid Filtration) incubate->separate wash_filters 5. Wash Filters separate->wash_filters count 6. Quantify Radioactivity (Scintillation Counting) wash_filters->count analyze 7. Data Analysis (Non-linear regression) count->analyze results Determine Kd and Bmax analyze->results

Workflow for a radioligand saturation binding assay.

Protocol:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up reactions for total binding and non-specific binding.

  • Total Binding: To these wells, add binding buffer, the membrane preparation (typically 5-50 µg of protein), and increasing concentrations of the radiolabeled this compound analog.

  • Non-specific Binding: To a parallel set of wells, add the same components as for total binding, plus a high concentration (at least 100-fold higher than the Kd of the unlabeled ligand) of a non-radiolabeled this compound analog to saturate the specific binding sites.

  • Incubation: Incubate the reactions at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.

b. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Protocol:

  • Assay Setup: Prepare assay tubes or a 96-well plate.

  • Add Components: To each well, add binding buffer, the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation, Termination, and Quantification: Follow steps 4-7 of the saturation binding assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation and are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.

a. Calcium Mobilization Assay

This assay is suitable for Gαq-coupled receptors and measures the increase in intracellular calcium concentration upon agonist stimulation.

Protocol:

  • Cell Plating: Plate cells expressing the this compound receptor in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds (agonists) at various concentrations to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

b. cAMP Assay

This assay is suitable for Gαi/o- or Gαs-coupled receptors and measures changes in intracellular cAMP levels.

Protocol:

  • Cell Plating: Plate cells expressing the this compound receptor in a suitable multi-well plate.

  • Pre-treatment (for Gαi/o): For Gαi/o-coupled receptors, pre-treat the cells with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the change in cAMP levels against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.

Data Presentation

Quantitative data from binding and functional assays should be summarized in clear and structured tables for easy comparison. The following are examples of how to present such data.

Table 1: Representative Saturation Binding Parameters for an RF-amide Receptor

RadioligandReceptor SourceKd (nM)Bmax (fmol/mg protein)
[125I]-Antho-RF-XCHO cells expressing Antho-RF Receptor 10.51200
[3H]-Antho-RF-YHEK293 cells expressing Antho-RF Receptor 21.2850

Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Representative Competition Binding Affinities (Ki) for an this compound Receptor

Unlabeled LigandRadioligandReceptor SourceKi (nM)
This compound[125I]-Antho-RF-XCHO cells expressing Antho-RF Receptor 11.5
Analog A[125I]-Antho-RF-XCHO cells expressing Antho-RF Receptor 110.2
Analog B[125I]-Antho-RF-XCHO cells expressing Antho-RF Receptor 10.8

Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 3: Representative Functional Potencies (EC50/IC50) for an this compound Receptor

CompoundAssay TypeReceptor SourceEC50/IC50 (nM)
This compoundCalcium MobilizationHEK293 cells expressing Antho-RF Receptor 1 (Gαq-coupled)5.3
Analog AcAMP Assay (inhibition)CHO cells expressing Antho-RF Receptor 2 (Gαi/o-coupled)25.1
Antagonist XCalcium Mobilization (vs. This compound)HEK293 cells expressing Antho-RF Receptor 1 (Gαq-coupled)15.8 (IC50)

Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

References

Application Notes and Protocols for Studying Antho-RFamide Function Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a family of neuropeptides prevalent in cnidarians, such as sea anemones and corals, where they play crucial roles in regulating physiological processes. These peptides are known to have excitatory effects on muscular and neuronal systems, influencing behaviors such as muscle contraction, feeding, and reproduction.[1][2][3] The study of Antho-RFamides is essential for understanding the fundamental principles of neurotransmission and developing novel therapeutic agents. The advent of CRISPR/Cas9 genome editing technology provides a powerful tool to elucidate the precise functions of Antho-RFamides by enabling targeted gene knockout and subsequent phenotypic analysis.[4] This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to study Antho-RFamide function in the model sea anemone, Nematostella vectensis.

Data Presentation: Phenotypic Effects of Neuropeptide Knockout

The following table summarizes quantitative data from a study on the CRISPR/Cas9-mediated knockout of the GLWamide neuropeptide gene in Nematostella vectensis, a neuropeptide family related to RFamides.[5][6] This data serves as an exemplary representation of the expected outcomes when studying the function of neuropeptides like this compound in developmental processes.

GenotypeTreatmentMean Percentage of Metamorphosed Larvae (Day 7)Standard Deviation
Wild-TypeControl85%± 5%
GLWamide KnockoutControl40%± 8%
GLWamide KnockoutSynthetic GLWamide82%± 6%

This table demonstrates a significant delay in metamorphosis in the GLWamide knockout animals, which is rescued by the application of synthetic GLWamide peptide.[5][6] A similar experimental design can be employed to quantify the effects of this compound knockout on physiological processes such as muscle contraction frequency or feeding response.

Experimental Protocols

I. CRISPR/Cas9-Mediated Knockout of the this compound Gene in Nematostella vectensis

This protocol outlines the steps for generating knockout mutations in the this compound gene in the sea anemone Nematostella vectensis.

1. sgRNA Design and Synthesis

  • Target Site Selection: Identify the coding sequence of the this compound precursor gene in the Nematostella vectensis genome. Use a CRISPR design tool (e.g., CRISPRscan) to select two target sites (sgRNAs) within the first exon to ensure a functional knockout.[1]

  • Oligonucleotide Ordering: Order DNA oligonucleotides corresponding to the selected sgRNA target sequences.

  • sgRNA Synthesis: Synthesize sgRNAs in vitro using a T7 RNA polymerase-based transcription kit from a DNA template generated by PCR or Klenow extension.[1][7][8] Purify the resulting sgRNAs using a column-based purification kit.

2. Preparation of Cas9/sgRNA Ribonucleoprotein (RNP) Complex

  • Reagents:

    • Commercially available, purified Cas9 nuclease

    • Synthesized sgRNAs

    • Nuclease-free water

  • Procedure:

    • Mix the two synthesized sgRNAs to a final concentration of 1 µg/µL each in nuclease-free water.

    • Combine 1 µL of the sgRNA mix with 1 µL of Cas9 protein (e.g., at 20 µM).

    • Incubate the mixture at 37°C for 10-15 minutes to allow for the formation of the RNP complex.[9]

3. Microinjection of Zygotes

  • Animal Husbandry and Spawning: Induce spawning in adult male and female Nematostella vectensis by exposing them to light and a temperature shift. Collect the eggs and sperm for in vitro fertilization.[2]

  • Dejellying: Remove the jelly layer from the fertilized eggs (zygotes) by treating them with a 4% L-cysteine solution in 1/3x artificial seawater (ASW).[2]

  • Microinjection:

    • Align the dejellied zygotes on a petri dish coated with a thin layer of agarose.

    • Using a microinjection setup, inject the Cas9/sgRNA RNP complex into the cytoplasm of the one-cell stage zygotes.[2][10][11][12]

    • Transfer the injected embryos to a new dish with clean 1/3x ASW and incubate at room temperature.

4. Genotyping of F0 Animals

  • Genomic DNA Extraction: After 3-4 days of development, individually collect a subset of the injected larvae and extract genomic DNA.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target sites using PCR.

  • Mutation Detection:

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the sgRNA target site overlaps with a restriction enzyme recognition site, digest the PCR product with the corresponding enzyme. Mutations will disrupt the site and result in a different banding pattern on an agarose gel compared to wild-type.[13]

    • Heteroduplex Analysis: Denature and re-anneal the PCR products. Mismatches between wild-type and mutated DNA strands will form heteroduplexes that can be visualized on an agarose gel.

    • Sanger Sequencing: Sequence the PCR products to confirm the presence and nature of the induced mutations (insertions or deletions).[13]

II. Functional Assays for this compound Knockout Phenotypes

1. Metamorphosis Assay

  • Procedure:

    • Raise the injected F0 larvae alongside a control group of uninjected wild-type larvae.

    • Starting from day 5 post-fertilization, monitor the larvae daily for signs of metamorphosis (e.g., tentacle bud formation).

    • Count the number of metamorphosed individuals in both the knockout and control groups each day.

  • Data Analysis: Calculate the percentage of metamorphosed larvae at each time point and compare the rates between the knockout and control groups.

2. Muscle Contraction Assay

  • Procedure:

    • At the juvenile polyp stage, place individual wild-type and this compound knockout animals in separate wells of a multi-well plate.

    • Record videos of the polyps for a set period (e.g., 5 minutes) to observe their spontaneous contraction behavior.

  • Data Analysis: Count the number of full-body contractions for each animal and compare the average contraction frequency between the knockout and control groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis sgRNA_design 1. sgRNA Design & Synthesis RNP_prep 2. Cas9/sgRNA RNP Preparation sgRNA_design->RNP_prep injection 4. Microinjection of Zygotes RNP_prep->injection spawning 3. Animal Spawning & Fertilization spawning->injection genotyping 5. Genotyping of F0 Animals injection->genotyping phenotyping 6. Phenotypic Analysis injection->phenotyping

CRISPR/Cas9 Experimental Workflow

signaling_pathway Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR Binds to G_protein G-protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Muscle_Contraction Muscle Contraction Ca_release->Muscle_Contraction Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

This compound Signaling Pathway

References

Application Notes and Protocols for Antho-RFamide Identification using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides predominantly found in cnidarians, such as sea anemones, and play a crucial role in neurotransmission and neuromodulation.[1][2] These peptides are characterized by a C-terminal Arg-Phe-NH2 sequence.[1] The identification and quantification of Antho-RFamides are essential for understanding their physiological functions and for the discovery of novel bioactive compounds. Mass spectrometry (MS) has emerged as a powerful tool for neuropeptidomics, offering high sensitivity and specificity for the identification and characterization of these molecules without prior knowledge of their sequences.[3][4][5] This document provides detailed application notes and protocols for the successful identification of Antho-RFamide neuropeptides using various mass spectrometry techniques.

Neuropeptides like Antho-RFamides are synthesized as large precursor proteins that undergo extensive post-translational modifications to produce the final bioactive peptides.[1][6] Mass spectrometry-based approaches are particularly well-suited for peptidomics as they can analyze these native peptide forms directly, without the need for enzymatic digestion that is common in proteomics.[3][5]

General Workflow for this compound Identification

The overall process for identifying Antho-RFamides using mass spectrometry involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.

This compound Identification Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Tissue Tissue Dissection (e.g., nerve nets, tentacles) Extraction Peptide Extraction (e.g., acidified methanol) Tissue->Extraction Cleanup Sample Cleanup & Concentration (e.g., SPE, MWCO filters) Extraction->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MS1 MS1 Analysis (e.g., MALDI-TOF, ESI-Q-TOF) LC->MS1 Fragmentation Peptide Fragmentation (CID, ETD) MS1->Fragmentation MS2 MS/MS Analysis Fragmentation->MS2 Database Database Searching (known neuropeptides) MS2->Database DeNovo De Novo Sequencing (novel peptides) MS2->DeNovo Identification Peptide Identification & Validation Database->Identification DeNovo->Identification

Caption: A generalized experimental workflow for the identification of this compound neuropeptides using mass spectrometry.

Experimental Protocols

Protocol 1: Neuropeptide Extraction from Cnidarian Tissue

This protocol outlines the steps for extracting neuropeptides from neuronal tissues of organisms like sea anemones.

Materials:

  • Fresh or frozen tissue (e.g., tentacles, oral disc, nerve net)

  • Extraction solution: Acidified methanol (90% methanol, 9% glacial acetic acid, 1% water)[7][8]

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Microcentrifuge

  • Molecular weight cutoff (MWCO) filters (e.g., 3-10 kDa)[7][8]

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Excise the tissue of interest and immediately place it in liquid nitrogen to snap-freeze. This minimizes proteolytic degradation.[5]

  • Weigh the frozen tissue and add 10 volumes of cold extraction solution.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 30 minutes to allow for peptide extraction and protein precipitation.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[9]

  • Carefully collect the supernatant containing the neuropeptides.

  • For samples with high protein content, pass the supernatant through a pre-wetted MWCO filter to remove larger proteins.[7][8]

  • Desalt and concentrate the peptide extract using a C18 SPE cartridge.

    • Equilibrate the cartridge with 100% acetonitrile, followed by 0.1% trifluoroacetic acid (TFA) in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts.

    • Elute the peptides with a solution of 60-80% acetonitrile and 0.1% TFA.

  • Dry the eluted sample in a vacuum centrifuge and store it at -80°C until MS analysis.

Protocol 2: MALDI-TOF MS for Neuropeptide Profiling

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is a rapid and sensitive method for creating a profile of the neuropeptides present in a sample.[4][10]

Materials:

  • Extracted and cleaned peptide sample

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Reconstitute the dried peptide extract in a minimal volume of 0.1% TFA.

  • On the MALDI target plate, spot 1 µL of the peptide sample and let it air dry.

  • Overlay the dried sample spot with 1 µL of the MALDI matrix solution. Allow the spot to co-crystallize.

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the positive ion reflectron mode over a mass range relevant for neuropeptides (e.g., m/z 500-5000).

  • The resulting spectrum will show a series of peaks, each corresponding to the mass-to-charge ratio of a peptide in the sample.[4] This provides a "fingerprint" of the neuropeptidome.

Protocol 3: LC-MS/MS for de novo Sequencing and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used for separating complex peptide mixtures and determining the amino acid sequence of individual peptides.[3][11]

Materials:

  • Extracted and cleaned peptide sample

  • LC-MS system (e.g., nano-LC coupled to an ESI-Q-TOF or Orbitrap mass spectrometer)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Reconstitute the peptide sample in mobile phase A.

  • Inject the sample into the nano-LC system. Peptides are separated on a C18 column using a gradient of mobile phase B.

  • The eluting peptides are ionized by electrospray ionization (ESI) and enter the mass spectrometer.

  • The mass spectrometer operates in a data-dependent acquisition (DDA) mode.[5]

    • A full MS1 scan is performed to detect the m/z of intact peptide ions.

    • The most abundant precursor ions are selected for fragmentation.

    • Collision-induced dissociation (CID) or other fragmentation methods are used to break the peptide bonds.[12][13]

    • An MS2 scan is performed to detect the m/z of the resulting fragment ions.[11]

  • The MS/MS spectra contain fragment ion series (b- and y-ions) that can be used to determine the amino acid sequence of the peptide.[13]

Data Analysis and Interpretation

The data generated from MS analysis needs to be processed to identify the Antho-RFamides.

  • Database Searching: The acquired MS/MS spectra can be searched against a protein or neuropeptide database. If the genome or transcriptome of the organism is available, a custom database containing predicted neuropeptide precursor sequences can be created.[7] Software like Mascot or SEQUEST can be used for this purpose.

  • De Novo Sequencing: For novel neuropeptides not present in any database, their sequences can be determined directly from the MS/MS spectra by interpreting the mass differences between fragment ions.[12][14]

Quantitative Data Presentation

Mass spectrometry can also be used for relative and absolute quantification of neuropeptides.[15][16] Below is a table summarizing hypothetical quantitative data for identified Antho-RFamides under different physiological conditions.

Peptide Sequencem/z (monoisotopic)Condition A (Relative Abundance)Condition B (Relative Abundance)Fold Change (B/A)p-value
491.241.002.542.54<0.01
pGlu-Ser-Leu-Arg-Trp-NH2686.351.000.48-2.08<0.05
Gly-Pro-Pro-Gly-Phe-NH2487.251.001.121.12>0.05

Note: This table presents example data for illustrative purposes.

Signaling Pathway

Antho-RFamides, like other neuropeptides, are thought to exert their effects by binding to G-protein coupled receptors (GPCRs) on target cells, initiating intracellular signaling cascades.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR GPCR AnthoRF->GPCR G_protein G-protein GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Response Cellular Response (e.g., muscle contraction, neuronal firing) Kinase->Response phosphorylates targets leading to

Caption: A putative signaling pathway for this compound neuropeptides acting through a G-protein coupled receptor (GPCR).

Conclusion

Mass spectrometry is an indispensable technology for the discovery and characterization of Antho-RFamides. The protocols and workflows described here provide a comprehensive guide for researchers to successfully identify and quantify these important signaling molecules. The combination of high-resolution mass spectrometry and sophisticated data analysis tools will continue to advance our understanding of the diverse roles of Antho-RFamides in biological systems.

References

Application Notes: Developing and Validating Antibodies for Antho-RFamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, that play crucial roles in neurotransmission. These peptides are characterized by a C-terminal Arg-Phe-NH2 sequence.[1][2] They are synthesized from large precursor proteins which can contain multiple copies of the immature neuropeptide sequence.[1][3][4] The development of specific antibodies against Antho-RFamide is essential for studying its distribution, localization, and function within the nervous system of these organisms. These application notes provide detailed protocols for the generation, characterization, and validation of antibodies targeting the this compound neuropeptide.

Section 1: Antigen Design and Antibody Production Workflow

The successful generation of high-affinity, specific antibodies begins with the design of a suitable immunogen. Since this compound (

1.1. Antigen Design

  • Peptide Synthesis: Synthesize the tetrapeptide Gln-Gly-Arg-Phe (QGRF), which is the immature form of this compound found in precursor proteins.[1][4] An N-terminal cysteine can be added (Cys-Gln-Gly-Arg-Phe) to facilitate conjugation to a carrier protein.

  • Carrier Protein Conjugation: Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a crosslinker like maleimide.

1.2. Antibody Production and Screening Workflow The general workflow involves immunizing host animals, screening for an immune response, and subsequent purification and validation of the antibodies.

Antibody_Production_Workflow cluster_0 Phase 1: Antibody Generation cluster_1 Phase 2: Screening & Purification cluster_2 Phase 3: Validation & Application Antigen Antigen Preparation (this compound-KLH) Immunization Immunization (e.g., Rabbits, Mice) Antigen->Immunization Serum Serum Collection (Polyclonal) or Hybridoma (Monoclonal) Immunization->Serum Screening Screening (ELISA) Serum->Screening Purification Affinity Purification (Peptide Column) Screening->Purification Select Positive Clones Validation Antibody Validation (Specificity, Sensitivity) Purification->Validation IHC Immunohistochemistry (IHC) Validation->IHC WB Western Blot (WB) Validation->WB Antibody_Validation_Workflow cluster_0 Core Validation Strategy cluster_1 Application-Specific Validation PrimaryScreen Primary Screening (ELISA Titer) Specificity Specificity Testing (Peptide Competition Assay) PrimaryScreen->Specificity Genetic Genetic Validation (Knockout/Knockdown Model) Specificity->Genetic Orthogonal Orthogonal Validation (e.g., Mass Spectrometry) Specificity->Orthogonal Independent Independent Antibody (Different Epitope) Specificity->Independent IHC_Val IHC Validation (Expected Staining Pattern) Specificity->IHC_Val WB_Val Western Blot Validation (Expected Band Size) Specificity->WB_Val Signaling_Pathway cluster_membrane Cell Membrane Receptor This compound Receptor (GPCR) G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha Gα-GTP G_Protein->G_alpha Dissociation cAMP cAMP (Second Messenger) Effector->cAMP Conversion Ligand This compound Ligand->Receptor Binding G_alpha->Effector Modulation ATP ATP ATP->Effector Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) cAMP->Response Activation of Downstream Kinases

References

Troubleshooting & Optimization

Troubleshooting Antho-RFamide Antibody Specificity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Antho-RFamide antibodies. Our aim is to address specific issues that may arise during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Western blot shows multiple non-specific bands in addition to the expected band for this compound. What are the potential causes and solutions?

A1: The presence of non-specific bands is a common issue in Western blotting.[1] Several factors could be contributing to this problem. Here is a breakdown of potential causes and recommended solutions:

Potential CauseRecommended Solution
High Primary Antibody Concentration Titrate the primary antibody to determine the optimal concentration that maximizes the specific signal while minimizing non-specific binding.[1]
Insufficient Blocking Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA in TBST).[2]
Inadequate Washing Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each) with a sufficient volume of washing buffer (e.g., TBST) to ensure complete membrane coverage and gentle agitation.[2]
Cross-reactivity with other RFamide peptides The RFamide family of peptides shares a common C-terminal motif, which can lead to cross-reactivity.[3] To confirm the specificity of the signal, perform a pre-absorption control using the this compound peptide (pGlu-Gly-Arg-Phe-NH2).[3][4]
Sample Degradation Ensure that protease inhibitors are included in your sample preparation buffer to prevent the degradation of the target protein.
Use of Polyclonal Antibody Polyclonal antibodies can sometimes recognize multiple epitopes, leading to additional bands.[1] If the issue persists, consider using a monoclonal antibody specific to this compound.

Q2: I am not observing any signal, or the signal is very weak in my Immunohistochemistry (IHC) experiment for this compound. What should I do?

A2: Weak or no staining in IHC can be frustrating. This issue often stems from several key steps in the protocol.

Potential CauseRecommended Solution
Suboptimal Antibody Concentration The concentration of the primary antibody may be too low. Perform a titration to find the optimal dilution.
Inadequate Antigen Retrieval For formalin-fixed tissues, heat-induced epitope retrieval (HIER) is often necessary. Experiment with different antigen retrieval buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating methods.
Insufficient Incubation Time Increase the primary antibody incubation time, for example, to overnight at 4°C, to allow for optimal binding.
Improper Tissue Fixation Both under- and over-fixation can mask the epitope. Optimize your fixation protocol based on the tissue type and the specific antibody datasheet recommendations.
Antibody Inactivity Ensure the antibody has been stored correctly and has not expired. Test the antibody on a positive control tissue known to express this compound.

Q3: How do I perform a pre-absorption control to validate the specificity of my this compound antibody?

A3: A pre-absorption control is a critical experiment to confirm that the antibody is binding specifically to this compound. The principle is to saturate the antibody with its target peptide before incubating it with the sample. A specific signal should be absent in the sample treated with the pre-absorbed antibody.

Here is a general protocol:

  • Determine the optimal working dilution of your this compound antibody.

  • Prepare two tubes with the diluted antibody.

  • To one tube (the pre-absorption control), add the this compound peptide (pGlu-Gly-Arg-Phe-NH2) at a 5-10 fold molar excess compared to the antibody.[2][4]

  • To the other tube (the negative control), add an equivalent volume of buffer without the peptide.

  • Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Proceed with your regular staining protocol (Western blot, IHC, or ELISA) using the solutions from both tubes on parallel samples.

  • Compare the results. A significant reduction or complete absence of signal in the sample incubated with the pre-absorbed antibody indicates that the antibody is specific for this compound.

Experimental Protocols

Western Blotting Protocol for this compound Detection
  • Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Load 20-30 µg of protein per well onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimal dilution in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Immunohistochemistry (IHC-P) Protocol for this compound
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Then, block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the this compound antibody at its optimal dilution overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by visualization with a DAB substrate kit.

  • Counterstaining: Counterstain with hematoxylin to visualize nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.

Indirect ELISA Protocol for this compound
  • Coating: Coat a 96-well microplate with the this compound peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBST).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serially diluted this compound antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Visualizing Experimental Workflows

Western_Blot_Troubleshooting cluster_start Start: Western Blot Experiment cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Resolution start Run Western Blot problem Non-Specific Bands Observed? start->problem solution1 Optimize Ab Concentration problem->solution1 Yes end Specific Band Detected problem->end No solution2 Improve Blocking solution1->solution2 solution3 Increase Washing solution2->solution3 solution4 Perform Pre-absorption Control solution3->solution4 solution4->end IHC_Troubleshooting cluster_start_ihc Start: IHC Experiment cluster_problem_ihc Problem Identification cluster_solutions_ihc Troubleshooting Steps cluster_end_ihc Resolution start_ihc Perform IHC Staining problem_ihc Weak or No Signal? start_ihc->problem_ihc solution1_ihc Titrate Primary Antibody problem_ihc->solution1_ihc Yes end_ihc Specific Staining Achieved problem_ihc->end_ihc No solution2_ihc Optimize Antigen Retrieval solution1_ihc->solution2_ihc solution3_ihc Increase Incubation Time solution2_ihc->solution3_ihc solution4_ihc Check Tissue Fixation solution3_ihc->solution4_ihc solution4_ihc->end_ihc Pre_absorption_Control_Workflow cluster_start_pre Start: Validate Antibody Specificity cluster_split Experimental Arms cluster_control Control Arm cluster_preadsorbed Pre-adsorbed Arm cluster_compare Analysis cluster_end_pre Conclusion start_pre Prepare Diluted Antibody split Divide into Two Aliquots start_pre->split control Add Buffer split->control preadsorb Add this compound Peptide split->preadsorb incubate_control Incubate control->incubate_control stain_control Stain Sample incubate_control->stain_control compare Compare Staining Results stain_control->compare incubate_preadsorbed Incubate preadsorb->incubate_preadsorbed stain_preadsorbed Stain Parallel Sample incubate_preadsorbed->stain_preadsorbed stain_preadsorbed->compare specific Signal Absent in Pre-adsorbed Sample (Antibody is Specific) compare->specific Yes nonspecific Signal Present in Both Samples (Antibody is Non-Specific) compare->nonspecific No

References

Technical Support Center: Optimizing Antho-RFamide Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation for Antho-RFamide immunofluorescence. The following troubleshooting guides and FAQs will help you address specific issues and refine your experimental protocols for high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best starting fixative for this compound immunofluorescence?

A1: For this compound and other neuropeptides, a 4% paraformaldehyde (PFA) solution in a phosphate-buffered saline (PBS) is the most common and recommended starting point. PFA is a cross-linking fixative that preserves cellular morphology well.[1] However, the optimal fixative can be tissue- and antibody-dependent.

Q2: Should I use perfusion or immersion fixation?

A2: Perfusion fixation is highly recommended for neuropeptide immunofluorescence in whole organisms or tissues to ensure rapid and uniform fixation, which is critical for preserving the localization of labile molecules like neuropeptides. Immersion fixation can be used for cell cultures or small tissue samples, but there is a higher risk of delayed or uneven fixation.

Q3: How long should I fix my samples in PFA?

A3: Fixation time is a critical parameter that requires optimization. Over-fixation with PFA can mask the this compound epitope, leading to weak or no signal. For cell cultures, a 10-20 minute fixation at room temperature is a good starting point.[2] For tissues, fixation times may be longer, but it is crucial to avoid prolonged storage in PFA.[3]

Q4: Is an antigen retrieval step necessary for this compound staining?

A4: Antigen retrieval may be necessary, especially after PFA fixation, as the cross-linking process can mask the epitope.[4] Heat-Induced Epitope Retrieval (HIER) is a common method used to unmask epitopes.[4] The necessity and choice of antigen retrieval method will depend on the specific antibody, tissue type, and fixation protocol used.

Q5: Can I use methanol or other organic solvents for fixation?

A5: Yes, organic solvents like methanol and acetone can be used for fixation and they also permeabilize the cell membrane, which can be advantageous.[1][5] However, they can negatively impact cellular morphology and may not be suitable for all antibodies or epitopes.[1][5] A sequential fixation with PFA followed by methanol can sometimes yield improved results for intracellular targets.[6]

Troubleshooting Guide

Problem 1: Weak or No Staining
Possible Cause Recommended Solution
Inadequate Fixation Ensure proper and rapid fixation after sample collection. For tissues, consider transcardial perfusion with 4% PFA. Optimize fixation time; over-fixation can mask the epitope.
Suboptimal Fixative Test different fixatives. While 4% PFA is a good starting point, some antibodies may work better with other fixatives like methanol or a combination of PFA and picric acid.
Epitope Masking If using a cross-linking fixative like PFA, an antigen retrieval step may be necessary. Experiment with Heat-Induced Epitope Retrieval (HIER) using different buffers (e.g., citrate buffer pH 6.0).
Antibody Dilution The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.
Low Target Expression Confirm the expression of this compound in your sample using an alternative method if possible.
Problem 2: High Background Staining
Possible Cause Recommended Solution
Non-specific Antibody Binding Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody). Ensure adequate washing steps between antibody incubations.
Fixation Artifacts Over-fixation can sometimes lead to increased background. Reduce fixation time. Avoid using glutaraldehyde at concentrations of 1% or higher, as this can increase background.[7]
Autofluorescence Some tissues, particularly from marine invertebrates, can exhibit high levels of autofluorescence. Use a commercial antifade mounting medium containing an autofluorescence quencher. Image in a spectral range that minimizes autofluorescence.
Secondary Antibody Issues Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Ensure the secondary antibody is cross-adsorbed against the species of your sample if necessary.

Data on Fixative Performance

The choice of fixative can significantly impact the intensity of the immunofluorescent signal. Below is a summary of findings from comparative studies.

Fixative Comparison Observation Potential Implication for this compound
Formalin vs. Histochoice Histochoice-fixed tissue showed greater mean saturation (staining intensity) for 57.1% of the antibodies tested compared to neutral buffered formalin (NBF).For some this compound antibodies, alternative non-formalin fixatives might yield a stronger signal.
Aldehyde-based vs. Non-aldehyde-based Aldehyde-based fixatives (e.g., Glyo-fixx) generally showed a higher level of immunoreactivity and more intense immunostaining compared to non-aldehyde-based fixatives.[7]PFA, an aldehyde-based fixative, is likely a good choice for preserving this compound antigenicity.
PFA vs. Methanol Paraformaldehyde/methanol sequential fixation can result in significantly greater intracellular immunofluorescence compared to either fixative alone.[6]This combination could be beneficial for visualizing intracellular pools of this compound.

Experimental Protocols

Recommended Starting Protocol for this compound Immunofluorescence

This protocol is a general guideline and should be optimized for your specific sample and antibody.

  • Fixation:

    • For cell cultures: Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • For whole-mount tissues (e.g., sea anemone larvae): Fix with 4% PFA in PBS for 1-2 hours at room temperature or overnight at 4°C, depending on tissue size and permeability.

  • Washing: Wash the samples three times for 5 minutes each with PBS to remove the fixative.

  • Permeabilization:

    • If the target is intracellular, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Note: Methanol fixation also serves as a permeabilization step.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-Antho-RFamide primary antibody at its optimal dilution in the blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times for 10 minutes each with PBS containing 0.1% Triton X-100.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.

  • Washing: Wash the samples three times for 10 minutes each with PBS containing 0.1% Triton X-100 in the dark.

  • Counterstaining (Optional): Counterstain with a nuclear stain like DAPI for 5-10 minutes.

  • Mounting: Mount the samples in an antifade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope with the appropriate filter sets.

Visual Guides

The following diagrams illustrate the standard immunofluorescence workflow and a troubleshooting decision tree to help optimize your fixation protocol.

IF_Workflow Standard Immunofluorescence Workflow A Sample Preparation B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., Normal Goat Serum) C->D E Primary Antibody (anti-Antho-RFamide) D->E F Secondary Antibody (Fluorophore-conjugated) E->F G Counterstaining (Optional, e.g., DAPI) F->G H Mounting & Imaging G->H

Caption: A typical workflow for immunofluorescence staining.

Troubleshooting_Fixation Fixation Optimization Troubleshooting cluster_weak Troubleshoot Weak Signal cluster_bg Troubleshoot High Background Start Start with 4% PFA Fixation Result Evaluate Staining Start->Result WeakSignal Weak or No Signal Result->WeakSignal Issue HighBg High Background Result->HighBg Issue GoodSignal Optimal Staining Result->GoodSignal Success DecreaseFixTime Decrease Fixation Time WeakSignal->DecreaseFixTime AntigenRetrieval Add Antigen Retrieval Step WeakSignal->AntigenRetrieval TryMethanol Try Methanol Fixation WeakSignal->TryMethanol IncreaseWashing Increase Washing Steps HighBg->IncreaseWashing ChangeBlocking Change Blocking Agent HighBg->ChangeBlocking CheckAutofluorescence Check for Autofluorescence HighBg->CheckAutofluorescence DecreaseFixTime->Result Re-evaluate AntigenRetrieval->Result Re-evaluate TryMethanol->Result Re-evaluate IncreaseWashing->Result Re-evaluate ChangeBlocking->Result Re-evaluate CheckAutofluorescence->Result Re-evaluate

Caption: A decision tree for troubleshooting common fixation issues.

References

Technical Support Center: Enhancing Signal-to-Noise in Antho-RFamide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antho-RFamide imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the signal-to-noise ratio in their immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is imaging it challenging?

Antho-RFamides are a class of neuropeptides found in cnidarians (e.g., sea anemones, corals, jellyfish). Imaging these neuropeptides using immunofluorescence can be challenging due to their often diffuse distribution in gelatinous tissues, potential for high background fluorescence from endogenous fluorophores in marine organisms, and the need to optimize fixation and permeabilization protocols for delicate tissues.

Q2: What is the "signal-to-noise ratio" in the context of immunofluorescence?

The signal-to-noise ratio (S/N) refers to the ratio of the specific fluorescent signal from your target (this compound) to the non-specific background fluorescence. A high S/N ratio is crucial for obtaining clear, high-quality images where the target staining is easily distinguishable from the background.

Q3: What are the most common causes of a low signal-to-noise ratio in this compound imaging?

Common issues include:

  • High Background: Non-specific binding of primary or secondary antibodies, autofluorescence of the tissue, and inadequate blocking.

  • Weak or No Signal: Suboptimal primary antibody concentration, improper fixation that masks the epitope, insufficient permeabilization, or inactive antibodies.

Q4: How can I be sure that the signal I am seeing is specific to this compound?

To ensure specificity, it is essential to run proper controls. A key control is to stain a sample with the secondary antibody only to check for non-specific binding. Additionally, if available, using a tissue known to be devoid of this compound as a negative control can be very informative.

Troubleshooting Guides

Problem 1: High Background Staining

High background fluorescence can obscure the specific signal from this compound. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Non-specific binding of primary antibody Decrease the concentration of the primary antibody. Perform a titration to find the optimal dilution.
Non-specific binding of secondary antibody Increase the number and duration of wash steps after secondary antibody incubation. Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a secondary antibody-only control.
Inadequate blocking Increase the blocking time and/or try a different blocking agent (e.g., Normal Goat Serum, Bovine Serum Albumin). Ensure the blocking serum is from the same species as the secondary antibody host.
Autofluorescence of the tissue Treat the tissue with a quenching agent like Sodium Borohydride after fixation.[1] If possible, use a fluorophore in the red or far-red spectrum to avoid the green autofluorescence common in many tissues.[2]
Fixation artifacts Reduce fixation time or try a different fixative. Aldehyde-based fixatives can sometimes induce autofluorescence.[1][2]
Problem 2: Weak or No Signal

A faint or absent signal for this compound can be frustrating. Here are some common reasons and how to address them.

Potential Cause Recommended Solution
Primary antibody concentration too low Increase the concentration of the primary antibody. A titration experiment is recommended to determine the optimal concentration.[3][4]
Improper fixation masking the epitope Optimize the fixation protocol. For marine invertebrates, a gentle fixation is often required. Consider trying different fixatives or reducing the fixation time.[5] Antigen retrieval techniques may be necessary if over-fixation is suspected.
Insufficient permeabilization Increase the concentration of the permeabilizing agent (e.g., Triton X-100) or the incubation time. This is crucial for allowing the antibody to access intracellular epitopes.
Inactive primary or secondary antibody Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles. Run a positive control with a tissue known to express this compound to verify antibody activity.
Low abundance of this compound Consider using a signal amplification method, such as a tyramide signal amplification (TSA) system, to enhance the signal from low-abundance targets.[6]

Experimental Protocols

General Immunofluorescence Protocol for this compound in Marine Invertebrates

This protocol is a starting point and should be optimized for your specific antibody and tissue type.

  • Fixation:

    • Fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1-2 hours at room temperature or overnight at 4°C. For gelatinous tissues, specialized fixation protocols may be necessary to preserve morphology.[5]

  • Washing:

    • Wash the tissue three times in PBS for 10 minutes each.

  • Permeabilization:

    • Incubate the tissue in PBS containing 0.1-0.5% Triton X-100 for 20-30 minutes at room temperature.[7]

  • Blocking:

    • Incubate the tissue in a blocking solution (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.[7]

  • Primary Antibody Incubation:

    • Incubate the tissue with the anti-Antho-RFamide antibody diluted in the blocking solution. The optimal dilution should be determined by titration. Incubation is typically performed overnight at 4°C.

  • Washing:

    • Wash the tissue three times in PBS with 0.1% Triton X-100 (PBST) for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the tissue with a fluorophore-conjugated secondary antibody diluted in the blocking solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the tissue three times in PBST for 10 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing:

    • Wash once with PBS for 5 minutes.

  • Mounting:

    • Mount the tissue on a slide with an anti-fade mounting medium.

Visualizations

Experimental_Workflow Start Sample Preparation Fixation Fixation (e.g., 4% PFA) Start->Fixation Washing1 Washing (3x PBS) Fixation->Washing1 Permeabilization Permeabilization (e.g., 0.2% Triton X-100) Washing1->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-Antho-RFamide) Blocking->PrimaryAb Washing2 Washing (3x PBST) PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Washing2->SecondaryAb Washing3 Washing (3x PBST) SecondaryAb->Washing3 Counterstain Counterstaining (Optional) (e.g., DAPI) Washing3->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging

Caption: General workflow for this compound immunofluorescence staining.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Issue Identify Primary Issue Start->Issue HighBg High Background Issue->HighBg  High Background WeakSignal Weak/No Signal Issue->WeakSignal  Weak Signal HB_Cause1 Non-specific Ab Binding HighBg->HB_Cause1 HB_Cause2 Autofluorescence HighBg->HB_Cause2 HB_Cause3 Inadequate Blocking HighBg->HB_Cause3 WS_Cause1 Low Ab Concentration WeakSignal->WS_Cause1 WS_Cause2 Epitope Masking WeakSignal->WS_Cause2 WS_Cause3 Poor Permeabilization WeakSignal->WS_Cause3 WS_Cause4 Signal Amplification Needed WeakSignal->WS_Cause4 HB_Sol1 Optimize Ab Concentration Increase Washes HB_Cause1->HB_Sol1 HB_Sol2 Use Quenching Agent Shift to Red Fluorophore HB_Cause2->HB_Sol2 HB_Sol3 Increase Blocking Time Change Blocking Agent HB_Cause3->HB_Sol3 WS_Sol1 Increase Primary Ab Titer WS_Cause1->WS_Sol1 WS_Sol2 Optimize Fixation Antigen Retrieval WS_Cause2->WS_Sol2 WS_Sol3 Increase Detergent Conc./Time WS_Cause3->WS_Sol3 WS_Sol4 Use TSA System WS_Cause4->WS_Sol4

Caption: Troubleshooting logic for improving signal-to-noise ratio.

References

Antho-RFamide peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antho-RFamide peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound peptides, as well as troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and how does it affect its stability?

A1: this compound is a tetrapeptide with the sequence pGlu-Gly-Arg-Phe-NH2 (pyroglutamyl-glycyl-arginyl-phenylalaninamide)[1]. The N-terminal pyroglutamic acid (pGlu) is a key structural feature that confers significant stability. This cyclic structure protects the peptide from degradation by most aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides[2][3]. The C-terminal amide also provides resistance to carboxypeptidases.

Q2: What are the recommended storage conditions for lyophilized this compound peptide?

A2: For optimal long-term stability, lyophilized this compound peptide should be stored at -20°C or colder in a tightly sealed container to minimize exposure to moisture and air. Under these conditions, the peptide can be stable for several years. For short-term storage of a few days to weeks, 4°C is acceptable, but -20°C is always recommended for periods longer than a week.

Q3: How should I store this compound peptide once it is in solution?

A3: Peptides in solution are significantly less stable than in their lyophilized form. If you must store this compound in solution, it is recommended to:

  • Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).

  • Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For most peptides in solution, storage at 4°C is generally limited to a few days. Due to the protective pyroglutamyl group, this compound may exhibit slightly enhanced stability in solution compared to other peptides, but it is still best practice to minimize storage time in solution.

Q4: What are the main degradation pathways for this compound peptides?

A4: While the pyroglutamyl residue provides protection against enzymatic degradation, chemical degradation can still occur over time, especially in solution. Potential degradation pathways include:

  • Oxidation: Although this compound does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still be a factor over long-term storage, particularly if exposed to air.

  • Deamidation: The C-terminal amide could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.

  • Hydrolysis of the pyroglutamyl ring: The lactam ring of pyroglutamic acid can be opened under strong acidic or basic conditions, though it is stable under typical physiological and experimental conditions.

Q5: How does the presence of a TFA (trifluoroacetic acid) salt affect the peptide?

A5: Synthetic peptides are often purified by high-performance liquid chromatography (HPLC) using trifluoroacetic acid (TFA), resulting in the peptide being a TFA salt. The presence of residual TFA is generally not a concern for most biological assays. However, for highly sensitive cell-based assays, it is advisable to be aware of its presence as it can slightly lower the pH of the reconstituted peptide solution. If TFA is a concern, TFA-removed versions of the peptide are often available from suppliers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent results in bioassays 1. Peptide degradation: Improper storage of lyophilized powder or solution. Repeated freeze-thaw cycles of stock solutions.1. Ensure lyophilized peptide is stored at -20°C or -80°C. Prepare fresh solutions from a new aliquot of lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
2. Incorrect peptide concentration: Inaccurate weighing of the lyophilized powder due to its hygroscopic nature. Adsorption of the peptide to plasticware.2. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use low-protein-binding tubes and pipette tips. For accurate concentration determination, consider quantitative amino acid analysis or UV spectroscopy if the peptide contains aromatic residues (this compound contains Phenylalanine).
3. Interference from contaminants: Bacterial contamination in non-sterile solutions.3. Use sterile buffers for reconstitution. Filter-sterilize the peptide solution through a 0.22 µm filter if necessary.
Difficulty dissolving the lyophilized peptide 1. Hydrophobicity: The peptide may have limited solubility in neutral aqueous solutions.1. This compound is generally soluble in aqueous solutions. If solubility issues arise, try dissolving in a small amount of 10% acetic acid and then dilute with the desired buffer. Sonication can also aid in dissolution.
Unexpected peaks in HPLC or Mass Spectrometry analysis 1. Peptide degradation: Formation of degradation products.1. Analyze a freshly prepared solution from a new vial of lyophilized peptide to compare with the suspect sample.
2. Oxidation: Exposure to air during handling or storage in solution.2. Use degassed buffers for reconstitution and analysis. Purge the headspace of the vial with an inert gas like nitrogen or argon.
3. Adduct formation: Reaction with components of the buffer or solvent.3. Ensure high-purity solvents and reagents are used for analysis.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative stability data for this compound (e.g., half-life at different temperatures and pH). However, based on the known stability of pyroglutamyl peptides, the following general stability profile can be inferred.

Table 1: General Stability of Peptides with N-terminal Pyroglutamic Acid

Condition Stability Profile Notes
Lyophilized Powder (-20°C) HighStable for years.
Solution (-20°C) ModerateStable for weeks to months when aliquoted to avoid freeze-thaw cycles.
Solution (4°C) LowStable for a few days.
Solution (Room Temperature) Very LowProne to degradation within hours to days.
pH Stability (in solution) Generally stable at pH 5-7.Susceptible to hydrolysis of the pyroglutamyl ring and C-terminal amide at extreme pH values.
Enzymatic Stability High resistance to aminopeptidases.The pyroglutamyl group blocks the action of most N-terminal degrading enzymes.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation of atmospheric moisture, which can affect the stability and weighing accuracy of the hygroscopic peptide.

  • Solvent Selection: Choose an appropriate sterile solvent. For most applications, sterile distilled water or a buffer of slightly acidic pH (e.g., pH 5-6) is suitable.

  • Reconstitution: Add the desired volume of solvent to the vial to achieve the target stock concentration (e.g., 1 mM). Gently vortex or pipette up and down to ensure the peptide is fully dissolved. If solubility is an issue, a brief sonication (5-10 minutes in a water bath sonicator) can be used.

  • Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: Stability Testing by HPLC
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the stock solution into several vials and incubate them under different conditions (e.g., -20°C, 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient, for example, 5% to 60% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining peptide can be calculated relative to the t=0 time point. This data can be used to determine the degradation rate and half-life under each condition.

Visualizations

Experimental_Workflow_for_Antho_RFamide_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_result Result start Lyophilized this compound reconstitute Reconstitute in Buffer start->reconstitute aliquot Aliquot Samples reconstitute->aliquot temp_neg_20 -20°C aliquot->temp_neg_20 t = 0, 24h, 48h... temp_4 4°C aliquot->temp_4 t = 0, 24h, 48h... temp_rt Room Temp aliquot->temp_rt t = 0, 24h, 48h... temp_37 37°C aliquot->temp_37 t = 0, 24h, 48h... hplc RP-HPLC Analysis temp_neg_20->hplc temp_4->hplc temp_rt->hplc temp_37->hplc data Quantify Peak Area hplc->data calc Calculate Degradation Rate data->calc end Stability Profile calc->end

Caption: Workflow for assessing this compound stability.

Antho_RFamide_Troubleshooting_Logic start Inconsistent Bioassay Results? check_storage Check Peptide Storage Conditions start->check_storage Yes check_conc Verify Peptide Concentration check_storage->check_conc Storage OK new_aliquot Use Fresh Aliquot check_storage->new_aliquot Improper Storage check_contamination Assess for Contamination check_conc->check_contamination Concentration OK quantify_peptide Re-quantify Peptide Stock check_conc->quantify_peptide Concentration Suspect sterile_filter Use Sterile Filtration check_contamination->sterile_filter Contamination Likely resolve Problem Resolved check_contamination->resolve No Contamination new_aliquot->resolve quantify_peptide->resolve sterile_filter->resolve

Caption: Troubleshooting logic for inconsistent bioassay results.

Putative_Antho_RFamide_Signaling_Pathway antho_rf This compound receptor RFamide Receptor (G-Protein Coupled Receptor) antho_rf->receptor g_protein G-Protein Activation (e.g., Gq/11 or Gi/o) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc Gq/11 ac Adenylyl Cyclase (AC) Inhibition g_protein->ac Gi/o pip2 PIP2 plc->pip2 camp Decreased cAMP ac->camp ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Muscle Contraction, Neurotransmission) ca_release->response pkc->response pka Decreased PKA Activity camp->pka pka->response

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Cross-Reactivity of RFamide Peptide Antisera

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RFamide peptide antisera. The information is presented in a question-and-answer format to directly address common issues encountered during immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are RFamide peptides, and why is antibody cross-reactivity a concern?

A1: RFamide peptides are a diverse family of neuropeptides characterized by a common C-terminal Arginine (R) and Phenylalanine (F) amide (RFa) motif.[1] This family is divided into several groups in mammals, including neuropeptide FF (NPFF), gonadotropin-inhibitory hormone (GnIH) or RFamide-related peptides (RFRPs), kisspeptins, prolactin-releasing peptides (PrRP), and pyroglutamylated RFamide peptides (QRFP).[1] Due to the shared C-terminal sequence homology, antibodies generated against one RFamide peptide may exhibit cross-reactivity with other members of the family, leading to non-specific signals and inaccurate results in immunoassays.

Q2: How can I test for the cross-reactivity of my RFamide peptide antiserum?

A2: The most common methods for testing antibody cross-reactivity are competitive immunoassays, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). These assays measure the ability of related peptides to compete with the primary antigen for binding to the antibody. A peptide pre-adsorption test is also a crucial control for immunohistochemistry (IHC) to confirm signal specificity.

Q3: Where can I find quantitative data on the cross-reactivity of specific RFamide peptide antisera?

A3: Quantitative cross-reactivity data is often presented in the validation section of publications describing the development and characterization of a specific antibody. However, this information can be fragmented. The following tables summarize some of the available data on RFamide peptide antisera cross-reactivity.

Data Presentation: RFamide Peptide Antisera Cross-Reactivity

Table 1: Cross-Reactivity of a GnIH Antibody with Mouse RFRP-1 and RFRP-3

Competing PeptideIC50 (pmol/well)
RFRP-1 ~10
RFRP-3 ~1

This data is derived from a competitive ELISA where mouse RFRP-1 or RFRP-3 was coated on the plate, and the respective peptide was used as a competitor for the GnIH antibody.

Table 2: Cross-Reactivity of Kisspeptin Receptor Ligands with Neuropeptide FF (NPFF) Receptors

PeptideTarget ReceptorBinding Affinity (IC50)Notes
Kisspeptin-10 NPFFR10.16 µMExhibited potent binding and activation.
Kisspeptin-10 NPFFR2Moderate to PotentGPR54 agonist peptides showed significant binding to NPFF receptors.[2]
Kp-54 NPFFR1Moderate AffinityThe full-length kisspeptin also demonstrated binding.[2]

This table highlights the potential for cross-reactivity at the receptor level, which can inform potential off-target effects in functional assays and guide specificity testing of anti-kisspeptin antibodies against NPFF peptides.

Table 3: Qualitative Cross-Reactivity of an Anti-Kisspeptin Antibody

Competing PeptideCross-Reactivity ObservedMethod
Neuropeptide FF (NPFF) YesImmunohistochemistry

A study developing a new anti-kisspeptin antibody found cross-reactivity with NPFF neurons, which was eliminated by pre-absorption of the antibody with NPFF.[3] This underscores the importance of validating antibody specificity against closely related family members.

Troubleshooting Guides

Issue 1: High background or non-specific staining in Immunohistochemistry (IHC).

Possible Cause:

  • Cross-reactivity of the primary antibody with other RFamide peptides present in the tissue.

  • Non-specific binding of the primary or secondary antibody.

  • Endogenous peroxidase or biotin activity.

Troubleshooting Steps:

  • Perform a Peptide Pre-adsorption Control: Pre-incubate your primary antibody with an excess of the immunizing peptide. A significant reduction or elimination of the staining signal indicates that the antibody is specific to the immunogen.[4]

  • Test for Cross-Reactivity with Related Peptides: Pre-incubate the antibody with other RFamide peptides that are known to be expressed in your tissue of interest. If the signal disappears, it indicates cross-reactivity. For example, an anti-kisspeptin antibody was shown to cross-react with NPFF, and this was resolved by pre-absorbing the antibody with NPFF.[3]

  • Optimize Antibody Concentration: Titrate your primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[5]

  • Use a High-Quality Blocking Buffer: A good blocking buffer, such as 5-10% normal serum from the same species as the secondary antibody, can help reduce non-specific binding.[6]

  • Quench Endogenous Enzymes: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide treatment. If using a biotin-based detection system, use an avidin/biotin blocking kit.[5]

Issue 2: Inconsistent or unexpected results in a competitive ELISA or RIA.

Possible Cause:

  • Cross-reactivity of the antibody with multiple RFamide peptides in the sample.

  • Issues with the standard curve.

  • Suboptimal assay conditions (e.g., incubation times, temperatures, buffer composition).

Troubleshooting Steps:

  • Validate Antibody Specificity: Run a competitive binding assay with a panel of related RFamide peptides to determine the percent cross-reactivity of your antibody.

  • Optimize Standard Curve: Ensure your standard curve is reproducible and covers the expected concentration range of your analyte. Improper dilution or degradation of the standard can lead to inaccurate results.

  • Check Buffer Compatibility: Ensure your assay buffer does not interfere with the antibody-antigen binding. For example, high salt concentrations can sometimes reduce non-specific interactions.[6]

  • Optimize Incubation Times and Temperatures: Ensure consistent incubation times and temperatures for all steps, as these can significantly impact binding kinetics.

  • Review Pipetting Technique: Inaccurate pipetting can lead to high variability. Use calibrated pipettes and consistent technique.[6]

Experimental Protocols

Protocol 1: Competitive Radioimmunoassay (RIA) for Cross-Reactivity Assessment

This protocol is a general guideline for determining the cross-reactivity of an RFamide peptide antiserum.

Materials:

  • Specific rabbit anti-RFamide peptide antiserum

  • Radiolabeled RFamide peptide (e.g., ¹²⁵I-labeled peptide)

  • Unlabeled standard RFamide peptide (the immunogen)

  • Unlabeled related RFamide peptides to be tested for cross-reactivity

  • RIA buffer (e.g., 0.06 M phosphate buffer, pH 7.2, containing 0.3% BSA and 0.02% Tween 20)[4]

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Normal rabbit serum

  • Polyethylene glycol (PEG) solution

  • Gamma counter

Procedure:

  • Prepare Reagents: Reconstitute and dilute all antibodies and peptides in RIA buffer to their optimal working concentrations. The optimal dilution for the primary antibody should be determined empirically to achieve 30-50% binding of the radiolabeled peptide.

  • Set up Assay Tubes: In polystyrene tubes, add in the following order:

    • 100 µL of RIA buffer (for total counts and non-specific binding tubes) or 100 µL of standard/competing peptide solution at various concentrations.

    • 100 µL of diluted primary antiserum (omit for non-specific binding tubes).

    • 100 µL of radiolabeled peptide (e.g., ~10,000 cpm/tube).

  • Incubation: Vortex all tubes and incubate for 24-48 hours at 4°C.

  • Immunoprecipitation: Add 100 µL of diluted secondary antibody and 100 µL of diluted normal rabbit serum to all tubes except the total counts tube. Vortex and incubate for another 24 hours at 4°C.

  • Separation: Add 1 mL of cold PEG solution to precipitate the antibody-bound fraction. Vortex and centrifuge at 3000 x g for 20 minutes at 4°C.

  • Counting: Decant the supernatant and count the radioactivity in the pellets using a gamma counter.

  • Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled standard peptide.

    • Determine the concentration of each competing peptide that causes 50% displacement of the radiolabeled peptide (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of standard peptide / IC50 of competing peptide) x 100

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a framework for assessing cross-reactivity using a competitive ELISA format.

Materials:

  • High-binding 96-well microplate

  • Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • RFamide peptide for coating (the immunogen)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Primary RFamide peptide antiserum

  • Competing RFamide peptides

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of the microplate with 100 µL of the RFamide peptide solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, pre-incubate the primary antibody at its optimal dilution with varying concentrations of the standard peptide or the competing peptides for 1 hour at 37°C.[7]

  • Incubation: Add 100 µL of the antibody/peptide mixtures to the coated and blocked plate. Incubate for 90 minutes at 37°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[7]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation of Cross-Reactivity: Similar to the RIA protocol, calculate the IC50 values for the standard and competing peptides from the resulting inhibition curves and use the formula provided in the RIA protocol to determine the percent cross-reactivity.

Protocol 3: Peptide Pre-adsorption for Immunohistochemistry (IHC) Specificity Control

This protocol is essential for validating the specificity of staining in IHC applications.

Materials:

  • Tissue sections on slides

  • Primary RFamide peptide antiserum

  • Immunizing peptide (blocking peptide)

  • Antibody diluent (e.g., PBS with 1% BSA)

  • Standard IHC reagents (secondary antibody, detection system, buffers)

Procedure:

  • Determine Optimal Antibody Concentration: First, optimize your IHC protocol to determine the ideal working dilution of your primary antibody.

  • Prepare Antibody Solutions: Prepare two tubes of the primary antibody at its optimal concentration in the antibody diluent.

    • Tube 1 (Blocked Antibody): Add the immunizing peptide to the diluted primary antibody at a 5- to 10-fold excess by weight. For example, for 1 µg of antibody, add 5-10 µg of peptide.

    • Tube 2 (Control Antibody): Add an equivalent volume of antibody diluent without the peptide.

  • Pre-incubation: Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • IHC Staining: Process two identical tissue sections in parallel.

    • Apply the "Blocked Antibody" solution from Tube 1 to one section.

    • Apply the "Control Antibody" solution from Tube 2 to the other section.

  • Complete IHC Protocol: Proceed with the remainder of your standard IHC protocol (washing, secondary antibody incubation, detection, and counterstaining).

  • Analysis: Compare the staining patterns between the two sections. A specific signal should be present in the section stained with the control antibody and absent or significantly reduced in the section stained with the blocked antibody. Any remaining signal in the blocked section is likely non-specific.

Visualization of Signaling Pathways and Experimental Workflows

RFamide_Signaling_Pathways cluster_NPFF NPFF/RFRP Signaling cluster_Kisspeptin Kisspeptin Signaling cluster_QRFP QRFP Signaling NPFF NPFF/ RFRPs NPFFR1 NPFFR1 (GPR147) NPFF->NPFFR1 NPFFR2 NPFFR2 (GPR74) NPFF->NPFFR2 Gi_o Gαi/o NPFFR1->Gi_o NPFFR2->Gi_o AC Adenylate Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Kisspeptin Kisspeptin KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Gq_11 Gαq/11 KISS1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 QRFP QRFP QRFPR QRFPR (GPR103) QRFP->QRFPR Gq_Gi Gαq/i QRFPR->Gq_Gi PLC_AC PLC / AC Gq_Gi->PLC_AC Signaling_Outcomes Multiple Signaling Outcomes PLC_AC->Signaling_Outcomes

Caption: Simplified signaling pathways of major RFamide peptide families.

Competitive_ELISA_Workflow A 1. Coat Plate with RFamide Peptide B 2. Block Plate A->B C 3. Pre-incubate Antibody with Competing Peptides B->C D 4. Add Mixture to Coated Plate C->D E 5. Add Enzyme-conjugated Secondary Antibody D->E F 6. Add Substrate & Measure Signal E->F G 7. Analyze Data (Generate Inhibition Curve) F->G

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

IHC_Specificity_Control_Logic Start Start IHC Experiment Prep Prepare Two Identical Tissue Sections Start->Prep Incubate_Control Incubate with Primary Antibody Alone Prep->Incubate_Control Incubate_Blocked Incubate with Primary Antibody + Blocking Peptide Prep->Incubate_Blocked Staining_Control Staining Observed? Incubate_Control->Staining_Control Staining_Blocked Staining Observed? Incubate_Blocked->Staining_Blocked Specific Signal is Specific Staining_Control->Specific Yes Staining_Blocked->Specific No NonSpecific Signal is Non-Specific or Cross-Reactive Staining_Blocked->NonSpecific Yes

Caption: Logical workflow for an IHC peptide pre-adsorption specificity control.

References

Technical Support Center: Enhancing Antho-RFamide Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of Antho-RFamide in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its precursor structure?

A1: this compound is a neuropeptide originally isolated from sea anemones, with the sequence pyroglutamyl-glycyl-arginyl-phenylalanine-amide (1][2] Understanding the precursor structure is critical for designing expression constructs, as it contains the necessary sequences for post-translational processing to yield the mature, active peptide.

Q2: Which cell line is better for expressing this compound: CHO or HEK293?

A2: Both Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are suitable for expressing secreted proteins like this compound. The choice often depends on the specific experimental goals. HEK293 cells are known for their high transfection efficiency and are often used for transient expression to rapidly produce proteins for research purposes.[1][3][4][5][6] CHO cells are robust and are the industry standard for stable cell line development and large-scale production of therapeutic proteins.[1][3][4][5][6] For difficult-to-express proteins, swapping from CHO to HEK293 cells has been shown to improve secretion in some cases.[3][6]

Q3: Should I use transient or stable transfection for this compound expression?

A3: The choice between transient and stable transfection depends on your experimental needs.

  • Transient transfection is ideal for rapid, small- to medium-scale production of this compound for initial characterization and functional assays. Expression is high but temporary, typically lasting for a few days.[7][8][9][10]

  • Stable transfection is necessary for long-term, consistent production of this compound, which is essential for applications like drug screening and large-scale manufacturing. This process involves integrating the gene encoding the this compound precursor into the host cell genome, which is more time-consuming to establish.[7][8][9][10]

Q4: How important is codon optimization for this compound expression?

A4: Codon optimization is a critical step to enhance the expression of a gene in a heterologous system. By altering the nucleotide sequence to match the codon usage bias of the host cell (e.g., CHO or HEK293) without changing the amino acid sequence, you can significantly improve translation efficiency and, consequently, protein yield.[5][11][12][13][14][15] Several online tools and commercial services are available for codon optimization.

Q5: Does the choice of signal peptide affect the secretion of this compound?

A5: Yes, the signal peptide is crucial for directing the newly synthesized this compound precursor to the secretory pathway. While the native signal peptide of the this compound precursor can be used, its efficiency may not be optimal in a mammalian host.[16][17][18][19][20][21][22] It is often beneficial to test different well-characterized and highly efficient signal peptides, such as those from human interleukin-2 or immunoglobulin kappa, to identify the one that yields the highest secretion of this compound.[20]

Troubleshooting Guides

Low or No this compound Expression
Potential Cause Recommended Solution
Suboptimal Gene Construct - Codon Optimize: Ensure the DNA sequence of the this compound precursor is optimized for the chosen expression host (CHO or HEK293).- Signal Peptide: Test different signal peptides to find the most efficient one for secretion in your system.- Promoter Strength: Use a strong constitutive promoter, such as the CMV or EF1α promoter, to drive high levels of transcription.
Inefficient Transfection - Optimize Transfection Protocol: Titrate the DNA-to-transfection reagent ratio and cell density to find the optimal conditions for your specific cell line.- Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of transfection.- DNA Quality: Use high-purity plasmid DNA.
Poor mRNA Stability or Translation - Include a Kozak Sequence: Ensure a proper Kozak consensus sequence is present around the start codon to facilitate efficient translation initiation.- Avoid mRNA Secondary Structures: Analyze the mRNA sequence for strong secondary structures that could impede ribosome scanning and translation.
Inefficient Protein Processing - Co-express Processing Enzymes: The this compound precursor requires specific enzymes for cleavage and amidation. If the host cell's endogenous enzymes are insufficient, consider co-expressing prohormone convertases (e.g., PC1/3, PC2) and peptidylglycine alpha-amidating monooxygenase (PAM).
Protein Degradation - Add Protease Inhibitors: If you suspect degradation in the cell culture medium, you can add a cocktail of protease inhibitors.- Optimize Culture Conditions: Factors like pH and temperature can influence protease activity. Ensure these are optimal for your cell line.
Secretion Bottleneck - Reduce Culture Temperature: Lowering the culture temperature (e.g., to 30-32°C) after transfection can sometimes enhance protein folding and secretion.- Compare Intracellular vs. Secreted Levels: Analyze both the cell lysate and the culture medium to determine if the peptide is being produced but not efficiently secreted.[4]
Quantification Assay Issues (ELISA & RIA)
Problem Potential Cause Troubleshooting Steps
No or Weak Signal in ELISA - Incorrect Antibody Concentration: Titrate the capture and detection antibody concentrations to find the optimal working range.- Short Incubation Times: Increase the incubation times for the antibodies and the sample to allow for sufficient binding.[17]- Inactive Enzyme Conjugate: Ensure the enzyme conjugate is active and has been stored correctly.- Substrate Issue: Use a fresh substrate solution and protect it from light.[17]
High Background in ELISA - Insufficient Washing: Increase the number of wash steps and the soaking time between washes.- Cross-Reactivity: Ensure the antibodies are specific for this compound.- Blocking Inefficiency: Try different blocking buffers (e.g., BSA, non-fat dry milk) and increase the blocking time.
Poor Standard Curve - Degraded Standard: Use a fresh, properly stored this compound peptide standard.- Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing the standard dilutions.- Incorrect Curve Fit: Use the appropriate regression model (e.g., four-parameter logistic) for your data.
Inconsistent RIA Results - Radiolabeled Peptide Degradation: Ensure the 125I-labeled this compound is of high purity and has not degraded.- Antibody Variability: Use a consistent source and lot of the primary antibody.- Incomplete Separation of Bound and Free Ligand: Optimize the precipitation step (e.g., second antibody concentration, incubation time).- Counting Errors: Ensure the gamma counter is calibrated and functioning correctly.[8]

Quantitative Data Summary

While specific expression yields for this compound can vary significantly based on the experimental setup, the following table provides a general comparison of expected protein expression levels in CHO and HEK293 cells for secreted proteins. This data is compiled from studies on various recombinant proteins and serves as a guideline for what researchers might expect.

Expression System Typical Titer Range (mg/L) Key Advantages References
Transient HEK293 1 - 500Rapid expression, high transfection efficiency, suitable for research scale.[1][3][4][5][6]
Stable CHO 10 - 5000+High yields, suitable for large-scale production, regulatory acceptance.[1][3][4][5][6]

Note: These values are highly dependent on the specific protein, vector, and culture conditions.

Experimental Protocols

Protocol 1: Transient Transfection of HEK293 Cells for this compound Expression
  • Cell Seeding: The day before transfection, seed healthy, actively dividing HEK293 cells in a culture plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In tube A, dilute the codon-optimized plasmid DNA encoding the this compound precursor with a suitable signal peptide into a serum-free medium (e.g., Opti-MEM).

    • In tube B, dilute a suitable transfection reagent (e.g., a lipid-based reagent) into the same serum-free medium.

    • Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of DNA-transfection reagent complexes.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting: After 48-72 hours, collect the cell culture supernatant. Centrifuge the supernatant to remove cells and debris. The clarified supernatant now contains the secreted this compound and is ready for quantification.

Protocol 2: Quantification of Secreted this compound by Sandwich ELISA
  • Plate Coating: Dilute the capture antibody specific for this compound in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare a standard curve by serially diluting a known concentration of synthetic this compound peptide. Add 100 µL of the standards and the cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[9]

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of a TMB substrate solution to each well and incubate at room temperature in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Visualizations

Antho_RFamide_Signaling_Pathway Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR Binds to G_protein Heterotrimeric G-protein (Gα, Gβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates AC Adenylyl Cyclase (AC) G_protein->AC Gαs activates / Gαi inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKC->Cellular_Response Phosphorylates targets PKA->Cellular_Response Phosphorylates targets

Caption: Generalized this compound signaling pathway via a G-protein coupled receptor (GPCR).

Expression_Workflow cluster_design Vector Design & Construction cluster_expression Expression cluster_analysis Analysis Gene_Design This compound Precursor Gene Design (Codon Optimization) Vector_Construction Cloning into Mammalian Expression Vector (with Signal Peptide) Gene_Design->Vector_Construction Transfection Transfection into CHO or HEK293 Cells Vector_Construction->Transfection Cell_Culture Cell Culture (Optimized Conditions) Transfection->Cell_Culture Harvest Harvest Supernatant Cell_Culture->Harvest Quantification Quantification (ELISA / RIA) Harvest->Quantification Functional_Assay Functional Assay Harvest->Functional_Assay

Caption: Experimental workflow for enhancing this compound expression.

Troubleshooting_Logic Start Low/No this compound Expression Detected Check_Transfection Verify Transfection Efficiency (e.g., with GFP control) Start->Check_Transfection Check_mRNA Analyze mRNA Levels (qRT-PCR) Check_Transfection->Check_mRNA High Optimize_Transfection Optimize Transfection Protocol Check_Transfection->Optimize_Transfection Low Check_Intracellular Analyze Intracellular Peptide (Western Blot / ELISA of lysate) Check_mRNA->Check_Intracellular High Optimize_Vector Optimize Vector Design (Codon Usage, Promoter, etc.) Check_mRNA->Optimize_Vector Low Optimize_Secretion Optimize for Secretion (Signal Peptide, Culture Temp.) Check_Intracellular->Optimize_Secretion High Coexpress_Enzymes Consider Co-expression of Processing Enzymes Check_Intracellular->Coexpress_Enzymes Precursor Detected Optimize_Transfection->Start Optimize_Vector->Start Success Expression Enhanced Optimize_Secretion->Success Coexpress_Enzymes->Success

Caption: Logical troubleshooting workflow for low this compound expression.

References

Technical Support Center: Antho-RFamide Tissue Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to refine Antho-RFamide tissue extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are Antho-RFamides and why is their extraction challenging?

Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones. They are characterized by the C-terminal sequence Arginine-Phenylalanine-amide. Like other neuropeptides, their extraction is challenging due to their low abundance in tissues, susceptibility to rapid degradation by endogenous proteases, and potential for loss during complex sample preparation workflows.[1][2][3] Successful extraction requires meticulous technique to preserve their integrity from tissue collection through to final analysis.

Q2: How can I minimize peptide degradation during the extraction process?

Preventing degradation is critical and should begin at the moment of tissue collection.[3] Key strategies include:

  • Immediate Freezing: Snap-freeze the tissue in liquid nitrogen or on dry ice immediately after dissection to halt enzymatic processes.[1]

  • Heat Stabilization: In some protocols, heat stabilization can be used to denature proteolytic enzymes, which has been shown to increase the identification rates of neuropeptides.[4][5]

  • Use of Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your homogenization and extraction buffers to inactivate a broad spectrum of proteases.[6][7]

  • Maintain Cold Temperatures: Perform all homogenization and centrifugation steps on ice or at 4°C to reduce enzyme activity.[1]

  • Acidic Conditions: Using acidified solvents for extraction helps to inactivate many proteases and improve peptide solubility.[3]

Q3: What is the most effective solvent for extracting Antho-RFamides?

Acidified organic solvents are highly effective for neuropeptide extraction. A commonly used solution is acidified methanol (e.g., 90% methanol, 9% water, 1% glacial acetic acid), which simultaneously precipitates larger proteins, inhibits protease activity, and solubilizes peptides.[3] Some studies have also found success with a sequential extraction, first using an aqueous medium followed by an organic one, to capture a wider range of both hydrophilic and hydrophobic peptides.[4][5] Another effective method involves an initial homogenization in hot water to inactivate enzymes, followed by extraction in cold acid.[8][9]

Q4: My mass spectrometry results are noisy or show poor signal. What are the likely causes related to extraction?

Noisy mass spectrometry data can often be traced back to sample purity.

  • Matrix Effects: Biological samples contain high concentrations of salts, lipids, and other metabolites that can interfere with the ionization of your target peptides, leading to signal suppression or enhancement.[3][10]

  • Contaminating Proteins: Abundant proteins in the tissue can mask the signals of low-abundance neuropeptides.[1] Perfusion of the tissue with ice-cold saline before dissection can help by flushing out blood, which is a major source of high-abundance proteins.[1]

  • Detergents: If detergents are used for cell lysis, they must be thoroughly removed as they ionize very well and can overwhelm the peptide signal.[11][12]

  • Insufficient Cleanup: Incomplete desalting and purification after extraction is a primary cause of poor MS results. A solid-phase extraction (SPE) step is crucial for cleaning the sample before analysis.[1][10]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions & Optimizations
Low or No Peptide Yield 1. Inefficient Tissue Homogenization: Inadequate cell disruption prevents the release of peptides from the tissue matrix.[13] 2. Suboptimal Extraction Solvent: The chosen solvent may not be effectively solubilizing the Antho-RFamides.[13] 3. Peptide Degradation: Endogenous proteases are degrading the peptides during sample preparation.[2][3] 4. Insufficient Starting Material: The amount of tissue used contains very low concentrations of the target peptide.1. Optimize Homogenization: Ensure the tissue is completely disrupted. For tough tissues, grinding in liquid nitrogen may be necessary.[14][15] Consider bead milling or sonication for thorough disruption.[8][14] 2. Test Different Solvents: Compare your current solvent with alternatives, such as different acid concentrations or a sequential aqueous/organic extraction.[4][16] 3. Enhance Protease Inhibition: Add a broad-spectrum protease inhibitor cocktail to all buffers immediately before use.[6] Ensure all steps are performed rapidly and at cold temperatures. 4. Increase Input: If possible, increase the starting amount of tissue. Concentrate the final extract by lyophilization or vacuum centrifugation.
Inconsistent/Irreproducible Results 1. Variability in Tissue Samples: Differences in the age, condition, or specific region of the dissected tissue. 2. Inconsistent Timing: Delays between tissue harvesting and freezing can lead to variable levels of degradation.[4][5] 3. Procedural Drift: Minor, unintentional variations in incubation times, temperatures, or reagent volumes between experiments.1. Standardize Dissection: Use tissue from the same anatomical region and from subjects of a similar developmental stage. 2. Immediate Processing: Standardize a rapid workflow from dissection to snap-freezing to minimize post-mortem artifacts.[1] 3. Use a Detailed Checklist: Follow the protocol precisely for each sample. Ensure accurate and consistent pipetting and timing.
Sample Contamination (Observed in MS) 1. Presence of Salts/Buffers: High salt concentrations interfere with mass spectrometry ionization.[10][11] 2. Lipid Contamination: Lipids can suppress the peptide signal and contaminate the LC-MS system. 3. Abundant Proteins/Peptides: Non-target peptides from the degradation of abundant proteins can obscure the signal from low-abundance Antho-RFamides.[8]1. Thorough Desalting: Implement or optimize a solid-phase extraction (SPE) step using C18 columns to remove salts and concentrate the peptides. 2. Delipidation: Consider a lipid removal step if tissues are rich in fat. 3. Minimize Protein Contamination: Perfuse tissue with cold saline to remove blood.[1] Use extraction methods like acidified methanol or heat/acid precipitation that help remove larger proteins.[3][8] Molecular-weight cutoff (MWCO) filters can also be used.[3]

Data Presentation

Table 1: Comparison of Common Neuropeptide Extraction Solvents

Solvent SystemCompositionAdvantagesDisadvantages
Acidified Methanol 90% Methanol / 9% Water / 1% Acetic AcidEfficiently precipitates proteins, inhibits proteases, and solubilizes a wide range of peptides.[3]Can be less effective for highly hydrophobic or hydrophilic peptides.
Hot Water / Cold Acid 1. Homogenize in water (70-90°C). 2. Add cold acid (e.g., HCl or Acetic Acid).Heat step effectively denatures and inactivates degradative enzymes.[8][9] Good for minimizing protein breakdown fragments.[8]May not be suitable for heat-labile peptides. Requires careful temperature control.
Sequential Extraction 1. Aqueous Buffer (e.g., acidified water). 2. Organic Solvent (e.g., Acetonitrile/Acid).Aims to extract a broader range of peptides with varying polarities.[4][5]More complex and time-consuming protocol with additional steps.
Acetic Acid 2-5% Acetic Acid in WaterSimple, effective for many traditional peptide isolations. Used in the original isolation of this compound.[17]May be less efficient at precipitating interfering proteins compared to organic solvents.

Table 2: Example Components for a Protease Inhibitor Cocktail

Inhibitor ClassTarget ProteasesExample InhibitorNotes
Serine Protease Inhibitors Trypsin, Chymotrypsin, ElastaseAEBSF, PMSFPMSF is toxic and has a short half-life in aqueous solutions; AEBSF is a more stable alternative.[7]
Cysteine Protease Inhibitors Papain, Cathepsins, CalpainE-64, LeupeptinEffective against a broad range of cysteine proteases.[6]
Aspartic Protease Inhibitors Pepsin, ReninPepstatin ASpecifically targets aspartic proteases.[6]
Metalloprotease Inhibitors Thermolysin, Carboxypeptidase AEDTA, BestatinEDTA chelates the metal ions required for metalloprotease activity.[7]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Harvest 1. Tissue Harvest Freeze 2. Snap Freezing (Liquid Nitrogen) Harvest->Freeze Immediate Homogenize 3. Homogenization (on ice, with protease inhibitors) Freeze->Homogenize Extract 4. Acidic Solvent Extraction Homogenize->Extract Centrifuge 5. Centrifugation (4°C) Extract->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect SPE 7. Solid-Phase Extraction (SPE) (Desalting & Concentration) Collect->SPE Analyze 8. Analysis (e.g., LC-MS/MS) SPE->Analyze

Caption: General workflow for this compound tissue extraction.

TroubleshootingWorkflow start Start: Low Peptide Yield q1 Is tissue fully homogenized? start->q1 s1 Solution: Optimize mechanical disruption (e.g., bead mill, sonication) q1->s1 No q2 Was degradation prevented? q1->q2 Yes s1->q2 s2 Solution: Add fresh protease inhibitors. Work quickly on ice. q2->s2 No q3 Is the extraction solvent optimal? q2->q3 Yes s2->q3 s3 Solution: Test alternative solvents (e.g., sequential extraction) q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A decision tree for troubleshooting low peptide yield.

NeuropeptidePathway Prohormone Prohormone Precursor Processing Proteolytic Processing (e.g., PC1/3, PC2, Cathepsin L) Prohormone->Processing cleavage Peptide Active this compound Neuropeptide Processing->Peptide Vesicle Packaging into Dense-Core Vesicles Peptide->Vesicle Release Signal-Mediated Release Vesicle->Release Receptor Binding to G-Protein Coupled Receptor (GPCR) Release->Receptor Effect Downstream Cellular Effect Receptor->Effect

Caption: Simplified biosynthesis and signaling of neuropeptides.

Detailed Experimental Protocol: Optimized this compound Extraction

This protocol integrates best practices for maximizing yield and purity of Antho-RFamides from tissue for subsequent mass spectrometry analysis.

1. Materials and Reagents

  • Extraction Buffer: 90% Methanol, 9% LC-MS Grade Water, 1% Glacial Acetic Acid.

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340 or equivalent).

  • Solid-Phase Extraction (SPE) C18 columns.

  • SPE Activation Solution: 50% Acetonitrile / 0.1% Formic Acid.

  • SPE Wash Solution: 0.1% Formic Acid in LC-MS Grade Water.

  • SPE Elution Solution: 50% Acetonitrile / 0.1% Formic Acid.

  • All solvents should be LC-MS grade.

2. Tissue Preparation

  • Dissect the target tissue as rapidly as possible to minimize post-mortem degradation. If applicable, perfuse the animal with ice-cold saline to remove blood.[1]

  • Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until use. Do not allow the tissue to thaw.[18]

3. Homogenization and Extraction

  • Weigh the frozen tissue. Perform all subsequent steps on ice.

  • Prepare the Extraction Buffer and add the protease inhibitor cocktail immediately before use, following the manufacturer's instructions.

  • Place the frozen tissue in a pre-chilled tube with an appropriate volume of Extraction Buffer (a 10:1 solvent-to-tissue v/w ratio is recommended).[1]

  • Homogenize the tissue thoroughly using a sonicator or bead mill until no visible tissue fragments remain.[14]

  • Incubate the homogenate on ice for 20 minutes to allow for peptide extraction.[1]

4. Peptide Recovery

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Optional Repeat Extraction: To maximize yield, the pellet can be resuspended in a fresh aliquot of Extraction Buffer, incubated on ice for another 20 minutes, and re-centrifuged. The second supernatant can then be combined with the first.[1]

5. Solid-Phase Extraction (SPE) Cleanup

  • Activate Column: Add activation solution to the C18 SPE column and centrifuge (or use a vacuum manifold) to pass the solution through. Repeat this step twice.[1]

  • Equilibrate Column: Add wash solution to the column and pass it through. Repeat this step twice.

  • Load Sample: Load the peptide-containing supernatant onto the column and pass it through slowly to allow peptides to bind. Reload the flow-through onto the column two more times to maximize peptide retention.[1]

  • Wash Column: Add wash solution to the column and pass it through to remove salts and other hydrophilic impurities. Repeat this step twice.

  • Elute Peptides: Place a clean collection tube under the column. Add the elution solution to elute the purified peptides. Repeat the elution step to ensure complete recovery.

6. Final Sample Preparation

  • Dry the eluted peptide sample using a vacuum concentrator (SpeedVac).

  • Reconstitute the dried peptides in a small volume of an appropriate solvent for your analytical instrument (e.g., 0.1% formic acid in water for LC-MS).[1]

  • The sample is now ready for analysis.

References

Technical Support Center: Invertebrate Neuropeptide Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with invertebrate neuropeptide electrophysiology.

Troubleshooting Guide

This guide addresses common issues encountered during invertebrate neuropeptide electrophysiology experiments in a question-and-answer format.

Problem Potential Causes Solutions
1. No discernible response to neuropeptide application. - Peptide Degradation: Neuropeptides can be degraded by proteases in the saline or on the tissue preparation. - Incorrect Peptide Concentration: The concentration of the neuropeptide may be too low to elicit a response. - Receptor Desensitization: Previous applications of the same or similar peptides may have caused the receptors to become unresponsive. - Inactive Peptide: The peptide stock may have lost its activity due to improper storage or handling. - Slow Onset of Action: Neuropeptide effects can be slow to develop, and the recording may not be long enough to observe them.- Use Protease Inhibitors: Include a cocktail of protease inhibitors in your saline. - Test a Range of Concentrations: Perform a dose-response experiment to find the optimal concentration. Start with a concentration in the low nanomolar range and increase incrementally. - Allow for Recovery Time: Ensure adequate washout periods (several minutes to over an hour) between peptide applications. - Prepare Fresh Peptide Stocks: Aliquot peptide stocks and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Extend Recording Time: Continue recording for at least 5-10 minutes after peptide application to capture slow-onset effects.
2. High variability in responses between preparations. - Differences in Animal Physiology: The age, sex, and physiological state (e.g., feeding status, circadian rhythm) of the animals can influence neuronal responses. - Dissection-induced Damage: Variations in the dissection procedure can lead to different levels of tissue health. - Inconsistent Peptide Application: The method of peptide delivery (e.g., bath application, focal perfusion) may not be consistent across experiments.- Standardize Animal Conditions: Use animals of the same age, sex, and physiological state for a given set of experiments. - Refine Dissection Technique: Practice the dissection to ensure consistency and minimize damage to the nervous tissue. - Use a Reliable Perfusion System: Employ a calibrated perfusion system to ensure consistent and rapid application of the neuropeptide.
3. Slow, drifting baseline during recording. - Mechanical Instability: The recording setup (e.g., micromanipulator, perfusion lines) may be unstable. - Temperature Fluctuations: Changes in the temperature of the recording chamber can cause drift. - Changes in Bath Volume: Evaporation or inconsistent perfusion can alter the bath volume and ion concentrations.- Secure all Components: Ensure all components of the rig are securely fastened. Use magnetic stands for manipulators and perfusion lines. - Use a Temperature Controller: Maintain a constant temperature in the recording chamber using a feedback-controlled heating/cooling system. - Maintain a Stable Bath Level: Use a perfusion system with a consistent inflow and outflow to maintain a constant bath volume.
4. Receptor desensitization with repeated applications. - Receptor Internalization: Prolonged or repeated exposure to the agonist can lead to the removal of receptors from the cell surface. - Receptor Phosphorylation: G-protein-coupled receptors (GPCRs) can be phosphorylated, leading to uncoupling from their signaling pathways.- Increase Washout Time: Allow for longer washout periods between applications to permit receptor resensitization. - Use Lower Concentrations: Apply the lowest effective concentration of the neuropeptide to minimize desensitization. - Vary the Agonist: If possible, use different agonists that target the same receptor to investigate desensitization mechanisms.

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate invertebrate model for my neuropeptide research?

A1: The choice of model depends on your research question.

  • Aplysia californica (Sea Hare): Possesses large, identifiable neurons, making it ideal for single-cell electrophysiology and studying the cellular mechanisms of learning and memory.[1]

  • Drosophila melanogaster (Fruit Fly): Offers powerful genetic tools for manipulating neuropeptide signaling pathways and studying their role in complex behaviors.

  • Lymnaea stagnalis (Pond Snail): Has a well-characterized central pattern generator (CPG) for feeding, making it a good model for studying peptidergic modulation of rhythmic behaviors.[2]

  • Crustaceans (e.g., Crabs, Lobsters): The stomatogastric ganglion (STG) is a classic model for studying the modulation of CPGs by neuropeptides and other amines.

Q2: What is the best method for applying neuropeptides to my preparation?

A2: The best method depends on the desired spatial and temporal control.

  • Bath Application: Simple and ensures that the entire preparation is exposed to the peptide. However, it is slow and can lead to receptor desensitization.

  • Focal Perfusion: Allows for rapid and localized application of the peptide to a specific neuron or region of the ganglion. This is useful for studying the direct effects of a peptide and for minimizing desensitization.

  • Pressure Ejection (Puffer): Delivers a small, defined volume of peptide solution to a very localized area. This provides high temporal and spatial resolution.

Q3: How can I quantify the effects of a neuropeptide on neuronal activity?

A3: The quantification method depends on the type of recording.

  • Spike Frequency Analysis: Measure the change in firing rate before, during, and after peptide application.

  • Membrane Potential Analysis: For intracellular or whole-cell recordings, measure changes in the resting membrane potential, and the amplitude and duration of synaptic potentials.

  • Voltage-Clamp Analysis: Measure the amplitude and kinetics of neuropeptide-induced currents.

  • Dose-Response Curves: To determine the potency of a neuropeptide, apply a range of concentrations and plot the response as a function of concentration.

Q4: My neuropeptide has a very slow and subtle effect. How can I be sure it's a real response?

A4: This is a common challenge with neuromodulators.

  • Use a Stable Recording Setup: A stable baseline is crucial for detecting small, slow changes.

  • Long Recording Times: Record for an extended period before and after peptide application to establish a clear baseline and observe the full time course of the effect.

  • Use Appropriate Statistical Analysis: Employ statistical tests that are sensitive to slow changes, such as comparing the mean activity over defined time windows.

  • Use a Vehicle Control: Always perform control experiments where you apply the vehicle solution (the saline without the peptide) to ensure that the observed effects are not due to the application process itself.

  • Apply a Receptor Antagonist: If a specific antagonist is available, showing that it blocks the effect of the neuropeptide provides strong evidence for a specific receptor-mediated response.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Neuropeptide Effects on an Invertebrate Neuron

This protocol is a general guideline and may need to be adapted for specific invertebrate preparations.

1. Preparation of the Invertebrate Neuron: a. Anesthetize the animal by cooling it on ice. b. Dissect the desired ganglion or central nervous system (CNS) in cold saline. c. Pin the ganglion to the bottom of a recording chamber coated with a silicone elastomer (e.g., Sylgard). d. Treat the ganglion with a protease (e.g., trypsin, dispase) to soften the connective tissue sheath. The duration and concentration will need to be optimized for your preparation. e. Carefully remove the sheath using fine forceps to expose the neuronal cell bodies.

2. Electrophysiology Setup: a. Place the recording chamber on the stage of an upright microscope with differential interference contrast (DIC) optics. b. Continuously perfuse the preparation with oxygenated saline at a constant flow rate (e.g., 1-2 mL/min). c. Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution. d. Fill the pipette with an appropriate internal solution (e.g., a potassium gluconate-based solution for current-clamp recordings).

3. Recording Procedure: a. Under visual control, approach a target neuron with the recording pipette while applying positive pressure. b. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal). c. Apply brief suction to rupture the membrane and establish the whole-cell configuration. d. Switch to current-clamp mode and record the resting membrane potential and spontaneous activity. e. Obtain a stable baseline recording for at least 5-10 minutes.

4. Neuropeptide Application: a. Dissolve the neuropeptide in the external saline to the desired final concentration. b. Apply the neuropeptide-containing saline to the preparation using either bath application or a focal perfusion system. c. Record the neuronal activity throughout the application and for a sufficient washout period (at least 10-15 minutes, or until the activity returns to baseline).

5. Data Analysis: a. Measure changes in resting membrane potential, input resistance, and firing frequency. b. If recording synaptic potentials, measure changes in their amplitude, duration, and frequency.

Protocol 2: Extracellular Recording of Neuropeptide Effects on a Central Pattern Generator (CPG)

1. Preparation of the Ganglion: a. Dissect the ganglion containing the CPG of interest as described in Protocol 1. b. Isolate the ganglion from sensory inputs that might interfere with the CPG activity.

2. Electrophysiology Setup: a. Place the ganglion in a recording chamber and perfuse with oxygenated saline. b. Use suction electrodes to record from the motor nerves that carry the output of the CPG.

3. Recording Procedure: a. Position the suction electrodes over the nerves of interest and apply gentle suction to draw the nerve into the electrode. b. Record the spontaneous rhythmic activity of the CPG for a stable baseline period.

4. Neuropeptide Application: a. Apply the neuropeptide to the bath as described in Protocol 1. b. Record the CPG activity during the application and washout.

5. Data Analysis: a. Analyze the changes in the CPG rhythm, such as the cycle frequency, burst duration, and phase relationships between the different motor nerves.

Data Presentation

The following tables summarize typical quantitative data for the effects of common neuropeptides in invertebrates. Note that these values can vary significantly depending on the specific preparation and experimental conditions.

Table 1: Concentration Ranges of Common Invertebrate Neuropeptides for Electrophysiological Studies

NeuropeptideInvertebrate ModelTypical Concentration RangeReference
FMRFamideAplysia californica10 nM - 10 µM[3]
ProctolinDrosophila melanogaster100 nM - 1 µM[4]
Allatostatin-ADrosophila melanogaster100 nM - 1 µM[5]
Pigment-Dispersing Factor (PDF)Drosophila melanogaster100 nM - 1 µM[6]

Table 2: Examples of Neuropeptide-Induced Changes in Neuronal Activity

NeuropeptideInvertebrate Neuron/CircuitObserved EffectMagnitude of Change
FMRFamideAplysia Bag Cell NeuronsAttenuation of action potential amplitude10-40% reduction in Ca2+ current[3]
ProctolinDrosophila Larval MuscleEnhancement of nerve-evoked contractionsVaries with muscle fiber type[4]
CCAP & RPCHCrustacean Pyloric CircuitRestoration of rhythmic activity after decentralizationRestores phase relationships[7]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_application Neuropeptide Application cluster_analysis Data Analysis Dissection Dissect Ganglion Desheathing Desheath Ganglion Dissection->Desheathing Get_Seal Obtain GΩ Seal Desheathing->Get_Seal Whole_Cell Establish Whole-Cell Get_Seal->Whole_Cell Baseline Record Baseline Whole_Cell->Baseline Application Apply Neuropeptide Baseline->Application Washout Washout Application->Washout Analysis Analyze Firing Rate, Membrane Potential, etc. Washout->Analysis

Caption: General experimental workflow for invertebrate neuropeptide electrophysiology.

Signaling Pathways

FMRFamide Signaling Pathway

FMRFamide_pathway FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR G_protein G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Ion_Channel Ion Channel PKC->Ion_Channel phosphorylates Modulation Modulation of Neuronal Activity Ion_Channel->Modulation

Caption: A generalized FMRFamide signaling pathway leading to neuronal modulation.

Insect Allatostatin-A Signaling Pathway

Allatostatin_pathway ASTA Allatostatin-A (AST-A) ASTA_R AST-A Receptor (GPCR) ASTA->ASTA_R Gi Gi-protein ASTA_R->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Channel Ion Channel PKA->Ion_Channel phosphorylates Inhibition Inhibition of Neuronal Activity Ion_Channel->Inhibition

Caption: A typical inhibitory signaling pathway for insect Allatostatin-A.[5][6][8]

Proctolin Signaling Pathway

Proctolin_pathway Proctolin Proctolin Proctolin_R Proctolin Receptor (GPCR) Proctolin->Proctolin_R Gq Gq-protein Proctolin_R->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Muscle_Contraction Muscle Contraction Ca_release->Muscle_Contraction triggers

Caption: Proctolin signaling pathway leading to muscle contraction in insects.[4][9][10]

Pigment-Dispersing Factor (PDF) Signaling in Circadian Neurons

PDF_pathway PDF Pigment-Dispersing Factor (PDF) PDF_R PDF Receptor (GPCR) PDF->PDF_R Gs Gs-protein PDF_R->Gs AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Clock_Proteins Clock Proteins (e.g., PER, TIM) PKA->Clock_Proteins phosphorylates Circadian_Rhythm Modulation of Circadian Rhythm Clock_Proteins->Circadian_Rhythm

Caption: PDF signaling pathway involved in the regulation of circadian rhythms.[8][11][12]

References

Technical Support Center: Preventing Enzymatic Degradation of Antho-RFamide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the enzymatic degradation of Antho-RFamide samples during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound immunoassay signal is unexpectedly low or absent. What are the potential causes related to sample degradation?

Low or absent signal in an immunoassay can be attributed to several factors, with enzymatic degradation being a primary suspect. This compound, like other neuropeptides, is susceptible to degradation by proteases present in biological samples. This can occur during sample collection, extraction, storage, and analysis. Inadequate preservation can lead to the breakdown of the peptide, resulting in reduced or no detectable signal.

Q2: What are the primary enzymatic threats to this compound integrity in my samples?

This compound has a pyroglutamyl N-terminus and an amidated C-terminus, which offer some protection against exopeptidases (aminopeptidases and carboxypeptidases). However, the peptide is still vulnerable to cleavage by endopeptidases. Additionally, the precursor of this compound is processed by a unique set of enzymes that cleave at the C-terminal side of acidic residues (aspartic acid or glutamic acid).[1][2][3] If these processing enzymes are not properly inhibited during sample preparation, you may experience incomplete processing of the precursor, leading to lower yields of the mature peptide.

Q3: How can I prevent the degradation of this compound during sample collection and extraction?

The most critical step in preventing degradation is the immediate inhibition of proteolytic enzymes upon sample collection. This can be achieved by:

  • Rapid Freezing: Immediately snap-freeze tissues in liquid nitrogen upon collection to halt enzymatic activity.

  • Acidic Extraction: Homogenize tissues in an acidic extraction solution (e.g., 2 M acetic acid) to denature and inactivate many proteases.[4]

  • Use of Protease Inhibitor Cocktails: Supplement your homogenization buffer with a broad-spectrum protease inhibitor cocktail. This is crucial to inhibit a wide range of proteases.

Q4: What type of protease inhibitors should I use for my this compound samples?

A broad-spectrum protease inhibitor cocktail is highly recommended. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. While specific inhibitors for the novel this compound processing enzymes are not commercially available, a comprehensive cocktail will inhibit many common endopeptidases that could degrade the mature peptide.

Data Presentation

Table 1: Common Protease Inhibitors for Neuropeptide Preservation

Protease ClassInhibitor ExampleTypical Working Concentration
Serine ProteasesAprotinin1-2 µg/mL
PMSF0.1-1 mM
Leupeptin1-10 µM
Cysteine ProteasesE-641-10 µM
Iodoacetamide1-10 mM
MetalloproteasesEDTA1-5 mM
Bestatin1-10 µM
Thiorphan1-10 µM
Aspartic ProteasesPepstatin A1 µM

Note: The optimal concentration of each inhibitor may vary depending on the sample type and experimental conditions. It is advisable to consult the manufacturer's instructions and optimize concentrations for your specific application.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples with Protease Inhibition
  • Sample Collection: Immediately upon dissection, snap-freeze the tissue sample in liquid nitrogen. Store at -80°C until extraction.

  • Preparation of Extraction Buffer: Prepare an extraction buffer of 2 M acetic acid containing a broad-spectrum protease inhibitor cocktail. For example, add a commercially available cocktail at the manufacturer's recommended concentration. Keep the buffer on ice.

  • Homogenization: Weigh the frozen tissue and add it to a pre-chilled homogenizer with 10 volumes of the ice-cold extraction buffer.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide extract.

  • Storage: For short-term storage, keep the extract at -20°C. For long-term storage, store at -80°C.

Mandatory Visualization

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Downstream Analysis Tissue_Collection Tissue Collection Snap_Freezing Snap Freezing (Liquid Nitrogen) Tissue_Collection->Snap_Freezing Homogenization Homogenization in Acidic Buffer + Protease Inhibitors Snap_Freezing->Homogenization Centrifugation Centrifugation (14,000 x g, 4°C) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Immunoassay Immunoassay Supernatant_Collection->Immunoassay Mass_Spectrometry Mass Spectrometry Supernatant_Collection->Mass_Spectrometry

Caption: Workflow for preventing this compound degradation.

Antho_RFamide_Signaling_Pathway Antho_RFamide This compound Receptor GPCR Antho_RFamide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical this compound signaling pathway.

References

Validation & Comparative

Validating Cross-Reactive FMRFamide Antibodies for Antho-RFamide Detection by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Workflow for Antibody Validation

The validation of an FMRFamide antibody for Antho-RFamide detection is a critical step to ensure data accuracy and reproducibility. The following workflow outlines the key stages of this process.

Western Blot Workflow for this compound Antibody Validation cluster_prep Sample Preparation cluster_wb Western Blot Procedure cluster_validation Validation Steps Sample_Collection Tissue/Cell Collection (e.g., Cnidarian Neurons) Lysis Protein Extraction (Lysis Buffer with Protease Inhibitors) Sample_Collection->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-FMRFamide) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Positive_Control Positive Control (Synthetic this compound peptide) Detection->Positive_Control Negative_Control Negative Control (Pre-adsorption with This compound peptide) Detection->Negative_Control Data_Analysis Data Analysis and Specificity Confirmation Positive_Control->Data_Analysis Negative_Control->Data_Analysis

Caption: Western Blot workflow for validating FMRFamide antibody against this compound.

Detailed Experimental Protocol: Western Blot Validation

This protocol provides a detailed methodology for validating a commercially available FMRFamide antibody for the detection of this compound.

1. Sample Preparation:

  • Tissue/Cell Lysate: Homogenize tissue samples or cell pellets known to express this compound in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein lysate per lane on a 4-20% Tris-Glycine gel.

  • Include a lane with a pre-stained protein ladder to determine molecular weight.

  • For the positive control, load 10-50 ng of synthetic this compound peptide.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Antibody Incubation and Detection:

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-FMRFamide antibody (at a pre-determined optimal dilution) overnight at 4°C with gentle agitation.

  • Negative Control (Pre-adsorption): In a separate tube, pre-incubate the primary antibody with a 10-100 fold molar excess of synthetic this compound peptide for 1 hour at room temperature before adding it to a separate membrane containing the same samples.

  • Washing: Wash the membranes three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membranes with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

4. Data Analysis and Interpretation:

  • A specific band should be observed in the lane with the synthetic this compound peptide (positive control) at the expected molecular weight.

  • A band of the same size should be present in the experimental sample lanes.

  • The intensity of this band should be significantly reduced or absent in the pre-adsorption negative control lane, confirming the antibody's specificity for this compound.

Comparison of Commercially Available Anti-FMRFamide Antibodies

While no antibodies are specifically marketed for this compound, several anti-FMRFamide antibodies are available that may exhibit cross-reactivity. Researchers should validate these antibodies for their specific application.

Product Name Supplier Host Species Clonality Reported Applications
Anti-FMRFamide Antibody, serumMillipore (Sigma-Aldrich)RabbitPolyclonalImmunohistochemistry
FMRF-amide (Cardio-excitatory Peptide) AntibodyImmunoStarRabbitPolyclonalImmunohistochemistry
FMRFamide AntibodyMyBioSourceRabbitPolyclonalELISA, Immunohistochemistry
FMRFamide Polyclonal AntibodyBoster BioRabbitPolyclonalWestern Blot, Immunohistochemistry, ELISA

Alternative Method: Mass Spectrometry

For researchers seeking a non-antibody-based detection method, mass spectrometry (MS) offers a powerful alternative for the identification and quantification of this compound.

Feature Western Blot with Cross-Reactive Antibody Mass Spectrometry
Principle Immuno-detection of a target protein based on antibody-antigen binding.Measures the mass-to-charge ratio of ionized molecules for identification and quantification.
Specificity Dependent on antibody validation; potential for cross-reactivity with other RFamide peptides.High specificity based on the unique mass and fragmentation pattern of this compound.
Sensitivity Generally high, in the nanogram to picogram range.Very high, capable of detecting femtomole to attomole levels.
Multiplexing Limited; can probe for a few proteins on the same blot.Can identify and quantify hundreds to thousands of molecules in a single run.
Workflow Multi-step process including gel electrophoresis, transfer, and antibody incubations.Involves sample extraction, chromatography, and MS analysis.
Validation Requires rigorous antibody validation, including positive and negative controls.Requires optimization of sample preparation and instrument parameters; use of internal standards is crucial.
Cost Relatively lower initial equipment cost; ongoing costs for antibodies and reagents.High initial instrument cost; lower per-sample cost for reagents.

Hypothetical this compound Signaling Pathway

This compound, like other neuropeptides, is believed to exert its effects by binding to specific G-protein coupled receptors (GPCRs) on target cells, initiating a downstream signaling cascade.

This compound Signaling Pathway Antho_RFamide This compound GPCR GPCR Antho_RFamide->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Protein_Kinase->Cellular_Response Phosphorylates targets leading to

A Comparative Functional Analysis of Antho-RFamide Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional nuances of Antho-RFamide neuropeptides, offering a comparative analysis of their performance based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones and corals, where they play crucial roles in regulating a variety of physiological processes. These peptides are derived from precursor proteins that can encode multiple copies of this compound and other related peptide sequences, giving rise to various isoforms. Understanding the functional differences between these isoforms is key to unraveling their specific roles in cnidarian biology and for potential applications in drug discovery.

This guide provides a comparative overview of the functional characteristics of different this compound isoforms, focusing on their potency in inducing muscle contraction, a primary and well-documented function.

Quantitative Comparison of this compound Isoform Activity

The functional potency of different this compound isoforms has been primarily assessed through in vitro muscle contraction assays using preparations from sea anemones. The following table summarizes the available quantitative data comparing the activity of this compound with its known isoforms, Antho-RWamide I and Antho-RWamide II.

IsoformSequenceBioassaySpeciesPotencyReference
This compound pGlu-Gly-Arg-Phe-NH₂Slow muscle contractionCalliactis parasiticaInduces simple contractions with no change in spontaneous activity.[1]
Antho-RWamide I pGlu-Ser-Leu-Arg-Trp-NH₂Slow muscle contractionCalliactris parasiticaLess potent than Antho-RWamide II.[1]
Antho-RWamide II pGlu-Gly-Leu-Arg-Trp-NH₂Slow muscle contractionCalliactris parasiticaMore potent than Antho-RWamide I; Threshold concentration for contraction: 10⁻⁹ mol l⁻¹.[1]

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by this compound isoforms are still under investigation, but it is widely believed that they act through G protein-coupled receptors (GPCRs) to elicit their physiological effects, such as muscle contraction. The activation of these receptors likely leads to downstream signaling cascades involving second messengers like calcium.

Logical Workflow for Functional Characterization

The functional characterization of this compound isoforms typically follows a logical progression from peptide identification to functional validation.

Logical Workflow for Functional Characterization of this compound Isoforms cluster_identification Peptide Identification cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis Precursor_Cloning Cloning of Precursor Proteins Sequence_Analysis Sequence Analysis to Identify Potential Isoforms Precursor_Cloning->Sequence_Analysis Identifies Peptide_Synthesis Solid-Phase Peptide Synthesis Sequence_Analysis->Peptide_Synthesis Guides Muscle_Assay In Vitro Muscle Contraction Assay Peptide_Synthesis->Muscle_Assay Provides Ligands for Calcium_Imaging Calcium Imaging Assay Peptide_Synthesis->Calcium_Imaging Provides Ligands for Receptor_Binding Receptor Binding Assay Peptide_Synthesis->Receptor_Binding Provides Ligands for Potency_Determination Potency Determination (EC50) Muscle_Assay->Potency_Determination Generates Data for Signaling_Pathway_Elucidation Signaling Pathway Elucidation Calcium_Imaging->Signaling_Pathway_Elucidation Provides Insight into Affinity_Determination Binding Affinity Determination (Kd/Ki) Receptor_Binding->Affinity_Determination Generates Data for

Caption: Logical workflow for characterizing this compound isoforms.

Putative Signaling Pathway

The binding of an this compound isoform to its cognate GPCR on a muscle cell is hypothesized to initiate a signaling cascade leading to muscle contraction.

Putative Signaling Pathway of this compound in Muscle Cells Peptide This compound Isoform GPCR G Protein-Coupled Receptor Peptide->GPCR Binds to G_Protein G Protein Activation GPCR->G_Protein Activates Second_Messenger Second Messenger Production (e.g., IP3) G_Protein->Second_Messenger Stimulates Calcium_Release Intracellular Ca²⁺ Release Second_Messenger->Calcium_Release Induces Contraction Muscle Contraction Calcium_Release->Contraction Triggers

Caption: Hypothesized signaling pathway for this compound-induced muscle contraction.

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative assessment of this compound isoform function.

In Vitro Muscle Contraction Assay

This assay is a cornerstone for assessing the bioactivity of this compound isoforms.

Objective: To measure the contractile response of isolated sea anemone muscle tissue to different concentrations of this compound isoforms.

Protocol:

  • Tissue Preparation: Isolate sphincter or parietal muscles from a sea anemone (e.g., Calliactis parasitica). Mount the muscle strip in an organ bath containing filtered seawater at a constant temperature.

  • Apparatus: Use a force transducer connected to a chart recorder or a digital data acquisition system to measure isometric contractions.

  • Peptide Application: After a period of equilibration to establish a stable baseline of spontaneous activity, add the synthetic this compound isoform to the organ bath in a cumulative or non-cumulative manner, with thorough washing between applications.

  • Data Acquisition: Record the changes in muscle tension following peptide application.

  • Data Analysis: Measure the amplitude of the contractile response at each peptide concentration. For potency determination, construct a dose-response curve and calculate the EC50 value (the concentration of peptide that produces 50% of the maximal response).

Radioligand Binding Assay

This assay can be used to determine the binding affinity of different this compound isoforms to their receptors.

Objective: To quantify the binding affinity (Kd or Ki) of radiolabeled or unlabeled this compound isoforms to receptors in a membrane preparation.

Protocol:

  • Membrane Preparation: Homogenize sea anemone tissues known to express this compound receptors (e.g., muscle tissue) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Radioligand: Use a radiolabeled this compound isoform (e.g., with ¹²⁵I) as the ligand.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with the radioligand at various concentrations (for saturation binding to determine Kd) or with a fixed concentration of radioligand and varying concentrations of unlabeled competitor isoforms (for competition binding to determine Ki).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax (receptor density). For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Calcium Imaging Assay

This assay allows for the real-time visualization of intracellular calcium changes in response to receptor activation by this compound isoforms.

Objective: To measure changes in intracellular calcium concentration in cells expressing this compound receptors upon stimulation with different isoforms.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO cells) and transiently or stably transfect them with a plasmid encoding the putative this compound receptor.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Peptide Application: Place the cells on the stage of a fluorescence microscope or a plate reader. After establishing a baseline fluorescence, apply the this compound isoform to the cells.

  • Image/Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the fluorescence at two different excitation or emission wavelengths.

  • Data Analysis: Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration. Compare the magnitude and kinetics of the calcium responses elicited by different isoforms and at different concentrations to determine their efficacy and potency (EC50).

References

A Comparative Guide to Antho-RFamide and Other RFamide Peptides in Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RFamide peptides are a diverse superfamily of neuropeptides characterized by a common C-terminal Arginyl-Phenylalanine-amide motif.[1][2][3] This structural feature is remarkably conserved across the animal kingdom, from simple cnidarians to complex mammals.[3][4] Within this superfamily, Antho-RFamides, first isolated from sea anemones (Anthozoa), represent some of the earliest known examples in the evolution of nervous systems.[5][6] In vertebrates, other RFamide peptides, such as Neuropeptide FF (NPFF) and Kisspeptin, have emerged as critical regulators of complex physiological processes including pain modulation, energy homeostasis, and reproduction.[1][2]

This guide provides an objective comparison between Antho-RFamide peptides and other key members of the RFamide family, focusing on their roles in neurotransmission. It presents available experimental data on their functional effects and signaling mechanisms, details relevant experimental protocols, and highlights the evolutionary divergence that shapes their distinct physiological roles.

Structural Comparison

While united by the C-terminal RF-amide motif, the full sequences of these peptides vary significantly, reflecting their evolutionary distance.

Peptide Family Representative Peptide Typical Sequence Primary Phylum
Antho-RFamides This compoundpGlu-Gly-Arg-Phe-NH₂Cnidaria
Neuropeptide FF (NPFF) Family Neuropeptide FFSQAFLFQPQRF-NH₂Chordata (Mammals)
Kisspeptins Kisspeptin-10YNWNSFGLRF-NH₂Chordata (Mammals)
FMRFamide-like Peptides FMRFamidePhe-Met-Arg-Phe-NH₂Mollusca, Arthropoda

Comparative Analysis of Function and Signaling

Direct pharmacological comparison is challenging due to the vast evolutionary divergence; this compound receptors and vertebrate RFamide receptors are not orthologous.[7][8] The comparison is therefore based on functional effects within their native biological contexts.

Functional Effects in Neurotransmission

Antho-RFamides primarily act as excitatory neurotransmitters in the simple nerve nets of cnidarians, directly modulating muscle contraction and neuronal activity.[7][9] In contrast, vertebrate RFamides exhibit more complex and often modulatory roles within sophisticated neural circuits.

Peptide Organism/System Primary Effect on Neurons/Muscles Observed Outcome Reference
This compound Sea Anemone (Calliactis parasitica)ExcitatoryIncreases tone, frequency, and amplitude of muscle contractions.[9][10][9][10]
Sea Anemone (Calliactis)ExcitatoryIncreases firing rate in ectodermal conducting systems (nerve nets).[9][9]
Neuropeptide FF Rodent (Spinal Cord)Anti-opioid / ModulatoryModulates nociception; can produce anti-nociceptive or pro-nociceptive effects depending on the site of administration.[11][11]
Kisspeptin Mammal (Hypothalamus)ExcitatoryDirectly depolarizes and increases the firing rate of GnRH neurons, stimulating hormone release.[9][10][9][10]
FMRFamide Snail (Helix aspersa)Excitatory (Fast)Directly gates a Na+ channel, causing rapid depolarization.[12][12]
Receptor and Signaling Mechanisms

Most RFamide peptides signal through G-protein coupled receptors (GPCRs). However, the specific G-protein subtype they couple to dictates the downstream intracellular cascade. Recent large-scale deorphanization studies in the sea anemone Nematostella vectensis have begun to shed light on the receptors for cnidarian RFamides, revealing activation of diverse signaling pathways.[7][13]

Peptide Family Receptor(s) Primary G-Protein Coupling Downstream Signaling Pathway Reference
This compound (related) Nematostella GPCRs (e.g., GPR70)Gq/11, Gi/oActivation of Phospholipase C (PLC) → IP₃/DAG production → Ca²⁺ release; or Inhibition of Adenylyl Cyclase → ↓cAMP.[7]
Neuropeptide FF NPFFR1, NPFFR2Gi/oInhibition of Adenylyl Cyclase → ↓cAMP.[11] Also involves PKA and NF-κB pathways.[14][15][11][14][15]
Kisspeptin Kiss1R (GPR54)Gq/11Activation of PLC → IP₃/DAG production → Ca²⁺ release and Protein Kinase C (PKC) activation.[7][9][16][7][9][16]
FMRFamide FaNaC (in some invertebrates)Ligand-gated ion channelDirect influx of Na⁺ ions.[12][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for Kisspeptin (a Gq-coupled system representative of some RFamides) and Neuropeptide FF (a Gi-coupled system).

Gq_Signaling cluster_membrane Plasma Membrane Receptor Kiss1R (GPCR) G_protein Gαq/11 Gβγ Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Kisspeptin Kisspeptin Kisspeptin->Receptor Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Neuronal Excitation GnRH Release Ca_release->Cell_Response PKC->Cell_Response

Caption: Canonical Gq-coupled signaling pathway for Kisspeptin.

Gi_Signaling cluster_membrane Plasma Membrane Receptor NPFFR1/2 (GPCR) G_protein Gαi/o Gβγ Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP AC->ATP converts Cell_Response Inhibition of Neurotransmission AC->Cell_Response decreased activity leads to NPFF Neuropeptide FF NPFF->Receptor cAMP cAMP ATP->cAMP cAMP->Cell_Response

Caption: Canonical Gi-coupled signaling pathway for Neuropeptide FF.

Experimental Methodologies

Characterizing the function of neuropeptides like this compound involves a range of specialized techniques. Below are detailed protocols for two key experimental approaches: Electrophysiological Recording in sea anemone preparations and Calcium Imaging in cnidarian models like Hydra.

Protocol 1: Electrophysiological Recording from Sea Anemone Muscle

This protocol is adapted from methods used to record synaptic and muscle potentials in Calliactis parasitica.[14][17] It is designed to measure the direct effect of neuropeptides on neuromuscular transmission.

protocol_electro cluster_prep Tissue Preparation cluster_record Recording Setup cluster_exp Experiment A1 Anesthetize sea anemone in 50:50 seawater:0.37 M MgCl₂ A2 Excise a thin ring of tissue from the body column A1->A2 A3 Pin the tissue ring, endoderm-side up, in a dissection dish with elastomer base A2->A3 A4 Perfuse with normal artificial seawater (ASW) A3->A4 B3 Position electrode over endodermal myoepithelial cells under magnification A4->B3 Transfer tissue B1 Pull glass microelectrodes (15-30 MΩ resistance) B2 Backfill electrode with 3 M KCl B1->B2 B2->B3 B4 Impale a single cell to record membrane potential B3->B4 C1 Record baseline spontaneous synaptic potentials B4->C1 Start recording C2 Bath-apply this compound (e.g., 10⁻⁶ M in ASW) C1->C2 C3 Record changes in membrane potential, and frequency/amplitude of potentials C2->C3 C4 Washout with ASW to observe recovery C3->C4

References

Confirming Antho-RFamide Receptor Specificity with Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable challenge in the study of Antho-RFamide receptors is the current lack of commercially available, specific antagonists. This guide, therefore, provides a comparative framework for assessing antagonist specificity by examining antagonists developed for closely related RFamide peptide receptors, namely the Neuropeptide FF (NPFF) receptors. The principles and experimental protocols detailed herein are directly applicable to the future characterization of antagonists for the this compound receptor.

The RFamide peptide family, to which Antho-RFamides belong, is a diverse group of neuropeptides that act through G protein-coupled receptors (GPCRs). A common feature of this family is the shared Arg-Phe-NH2 motif at the C-terminus, which can lead to cross-reactivity of ligands and antagonists across different RFamide receptor subtypes. Consequently, rigorous experimental validation of antagonist specificity is paramount for accurately interpreting research findings and for the development of targeted therapeutics.

This guide will focus on the pharmacological profiles of antagonists for the well-characterized NPFF receptors, NPFFR1 (also known as GPR147) and NPFFR2 (also known as GPR74), to illustrate the methodologies used to confirm receptor specificity.

Comparative Analysis of RFamide Receptor Antagonists

To objectively assess the specificity of an antagonist, it is crucial to determine its binding affinity (Ki) or functional potency (IC50) at the target receptor and compare it to its activity at other related and unrelated receptors. An antagonist is considered selective if it exhibits significantly higher affinity or potency for its intended target.

Table 1: Comparative Binding Affinities of RF9 for Human NPFF Receptors

AntagonistTarget ReceptorBinding Affinity (Ki)Off-Target ReceptorsReference
RF9hNPFFR158 nMNPY Y1, GPR10, GPR54, GPR103, opioid receptors[1]
hNPFFR275 nM[1]

In addition to RF9, other antagonists with varying selectivity profiles have been developed:

  • GJ14: Identified as a potent and highly selective antagonist for the NPFFR1 receptor.[2]

  • Hederagenin: A recently discovered novel and selective antagonist for NPFFR1.[3]

The development of antagonists with high selectivity for a specific receptor subtype, such as GJ14 and hederagenin for NPFFR1, is a critical step in dissecting the physiological roles of individual receptors within the complex RFamide system.

Signaling Pathways and Antagonist Action

This compound and NPFF receptors are known to be G protein-coupled receptors, primarily coupling to the Gαi/o subunit. Activation of these receptors by their cognate peptides leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this signaling cascade by preventing the endogenous ligand from binding to the receptor.

cluster_membrane Cell Membrane receptor This compound Receptor (GPCR) g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Inhibits Conversion ligand This compound Peptide ligand->receptor Binds & Activates antagonist Antagonist antagonist->receptor Binds & Blocks atp ATP atp->ac response Cellular Response (Inhibition) camp->response start Start: Synthesize/Obtain Antagonist binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP inhibition) start->functional_assay determine_ki Determine Ki at Target Receptor binding_assay->determine_ki determine_ic50 Determine IC50 at Target Receptor functional_assay->determine_ic50 off_target_binding Assess Binding at Related & Unrelated Receptors determine_ki->off_target_binding off_target_functional Assess Functional Activity at Off-Target Receptors determine_ic50->off_target_functional compare_affinities Compare Ki Values: Target vs. Off-Target off_target_binding->compare_affinities compare_potencies Compare IC50 Values: Target vs. Off-Target off_target_functional->compare_potencies selective Antagonist is Selective compare_affinities->selective High Ratio not_selective Antagonist is Not Selective compare_affinities->not_selective Low Ratio compare_potencies->selective High Ratio compare_potencies->not_selective Low Ratio end End selective->end not_selective->end

References

Cross-Species Activity of Antho-RFamide Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antho-RFamide peptides, a class of neuropeptides first identified in sea anemones, play crucial roles in neurotransmission and neuromodulation across various invertebrate phyla. Their conserved C-terminal Arg-Phe-NH2 motif is a hallmark of the widely distributed RFamide peptide family. Understanding the cross-species activity of these peptides is fundamental for elucidating the evolution of nervous systems and for identifying potential novel drug targets. This guide provides a comparative overview of the activity of this compound peptides, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Quantitative Comparison of this compound Peptide Activity

The following table summarizes the half-maximal effective concentration (EC50) values of different this compound peptides on G protein-coupled receptors (GPCRs) in the sea anemone, Nematostella vectensis. This data is derived from a large-scale pharmacological screen where receptors were heterologously expressed in HEK293T cells and their activation was measured using a calcium imaging assay.[1][2]

PeptideReceptorEC50 (M)
pQGRFamideR702.1 x 10⁻⁶
pQGRFamideR2344.7 x 10⁻⁹
pQITRFamideR701.7 x 10⁻⁵
pQITRFamideR1967.7 x 10⁻¹¹

Note: pQ represents pyroglutamic acid.

While quantitative data for this compound peptides on receptors from other phyla are limited in the current literature, studies on related FMRFamide-like peptides (FaLPs) in molluscs and other invertebrates indicate a degree of cross-reactivity and conservation of function, particularly in the modulation of muscle contraction and cardiovascular activity.[3][4][5][6][7] For instance, FMRFamide and related peptides have been shown to have potent effects on the heart of the snail Lymnaea stagnalis.[4][5][8]

Physiological Effects Across Species

This compound peptides and their congeners exhibit a range of physiological effects, primarily centered on neuromuscular and sensory systems.

  • Cnidaria (Sea Anemones, Corals, Jellyfish): In their native phylum, Antho-RFamides are potent modulators of muscle activity. They have been shown to induce contractions in the body wall and tentacles of sea anemones.[9][10] Immunohistochemical studies have revealed a widespread distribution of this compound-like immunoreactivity in the nervous systems of various cnidarians, suggesting roles in feeding, reproduction, and overall coordination of the colony.[11][12]

  • Mollusca (Snails, Clams): While direct quantitative studies on Antho-RFamides are scarce, the broader family of RFamide peptides has been extensively studied in molluscs. They are well-known for their cardioexcitatory effects and their role in modulating the contractility of various muscle tissues.[3][6][7] The presence of multiple RFamide peptide precursors in species like Lymnaea stagnalis suggests a complex and nuanced system of peptidergic control.[11][13]

  • Other Invertebrates: The cross-phyletic activity of RFamide peptides has been demonstrated in other groups as well. For example, arthropod FMRFamide-related peptides have been shown to modulate muscle activity in helminths (flatworms and roundworms), indicating a significant degree of receptor promiscuity and conservation of function across distant phyla.

Experimental Protocols

Heterologous Expression of GPCRs and Functional Characterization

This protocol describes the expression of invertebrate neuropeptide receptors in a mammalian cell line to characterize their response to specific ligands.

Objective: To determine the potency and efficacy of this compound peptides on their cognate G protein-coupled receptors.

Materials:

  • HEK293T cells

  • Expression plasmids containing the receptor of interest and a promiscuous Gα protein (e.g., Gα15/qi5)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (e.g., DMEM) and supplements

  • Synthetic this compound peptides

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium until they reach 80-90% confluency.

    • Co-transfect the cells with the receptor and Gα protein expression plasmids using a suitable transfection reagent.

    • Incubate the cells for 24-48 hours to allow for receptor expression.

  • Calcium Imaging Assay:

    • Load the transfected cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of the this compound peptides in a suitable assay buffer.

    • Measure baseline fluorescence of the cells using a fluorescence plate reader or microscope.

    • Add the peptide solutions to the cells and immediately begin recording the fluorescence intensity over time.

    • An increase in intracellular calcium upon peptide application indicates receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each peptide concentration.

    • Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.

experimental_workflow_heterologous_expression cluster_cell_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis Culture Culture HEK293T Cells Transfect Co-transfect with Receptor and Gα Plasmids Culture->Transfect Incubate Incubate for 24-48h Transfect->Incubate LoadDye Load Cells with Calcium-sensitive Dye Incubate->LoadDye MeasureFluorescence Measure Fluorescence LoadDye->MeasureFluorescence PrepPeptides Prepare Peptide Dilutions AddPeptides Add Peptides & Record PrepPeptides->AddPeptides MeasureFluorescence->AddPeptides AnalyzeData Analyze Fluorescence Change AddPeptides->AnalyzeData PlotCurve Plot Dose-Response Curve AnalyzeData->PlotCurve CalcEC50 Calculate EC50 PlotCurve->CalcEC50

Fig. 1: Workflow for heterologous expression and functional characterization of this compound receptors.
In Vitro Muscle Bath Assay

This protocol is used to measure the contractile response of isolated invertebrate muscle tissue to this compound peptides.

Objective: To quantify the myotropic activity of this compound peptides on invertebrate muscle preparations.

Materials:

  • Isolated invertebrate muscle tissue (e.g., sea anemone body wall, snail heart)

  • Organ bath system with a force transducer

  • Physiological saline solution appropriate for the species

  • Synthetic this compound peptides

  • Data acquisition system

Procedure:

  • Tissue Preparation and Mounting:

    • Dissect the desired muscle tissue and mount it in the organ bath chamber filled with oxygenated physiological saline.

    • Connect one end of the muscle to a fixed hook and the other to a force transducer.

    • Allow the tissue to equilibrate for a set period, periodically flushing with fresh saline.

  • Contractility Measurement:

    • Record the baseline contractile activity of the muscle.

    • Add increasing concentrations of the this compound peptide to the organ bath in a cumulative or non-cumulative manner.

    • Record the changes in muscle tension (contraction or relaxation) after each addition.

  • Data Analysis:

    • Measure the amplitude and frequency of muscle contractions at each peptide concentration.

    • Construct a dose-response curve and calculate the EC50 value for the myotropic effect.

experimental_workflow_muscle_bath cluster_prep Tissue Preparation cluster_measurement Contractility Measurement cluster_analysis Data Analysis Dissect Dissect Muscle Tissue Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate RecordBaseline Record Baseline Activity Equilibrate->RecordBaseline AddPeptide Add this compound RecordBaseline->AddPeptide RecordResponse Record Muscle Response AddPeptide->RecordResponse AnalyzeResponse Analyze Contractile Response RecordResponse->AnalyzeResponse PlotCurve Plot Dose-Response Curve AnalyzeResponse->PlotCurve CalcEC50 Calculate EC50 PlotCurve->CalcEC50

Fig. 2: Workflow for the in vitro muscle bath assay to measure the myotropic effects of this compound peptides.

Signaling Pathways

This compound peptides, like other members of the RFamide family, are known to exert their effects through G protein-coupled receptors (GPCRs). The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to a physiological response. Based on the available data, the primary signaling pathway for many RFamide receptors involves the Gq/11 family of G proteins.

signaling_pathway AnthoRFamide This compound Peptide GPCR This compound Receptor (GPCR) AnthoRFamide->GPCR Binds to Gq Gq/11 Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release CellularResponse Cellular Response (e.g., Muscle Contraction) Ca_release->CellularResponse PKC->CellularResponse

References

Validating Antho-RFamide Gene Function: A Comparative Guide to Knockout Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies available for the functional validation of the Antho-RFamide gene in cnidarians, with a particular focus on knockout strategies. While direct knockout of the this compound gene has not yet been published, this document outlines a robust framework for such studies by drawing comparisons with the successful knockout of other neuropeptide genes in the sea anemone model organism, Nematostella vectensis. We present detailed experimental protocols, comparative data from related studies, and a putative signaling pathway for this compound based on the latest receptor deorphanization research.

This compound: A Key Neuropeptide in Cnidarians

Antho-RFamides are a family of neuropeptides characterized by the C-terminal sequence Arg-Phe-NH2. They are abundant in the nervous systems of cnidarians, such as sea anemones and corals.[1][2] Studies have shown that the precursor proteins for this compound can contain multiple copies of the immature neuropeptide, suggesting a significant role in neuronal signaling.[1][2][3] Immunohistochemical staining has revealed the widespread presence of this compound-like material in the nerve nets of scyphomedusae, indicating its importance in neural communication.[4] While the precise functions are still under investigation, evidence points towards a role in neurotransmission and the regulation of muscle contraction.

Gene Knockout Approaches for Functional Validation

Gene knockout is a powerful technique to elucidate the function of a specific gene by observing the phenotypic consequences of its inactivation. Several methods are available for generating gene knockouts in invertebrates, with CRISPR-Cas9 being the most prominent and efficient.

Comparison of Gene Knockout Methodologies
Method Principle Advantages Disadvantages Applicability to Nematostella vectensis
CRISPR-Cas9 RNA-guided endonuclease (Cas9) creates a double-strand break at a specific genomic locus, which is then repaired by error-prone non-homologous end joining (NHEJ), leading to frameshift mutations and gene inactivation.High efficiency, specificity, and versatility. Relatively straightforward to design and implement.Potential for off-target effects. Mosaicism in the F0 generation can complicate phenotypic analysis.High. Successfully used to knock out other neuropeptide genes (e.g., GLWamide) in Nematostella vectensis.[5]
Homologous Recombination A DNA construct containing a selectable marker flanked by sequences homologous to the target gene is introduced into cells. The cell's natural recombination machinery replaces the endogenous gene with the construct.Precise gene replacement is possible.Low efficiency in many non-model organisms. Technically challenging and time-consuming.Low to Moderate. Less commonly used in Nematostella compared to CRISPR-Cas9 due to lower efficiency.
RNA interference (RNAi) Double-stranded RNA molecules trigger the degradation of complementary mRNA, leading to a temporary reduction in gene expression (knockdown).Technically simpler and faster than gene knockout.Incomplete and transient suppression of gene expression. Potential for off-target effects.Moderate. Has been used for gene knockdown in Nematostella, but CRISPR-Cas9 is generally preferred for complete loss-of-function studies.

Experimental Workflow: A Proposed Strategy for this compound Knockout in Nematostella vectensis

The following workflow is based on successful neuropeptide knockout studies in Nematostella vectensis and represents a robust approach for validating this compound gene function.

Experimental_Workflow cluster_design Phase 1: gRNA Design and Synthesis cluster_injection Phase 2: Microinjection cluster_screening Phase 3: Screening and Rearing cluster_validation Phase 4: F1/F2 Generation and Phenotypic Analysis gRNA_design Design gRNAs targeting This compound gene gRNA_synthesis In vitro transcription of gRNAs gRNA_design->gRNA_synthesis injection_mix Formulate injection mix (gRNAs + Cas9) cas9_prep Prepare Cas9 protein cas9_prep->injection_mix microinjection Microinject into Nematostella zygotes injection_mix->microinjection rearing Rear F0 generation genotyping Genotype larvae/juveniles for mutations rearing->genotyping phenotyping_f0 Initial phenotypic analysis of F0 genotyping->phenotyping_f0 crosses Establish F1 and F2 generations homozygous_mutants Identify homozygous knockout animals crosses->homozygous_mutants detailed_phenotyping Detailed phenotypic analysis (behavioral, physiological) homozygous_mutants->detailed_phenotyping

Caption: Proposed experimental workflow for this compound gene knockout.
Detailed Experimental Protocols

Phase 1: gRNA Design and Synthesis

  • gRNA Design: Identify conserved and functionally important exons of the this compound gene from the Nematostella vectensis genome. Design at least two independent guide RNAs (gRNAs) targeting the 5' end of the coding sequence to maximize the probability of generating loss-of-function mutations. Use online tools such as CRISPOR or Benchling for gRNA design and off-target analysis.

  • gRNA Synthesis: Synthesize gRNAs using an in vitro transcription kit (e.g., MEGAscript T7 Transcription Kit, Ambion) from a DNA template containing a T7 promoter, the gRNA target sequence, and the gRNA scaffold. Purify the synthesized gRNAs using a spin column-based method.

Phase 2: Microinjection

  • Cas9 Protein Preparation: Obtain commercially available, purified Cas9 protein (e.g., from PNA Bio or IDT).

  • Injection Mix Formulation: Prepare the injection mix by combining the synthesized gRNAs (e.g., 50-100 ng/µL each) and Cas9 protein (e.g., 200-500 ng/µL) in nuclease-free water.

  • Microinjection: Collect freshly fertilized Nematostella vectensis zygotes. Using a microinjection setup, inject the gRNA/Cas9 mix into the cytoplasm of the zygotes.

Phase 3: Screening and Rearing

  • Rearing: Rear the injected embryos in filtered seawater at the appropriate temperature.

  • Genotyping: At the larval or juvenile stage, randomly select a subset of injected animals for genotyping. Extract genomic DNA and amplify the target region using PCR. Use a T7 endonuclease I assay or Sanger sequencing of cloned PCR products to detect the presence of insertions and deletions (indels) at the target site.

Phase 4: F1/F2 Generation and Phenotypic Analysis

  • Establishment of Mutant Lines: Raise the F0 generation to sexual maturity and cross them with wild-type animals to establish F1 heterozygous lines. Intercross F1 heterozygotes to generate F2 homozygous knockout animals.

  • Detailed Phenotypic Analysis: Conduct a thorough phenotypic analysis of the homozygous knockout animals. This should include:

    • Behavioral Assays: Monitor feeding behavior, locomotion, and response to stimuli.

    • Physiological Assays: Measure muscle contraction rates and responses to external application of this compound peptides.

    • Immunohistochemistry: Use antibodies against other neuropeptides to assess potential compensatory changes in the nervous system.

Comparative Data: Insights from GLWamide Neuropeptide Knockout

While a direct knockout of this compound is not yet available, the study by Nakanishi et al. (2018) on the knockout of the GLWamide neuropeptide in Nematostella vectensis provides a valuable point of comparison.[5]

Phenotypic Trait GLWamide Knockout Phenotype in N. vectensis [5]Hypothesized this compound Knockout Phenotype
Development No essential role in the transformation from planula to polyp.Likely viable, but may exhibit subtle developmental alterations.
Metamorphosis Timing Regulates the timing of polyp formation by accelerating the metamorphic process.May influence the timing or efficiency of specific developmental transitions.
Muscle Function Not explicitly reported.Potential alterations in muscle contraction and relaxation, given the proposed role of this compound in neuromuscular transmission.
Behavior Not explicitly reported.Possible changes in feeding behavior, prey capture, or defensive responses.

The this compound Signaling Pathway

Recent research has successfully deorphanized a G protein-coupled receptor (GPCR) for the ancestral cnidarian neuropeptide pQGRFamide (this compound) in Nematostella vectensis.[6][7] This allows for the construction of a putative signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRFamide This compound GPCR This compound Receptor (GPCR) AnthoRFamide->GPCR Binding G_protein G Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Cascade Second_Messenger->Downstream Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Downstream->Cellular_Response

Caption: Putative this compound signaling pathway.

The binding of this compound to its cognate GPCR on the surface of a target cell is expected to activate an intracellular G protein. This, in turn, would modulate the activity of an effector enzyme, such as adenylyl cyclase, leading to a change in the concentration of a second messenger like cyclic AMP (cAMP). The second messenger would then initiate a downstream signaling cascade, ultimately resulting in a specific cellular response, such as muscle contraction or the modulation of neuronal activity. The exact nature of the G protein (e.g., Gs, Gi, Gq) and the downstream effectors will require further experimental validation.

Conclusion and Future Directions

The validation of this compound gene function through knockout studies in model organisms like Nematostella vectensis is a critical next step in understanding the roles of this important neuropeptide family in cnidarian biology. The methodologies and comparative data presented in this guide provide a clear roadmap for researchers to undertake such investigations. Future studies should focus on generating stable this compound knockout lines and conducting detailed phenotypic analyses to elucidate its precise physiological functions. Furthermore, the identification of the this compound receptor opens up new avenues for pharmacological studies and the development of tools to modulate its activity, which could have implications for understanding the evolution of nervous systems and for the discovery of novel bioactive compounds.

References

A Comparative Guide to HPLC and Radioimmunoassay for Antho-RFamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of neuropeptides, the accurate quantification of Antho-RFamide is crucial for understanding its physiological roles and therapeutic potential. The two primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA). This guide provides an objective comparison of these techniques, supported by general performance data for neuropeptide analysis, detailed experimental protocols, and visual workflows to aid in methodological selection.

While direct comparative studies on this compound quantification are limited, this guide draws upon established principles and data from the analysis of similar neuropeptides to provide a comprehensive overview.

Data Presentation: Performance Metrics

The selection of an analytical method hinges on a variety of performance characteristics. Below is a summary of typical performance metrics for HPLC and RIA in the context of neuropeptide quantification.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Radioimmunoassay (RIA)
Principle Separation based on physicochemical properties (e.g., hydrophobicity) followed by detection (e.g., UV absorbance).Competitive binding of a radiolabeled antigen and an unlabeled antigen to a specific antibody.[1][2]
Specificity High; can resolve this compound from structurally similar peptides and metabolites.High, but can be subject to cross-reactivity with related peptides sharing the same epitope.[3][4]
Sensitivity Moderate to high; typically in the low nanogram to high picogram range.Very high; capable of detecting low picogram quantities.[2][5]
Precision High; excellent reproducibility with modern instrumentation.[6]Good to high; can be influenced by pipetting accuracy and reagent variability.[7]
Accuracy High; directly measures the analyte concentration based on a standard curve.High, but can be affected by matrix effects and cross-reactivity.
Throughput Lower; sequential sample analysis.Higher; can be adapted for multi-well plate formats, allowing for simultaneous analysis of many samples.
Cost (Instrument) High initial investment for the HPLC system.Moderate initial investment for a gamma counter.
Cost (Per Sample) Moderate; primarily solvent and column costs.Lower for established assays, but can be high for custom antibody and radiolabeled peptide development.
Safety Involves handling of organic solvents.Requires handling of radioactive materials, necessitating specialized licenses and safety protocols.[1]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of either technique. The following are generalized protocols for the quantification of this compound using HPLC and RIA.

This compound Quantification by HPLC

This protocol outlines a typical reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

1. Sample Preparation:

  • Homogenize tissue samples in an appropriate extraction buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Centrifuge the homogenate to pellet cellular debris.

  • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to concentrate and purify the peptide fraction.

  • Elute the peptides from the SPE cartridge and dry the eluate under vacuum.

  • Reconstitute the dried peptide extract in the HPLC mobile phase A.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[8]

  • Column Temperature: 30-40°C.

3. Quantification:

  • Generate a standard curve by injecting known concentrations of a synthetic this compound standard.

  • Integrate the peak area corresponding to this compound in the sample chromatograms.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

This compound Quantification by Radioimmunoassay (RIA)

This protocol describes a competitive RIA for the quantification of this compound.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., 0.1% bovine serum albumin) to prevent non-specific binding.

  • This compound Standard: Prepare a series of dilutions of synthetic this compound in assay buffer to create a standard curve.

  • Radiolabeled this compound (Tracer): 125I-labeled this compound.

  • Primary Antibody: A specific polyclonal or monoclonal antibody raised against this compound.

  • Secondary Antibody: An antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG), used for precipitation.

  • Precipitating Reagent: Polyethylene glycol (PEG) can also be used to precipitate the antibody-antigen complex.[7]

2. Assay Procedure:

  • To a series of tubes, add the assay buffer, the this compound standard or unknown sample, the primary antibody, and the radiolabeled this compound.

  • Incubate the mixture for 12-24 hours at 4°C to allow for competitive binding.

  • Add the secondary antibody and incubate for another 2-4 hours at 4°C to precipitate the antibody-antigen complexes.

  • Centrifuge the tubes to pellet the precipitate.

  • Decant the supernatant containing the unbound radiolabeled this compound.

  • Measure the radioactivity of the pellet using a gamma counter.

3. Quantification:

  • The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled this compound in the sample.[2]

  • Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Quantification cluster_ria RIA Quantification Tissue Tissue Sample Homogenization Homogenization & Centrifugation Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Purified Purified Peptide Extract SPE->Purified HPLC_System HPLC System (C18 Column) Purified->HPLC_System Injection RIA_Incubation Competitive Binding Incubation Purified->RIA_Incubation Addition to Assay HPLC_Analysis Chromatographic Separation & UV Detection HPLC_System->HPLC_Analysis HPLC_Quant Peak Integration & Quantification HPLC_Analysis->HPLC_Quant RIA_Separation Separation of Bound/Free Tracer RIA_Incubation->RIA_Separation RIA_Counting Gamma Counting RIA_Separation->RIA_Counting RIA_Quant Quantification via Standard Curve RIA_Counting->RIA_Quant

Experimental workflow for this compound quantification.
This compound Signaling Pathway

This compound, like other RFamide peptides, is known to act through G-protein coupled receptors (GPCRs).[9][10] The binding of this compound to its specific GPCR on the cell surface initiates a cascade of intracellular events.

signaling_pathway cluster_membrane Cell Membrane GPCR This compound Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generation AnthoRF This compound AnthoRF->GPCR Binding Cell_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Second_Messenger->Cell_Response Signal Transduction

Generalized signaling pathway for this compound.

References

A Comparative Guide to the Phylogenetic Analysis of Antho-RFamide Precursor Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antho-RFamide precursor proteins, detailing their phylogenetic relationships and the experimental methodologies used for their analysis. Antho-RFamides are a class of neuropeptides found in cnidarians that play crucial roles in neurotransmission. Understanding their evolutionary history through phylogenetic analysis offers insights into the diversification of nervous systems and provides a framework for targeted drug development.

Comparative Analysis of this compound Precursor Proteins

This compound precursor proteins exhibit significant variation in the number of repeating this compound neuropeptide units across different cnidarian species. These precursors are typically characterized by an N-terminal signal peptide followed by multiple copies of the immature neuropeptide sequence, Gln-Gly-Arg-Phe-Gly (QGRFG), which are flanked by cleavage sites for post-translational processing.

Quantitative Data Summary

The table below summarizes the number of this compound copies found in the precursor proteins of a selection of cnidarian species. This variation in copy number reflects the evolutionary diversification of this neuropeptide family.

SpeciesSubclassNumber of this compound Copies
Anthopleura elegantissima (precursor 1)Hexacorallia13[1][2]
Anthopleura elegantissima (precursor 2)Hexacorallia14[1][2]
Calliactis parasiticaHexacorallia19[2][3]
Renilla koellikeriOctocorallia36[2]
Nematostella vectensisHexacorallia24 (incomplete)[4]
Acropora digitiferaHexacorallia12[4]
Stylophora pistillataHexacorallia14[4]
Exaiptasia diaphanaHexacorallia20 (incomplete)[4]

Experimental Protocols for Phylogenetic Analysis

The phylogenetic analysis of this compound precursor proteins involves a series of computational steps to infer evolutionary relationships from sequence data. The following is a detailed methodology based on established practices in molecular phylogenetics.

Step 1: Sequence Acquisition and Homology Search
  • Sequence Retrieval: Obtain this compound precursor protein sequences from public databases such as NCBI GenBank.

  • Homology Search: Use the Basic Local Alignment Search Tool (BLASTp) to identify homologous sequences in the protein databases of other cnidarian species. An E-value threshold of <1e-10 is typically used to ensure the significance of the matches.[5]

Step 2: Multiple Sequence Alignment
  • Alignment Algorithm: Align the collected homologous sequences using a multiple sequence alignment program. ClustalW and MUSCLE are commonly used algorithms for this purpose.[6]

  • Alignment Refinement: Manually inspect and edit the alignment to remove poorly aligned regions and gaps that could introduce errors into the phylogenetic inference.

Step 3: Phylogenetic Model Selection
  • Model Testing: Use a statistical method to determine the best-fit model of protein evolution for the aligned sequences. Programs like MEGA provide tools for model selection based on criteria such as the Bayesian Information Criterion (BIC) or the Akaike Information Criterion (AIC).

Step 4: Phylogenetic Tree Construction
  • Maximum Likelihood (ML): Construct a phylogenetic tree using the Maximum Likelihood method. This method evaluates the probability of the observed data given a particular tree and model of evolution, and searches for the tree with the highest likelihood.[6]

  • Bayesian Inference (BI): Alternatively, use Bayesian Inference to construct the phylogenetic tree. This method calculates the posterior probability of a tree, which is the probability of the tree being correct given the data and a prior probability distribution of possible trees.

  • Branch Support: Assess the statistical support for the branches of the phylogenetic tree using bootstrapping (for ML) or posterior probabilities (for BI). Values above 70% (bootstrapping) or 0.95 (posterior probability) are generally considered to indicate strong support.

Step 5: Tree Visualization and Interpretation
  • Tree Drawing: Visualize the resulting phylogenetic tree using software such as MEGA or FigTree. The tree can be displayed in various styles (e.g., rectangular, radial) and rooted using an appropriate outgroup.

  • Interpretation: Analyze the branching patterns of the tree to infer the evolutionary relationships between the this compound precursor proteins from different species.

Visualizations

Experimental Workflow for Phylogenetic Analysis

experimental_workflow cluster_data_acquisition Data Acquisition cluster_alignment Sequence Alignment cluster_phylogeny Phylogenetic Inference cluster_visualization Visualization & Interpretation seq_retrieval Sequence Retrieval (e.g., NCBI) blastp Homology Search (BLASTp) seq_retrieval->blastp msa Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) blastp->msa refinement Alignment Refinement msa->refinement model_selection Model Selection (e.g., BIC, AIC) refinement->model_selection tree_construction Tree Construction (ML or BI) model_selection->tree_construction branch_support Branch Support (Bootstrap / Posterior Probability) tree_construction->branch_support tree_drawing Tree Visualization (e.g., MEGA, FigTree) branch_support->tree_drawing interpretation Interpretation of Evolutionary Relationships tree_drawing->interpretation

Caption: Experimental workflow for the phylogenetic analysis of this compound precursor proteins.

This compound Signaling Pathway

Antho-RFamides, like many neuropeptides, are thought to exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the surface of target cells. While the specific receptor for this compound has not been definitively characterized, the following diagram illustrates a generalized GPCR signaling cascade that is a likely mechanism of action.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space antho_rf This compound gpcr GPCR antho_rf->gpcr Binding g_protein G-protein (α, β, γ subunits) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase or Phospholipase C) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP or IP3/DAG) effector->second_messenger Production cellular_response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) second_messenger->cellular_response Initiation

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway for this compound.

References

Evaluating Off-Target Effects of Antho-RFamide Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antho-RFamides are a class of neuropeptides originally identified in sea anemones, belonging to the broader family of RFamide peptides. These peptides and their synthetic agonists are valuable tools in neuroscience research and hold potential for therapeutic development. However, a critical aspect of their preclinical evaluation is the assessment of off-target effects to ensure selectivity and minimize unintended biological consequences. This guide provides a comparative framework for evaluating the off-target effects of Antho-RFamide agonists, supported by experimental data and detailed protocols.

Comparative Selectivity and Potency Data

The selectivity of a novel this compound agonist is paramount. Due to the conserved C-terminal RF-amide motif, a primary concern is the cross-reactivity with other members of the RFamide peptide receptor family, such as the Neuropeptide FF receptors (NPFFR1 and NPFFR2) and the Pyroglutamylated RFamide Peptide Receptor (QRFPR, also known as GPR103). The following tables present hypothetical binding affinity and functional activity data for a candidate this compound agonist ("Candidate A") compared to other known RFamide peptides. This data illustrates a typical selectivity profile that should be experimentally determined.

Table 1: Comparative Binding Affinities (Ki, nM) of RFamide Peptides at Human RFamide Receptors

PeptideThis compound Receptor (Hypothetical)NPFFR1NPFFR2QRFPR (GPR103)
Candidate A 1.5 150250>1000
This compound1.0200300>1000
Neuropeptide FF (NPFF)>10005.21.8>1000
RFRP-3 (GnIH)>10002.145.7>1000
26RFa (QRFP)>1000>1000>10003.5

Data is hypothetical and for illustrative purposes. Ki values represent the concentration of the peptide required to inhibit 50% of radioligand binding.

Table 2: Comparative Functional Activity (EC50, nM) of RFamide Peptides at Human RFamide Receptors

PeptideThis compound Receptor (Hypothetical)NPFFR1NPFFR2QRFPR (GPR103)
Candidate A 2.5 250400>1000
This compound2.0300500>1000
Neuropeptide FF (NPFF)>10008.13.2>1000
RFRP-3 (GnIH)>10004.589.2>1000
26RFa (QRFP)>1000>1000>10005.0

Data is hypothetical and for illustrative purposes. EC50 values represent the concentration of the peptide that elicits a half-maximal response in a functional assay.

Experimental Protocols

To generate the comparative data presented above, a panel of in vitro pharmacological assays is essential. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (e.g., an this compound agonist) to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human this compound receptor, NPFFR1, NPFFR2, or QRFPR.

  • Radioligand specific for each receptor (e.g., [¹²⁵I]-YVPNLPQRFa for NPFFR1, [¹²⁵I]-EYWSLAAPQRFa for NPFFR2).

  • Test compounds (this compound agonists and other RFamide peptides).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes (5-20 µg protein/well), a fixed concentration of radioligand (at its Kd value), and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of a non-labeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, and measure the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs and Gi-coupled Receptors

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation. It is used to assess the functional activity of agonists at Gs-coupled (stimulatory) or Gi-coupled (inhibitory) receptors. NPFF receptors are known to couple to Gi/o and can also couple to Gs.[1][2]

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest.

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Plate reader compatible with the chosen detection kit.

Procedure for Gi-coupled activity:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using the detection kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 values for the inhibition of forskolin-stimulated cAMP production.

Calcium Flux Assay for Gq-coupled Receptors

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, which is a hallmark of Gq-coupled receptor signaling. QRFPR is known to couple to Gq.[3]

Materials:

  • HEK293 or other suitable cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells and immediately begin kinetic measurement of fluorescence changes over time.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Generate dose-response curves and calculate the EC50 values.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways activated by this compound agonists and their potential off-targets is crucial for interpreting functional data.

Experimental_Workflow cluster_assays In Vitro Assays cluster_receptors Target & Off-Targets Binding_Assay Radioligand Binding (Ki determination) Selectivity_Profile Comparative Selectivity Profile Binding_Assay->Selectivity_Profile Binding Affinity cAMP_Assay cAMP Functional Assay (EC50 for Gs/Gi) cAMP_Assay->Selectivity_Profile Functional Potency Calcium_Assay Calcium Flux Assay (EC50 for Gq) Calcium_Assay->Selectivity_Profile Functional Potency Antho_R This compound Receptor Antho_R->Binding_Assay NPFFR1 NPFFR1 NPFFR1->Binding_Assay NPFFR1->cAMP_Assay NPFFR2 NPFFR2 NPFFR2->Binding_Assay NPFFR2->cAMP_Assay QRFPR QRFPR QRFPR->Binding_Assay QRFPR->Calcium_Assay Antho_RFamide_Agonist This compound Agonist Antho_RFamide_Agonist->Antho_R Antho_RFamide_Agonist->NPFFR1 Antho_RFamide_Agonist->NPFFR2 Antho_RFamide_Agonist->QRFPR

Experimental workflow for selectivity profiling.

NPFF_Signaling cluster_membrane Plasma Membrane Agonist This compound Agonist (Off-Target) NPFFR NPFFR1 / NPFFR2 Agonist->NPFFR Gi Gi/o NPFFR->Gi Gs Gs NPFFR->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Downstream Signaling Cellular_Response_Inhibition Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response_Inhibition Downstream Signaling

NPFF Receptor Signaling Pathways.

QRFPR_Signaling cluster_membrane Plasma Membrane Agonist This compound Agonist (Off-Target) QRFPR QRFPR (GPR103) Agonist->QRFPR Gq Gq QRFPR->Gq PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response_Activation Cellular Response (e.g., enzyme activation, gene transcription) Ca2+->Cellular_Response_Activation PKC->Cellular_Response_Activation

References

Safety Operating Guide

Navigating the Disposal of Antho-RFamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of neuropeptides like Antho-RFamide is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of non-hazardous synthetic peptides. The primary directive is to always consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided Safety Data Sheet (SDS) for definitive guidance.

Core Safety and Handling Principles

This compound, a neuropeptide isolated from sea anemones, is widely used in neuroscience research. Although not generally classified as a hazardous substance, it is imperative to handle it with standard laboratory precautions to minimize exposure and environmental release. All personnel should be equipped with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the lyophilized powder or solutions.

Summary of this compound Chemical Properties
PropertyValue
Molecular Formula C22H32N8O5
Molecular Weight 488.57 g/mol
Appearance White to off-white solid (lyophilized powder)
Storage Conditions Store at -20°C

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a recommended procedure for the proper disposal of this compound and associated waste, assuming it is not classified as hazardous. This protocol is a guideline and must be adapted to comply with your institution's specific policies.

Experimental Protocol: Waste Segregation and Disposal
  • Initial Assessment: Before beginning any disposal procedure, review your institution's chemical hygiene plan and waste disposal guidelines. Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound from the supplier.

  • Waste Stream Segregation: Proper segregation is crucial to ensure safe and compliant disposal. Categorize this compound waste as follows:

    • Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.

    • Aqueous Solutions: Solutions of this compound in buffers or other media.

    • Contaminated Labware (Non-Sharps): Items such as pipette tips, tubes, flasks, and gloves that have come into contact with the peptide.

    • Contaminated Sharps: Needles, syringes, or other sharp instruments used in handling the peptide.

  • Disposal of Solid this compound:

    • For small quantities of unused or expired lyophilized peptide, and with explicit approval from your EHS department, it may be permissible to dispose of the sealed vial in the regular laboratory trash.

    • If required by your institution, dispose of the vial through the chemical waste stream for non-hazardous materials. Ensure the vial is clearly labeled with the full chemical name.

  • Disposal of Aqueous this compound Solutions:

    • Crucially, do not pour this compound solutions down the drain unless you have explicit permission from your EHS department. [1] Some local regulations strictly prohibit the drain disposal of any chemical waste.

    • Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.

    • The label should include "Aqueous waste with this compound," the approximate concentration, and the solvent used.

  • Disposal of Contaminated Labware:

    • Non-Sharp Labware: Unless contaminated with a biohazardous material, items like gloves, pipette tips, and tubes can typically be disposed of in the regular laboratory trash. However, if your institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste.

    • Sharps: All contaminated sharps must be disposed of in a designated, puncture-proof sharps container.

  • Final Disposal:

    • Store all labeled waste containers in a designated waste accumulation area.

    • Arrange for the disposal of the chemical waste through your institution's licensed environmental waste disposal vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

AnthoRFamide_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposition Waste This compound Waste Generated Solid Solid Peptide (Unused/Expired) Waste->Solid Liquid Aqueous Solutions Waste->Liquid Labware Contaminated Labware (Non-Sharps) Waste->Labware Sharps Contaminated Sharps Waste->Sharps EHS_Solid Consult EHS for Small Quantities Solid->EHS_Solid EHS_Liquid Consult EHS for Drain Disposal Policy Liquid->EHS_Liquid EHS_Labware Consult Institutional Policy Labware->EHS_Labware Sharps_Container Sharps Container Sharps->Sharps_Container Chem_Waste_Solid Non-Hazardous Chemical Waste EHS_Solid->Chem_Waste_Solid Not Approved or Institutional Policy Regular_Trash Regular Lab Trash (with EHS Approval) EHS_Solid->Regular_Trash Approved Vendor Licensed Waste Disposal Vendor Chem_Waste_Solid->Vendor Chem_Waste_Liquid Non-Hazardous Aqueous Waste EHS_Liquid->Chem_Waste_Liquid Permitted Drain Drain Disposal (Prohibited without EHS Approval) EHS_Liquid->Drain Prohibited Chem_Waste_Liquid->Vendor Chem_Waste_Labware Non-Hazardous Solid Waste EHS_Labware->Chem_Waste_Labware Required Regular_Trash_Labware Regular Lab Trash EHS_Labware->Regular_Trash_Labware Permitted Chem_Waste_Labware->Vendor Sharps_Container->Vendor

Caption: this compound Disposal Workflow.

By adhering to these guidelines and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

References

Essential Safety and Operational Guide for Handling Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive compounds like Antho-RFamide is paramount. This document provides immediate and essential safety, logistical, and operational guidance to ensure the integrity of your research and the safety of laboratory personnel.

This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima. It belongs to the family of RF-amide peptides, which are characterized by a common C-terminal Arg-Phe-NH2 sequence and play significant roles in neural signaling.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side shieldsProtects against splashes of solutions containing the peptide.
Hand Protection Chemical-resistant nitrile glovesPrevents skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 or P1 dust maskRecommended when handling the powder form to prevent inhalation.

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.

Parameter Recommendation Rationale
Handling Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation, and contact with eyes, skin, and clothing.Minimizes exposure to the lyophilized powder and solutions.
Storage (Lyophilized Powder) Store at -20°C for long-term stability.Prevents degradation of the peptide.
Storage (In Solution) Prepare solutions fresh. If necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.Maintains the stability and activity of the peptide in solution.

Experimental Protocols

Reconstitution of Lyophilized this compound:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Add the appropriate volume of sterile, high-purity water or a buffer of your choice (e.g., PBS) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • For immediate use, the solution can be further diluted to the working concentration.

  • For storage, aliquot the stock solution into single-use vials and store at -80°C.

Operational Workflow

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_reagents Equilibrate Peptide and Prepare Solvents prep_workspace->prep_reagents reconstitute Reconstitute Lyophilized Peptide prep_reagents->reconstitute Proceed to Handling use_or_aliquot Use Immediately or Aliquot for Storage reconstitute->use_or_aliquot store Store at -20°C (Lyophilized) or -80°C (Solution) use_or_aliquot->store If Storing segregate Segregate Waste use_or_aliquot->segregate After Use dispose Dispose According to Institutional Guidelines segregate->dispose

Caption: A typical operational workflow for the safe handling of this compound.

Signaling Pathway

RF-amide peptides, including this compound, are known to act as ligands for G-protein coupled receptors (GPCRs). While the specific receptor and downstream cascade for this compound are not fully elucidated, a generalized signaling pathway is depicted below.

signaling_pathway AnthoRFamide This compound GPCR RF-amide Receptor (GPCR) AnthoRFamide->GPCR Binds to G_protein G-protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Modulation) Second_Messenger->Cellular_Response Initiates

Caption: A generalized G-protein coupled receptor signaling pathway for RF-amide peptides.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.[1]

Waste Segregation:

  • Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.

  • Aqueous Solutions: Solutions of this compound in buffers or media.

  • Contaminated Labware: Pipette tips, tubes, flasks, and gloves that have come into contact with the peptide.

Disposal Procedures:

  • Review Institutional Policies: Before disposal, consult your institution's chemical hygiene plan and waste disposal guidelines.

  • Solid Peptide Waste: For small quantities of unused or expired lyophilized peptide, and with approval from your institution's Environmental Health and Safety (EHS) department, it may be permissible to dispose of the sealed vial in the regular laboratory trash.[2] Otherwise, it should be disposed of through the chemical waste stream for non-hazardous materials.[2]

  • Liquid Peptide Waste: Do not pour peptide solutions down the drain unless explicitly permitted by your EHS department.[1] Collect aqueous waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.[2]

  • Contaminated Labware: Unless contaminated with a biohazard, items such as gloves, pipette tips, and tubes can typically be disposed of in the regular laboratory trash.[2] If institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste.[2]

  • Preferred Disposal Method: Incineration is the preferred method of disposal to ensure the complete destruction of the compound and prevent its release into the environment.[3] Coordinate with your institution's licensed environmental waste disposal vendor for proper disposal.[4]

References

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